methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9(13)7-12-6-4-8-3-2-5-11-10(8)12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKGUZZEEWDHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632693 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172647-94-8 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate and its Significance in Medicinal Chemistry
This technical guide provides an in-depth overview of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, a key heterocyclic compound, for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and pivotal role as a building block in the creation of pharmacologically active molecules.
Introduction to the 7-Azaindole Scaffold
This compound belongs to the 7-azaindole class of compounds. The 7-azaindole core is a bioisosteric analog of indole, where a nitrogen atom replaces the C7 carbon. This structural modification imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moments, making it a highly valuable scaffold in medicinal chemistry.[1] Derivatives of 7-azaindole have shown a wide range of biological activities, including kinase inhibition, and have been incorporated into approved drugs.[1][2][3]
While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently listed in public databases, which can be common for novel research intermediates, its synthesis and utility can be inferred from established chemical principles and the extensive literature on 7-azaindole derivatives. The focus of this guide is therefore on the synthesis and potential applications of this compound as a key intermediate.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C10H10N2O2 | ChemDraw |
| Molecular Weight | 190.20 g/mol | ChemDraw |
| LogP | 1.25 | ChemDraw |
| Topological Polar Surface Area | 50.8 Ų | ChemDraw |
| Hydrogen Bond Donors | 0 | ChemDraw |
| Hydrogen Bond Acceptors | 4 | ChemDraw |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of the 7-azaindole core. A general and reliable protocol is outlined below.
Experimental Protocol
Reaction: N-alkylation of 7-azaindole with methyl bromoacetate.
Materials:
-
7-azaindole (1.0 eq)
-
Methyl bromoacetate (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: A flame-dried round-bottom flask is charged with 7-azaindole and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium salt of 7-azaindole.
-
Alkylation: Methyl bromoacetate is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and a flame-dried flask under an inert atmosphere is critical because sodium hydride reacts violently with water.
-
Sodium Hydride as a Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen of 7-azaindole, facilitating the subsequent nucleophilic attack on methyl bromoacetate.
-
Stepwise Addition at 0 °C: The initial cooling to 0 °C and portion-wise addition of NaH help to control the exothermic deprotonation reaction. The dropwise addition of the alkylating agent at low temperature minimizes potential side reactions.
-
Aqueous Workup: The quench with sodium bicarbonate neutralizes any remaining acid and helps to remove inorganic byproducts. The subsequent extractions and washes ensure the isolation of the desired product from the polar solvent (DMF) and any remaining salts.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[4] The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of ATP.[1] this compound serves as a versatile intermediate, allowing for further chemical modifications at the ester group.
Potential Modifications and Their Rationale:
-
Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This is a common strategy to explore the chemical space around a core scaffold and optimize interactions with a biological target.
-
Reduction: The ester can be reduced to the corresponding alcohol, providing another point for diversification, such as ether formation.
-
Direct Aminolysis: The ester can be directly converted to amides by heating with amines, offering a more direct route to amide derivatives.
The introduction of the acetate group at the N1 position can also influence the molecule's overall properties, such as solubility and cell permeability, which are critical parameters in drug development.[5]
Signaling Pathway Context
Caption: Competitive inhibition of protein kinases by 7-azaindole derivatives.
Conclusion
This compound is a valuable, albeit less commonly cataloged, chemical intermediate. Its synthesis from the 7-azaindole core is straightforward, and its chemical handles offer numerous possibilities for the generation of diverse molecular libraries. For researchers in drug discovery, this compound represents a key starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The strategic use of the 7-azaindole scaffold continues to be a fruitful area of research, with new derivatives constantly being explored for their therapeutic potential.[6][7]
References
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727–736.
- PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- Journal of Medicinal Chemistry. (2022).
- PubMed Central. (n.d.). Azaindole Therapeutic Agents.
- ACS Medicinal Chemistry Letters. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
- PubMed. (2021).
- PubMed. (2019). Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A-to-Z Guide to Structure Elucidation: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Introduction
This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. We will move beyond a simple recitation of techniques, instead delving into the strategic reasoning behind the experimental sequence. The protocols outlined herein are designed to be self-validating, where data from one technique corroborates and refines the hypotheses drawn from another, culminating in an unshakeable structural assignment.
Strategic Elucidation Workflow
The successful elucidation of a novel compound is not a linear process but an iterative cycle of hypothesis generation and experimental validation. For an N-substituted heteroaromatic compound like this compound, the primary challenge is to unequivocally confirm the point of attachment of the methyl acetate side chain to the pyrrolo[2,3-b]pyridine (7-azaindole) core. The workflow is logically structured to move from broad compositional data to fine-grained atomic connectivity.
Caption: Strategic workflow for structure elucidation.
Part 1: Foundational Analysis - What Are We Working With?
Before delving into complex connectivity experiments, we must first establish the fundamental properties of the molecule: its mass and elemental composition.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Mass spectrometry is the first port of call. It provides the molecular weight of the compound, offering the initial piece of the puzzle. The choice of ionization technique is critical. For a relatively stable, polar molecule like our target, Electrospray Ionization (ESI) is generally preferred for its soft ionization, which typically preserves the molecular ion ([M+H]⁺ or [M+Na]⁺). High-resolution mass spectrometry (HRMS) is non-negotiable; it provides the exact mass with sufficient accuracy (typically < 5 ppm) to determine a unique and unambiguous molecular formula.[2]
Trustworthiness: The "Nitrogen Rule" is a quick and powerful internal check. An organic molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][4] Our target, C₁₀H₁₀N₂O₂, has two nitrogen atoms, so we expect an even molecular weight (190.19 g/mol ), and the protonated ion [M+H]⁺ in the mass spectrum should have an odd m/z value (191.0815).
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is selected to observe the [M+H]⁺ adduct.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Introduce a known calibration standard (e.g., sodium formate) to ensure high mass accuracy.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass.
Expected Result: An exact mass measurement for the [M+H]⁺ ion that corresponds to the calculated value for C₁₀H₁₁N₂O₂⁺ (Calculated: 191.0815, Found: 191.0811).
Fragmentation Analysis: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural clues.[5] For our target, a characteristic fragmentation would be the loss of the methyl acetate group, leading to a prominent fragment ion corresponding to the protonated 7-azaindole core.
Part 2: Unraveling the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] A systematic approach, starting with simple 1D experiments and progressing to more complex 2D correlations, is the key to success.[8]
One-Dimensional (1D) NMR: The Initial Blueprint
Expertise & Experience: ¹H NMR provides a map of all the proton environments, while ¹³C NMR does the same for the carbon skeleton. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C spectrum.[8]
For this compound, we expect to see signals for:
-
The aromatic protons on the 7-azaindole core.
-
A singlet for the methylene (-CH₂-) protons of the acetate group.
-
A singlet for the methyl (-CH₃) protons of the ester.
The chemical shifts of the aromatic protons are particularly diagnostic. N-alkylation at the pyrrole nitrogen (N-1) typically results in a downfield shift of the adjacent protons compared to the unsubstituted parent heterocycle.
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (~1024 or more) and a longer relaxation delay may be necessary.
-
DEPT-135: Run a DEPT-135 experiment. This will show CH/CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
Data Presentation: Expected NMR Shifts
The following table summarizes expected chemical shifts based on known 7-azaindole derivatives. Actual values may vary slightly depending on solvent and concentration.
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | DEPT-135 |
| Aromatic CHs | 6.5 - 8.5 | 100 - 150 | Positive |
| Quaternary Cs | - | 115 - 155 | Absent |
| -CH₂- (acetate) | ~5.2 | ~48 | Negative |
| -OCH₃ (ester) | ~3.7 | ~52 | Positive |
| C=O (ester) | - | ~169 | Absent |
Two-Dimensional (2D) NMR: Connecting the Dots
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.[9][10]
¹H-¹H COSY (Correlation Spectroscopy)
Expertise & Experience: The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[11] For our target, this is crucial for tracing the connectivity of the protons around the pyridine and pyrrole rings, confirming the 7-azaindole core structure. We would expect to see correlations between adjacent aromatic protons. The methylene and methyl protons of the acetate group should appear as isolated singlets with no COSY cross-peaks.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Expertise & Experience: The HSQC experiment is a powerful tool that maps each proton directly to the carbon it is attached to.[12] It creates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a proton and its directly bonded carbon. This allows for the unambiguous assignment of all protonated carbons.[11]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Expertise & Experience: This is arguably the most critical experiment for confirming the N-1 substitution pattern. The HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[12] Direct one-bond correlations are suppressed.
To confirm N-1 alkylation, the key correlation to observe is between the methylene protons (-CH₂-) of the acetate side chain and the carbons of the 7-azaindole ring. A cross-peak between the methylene protons (~5.2 ppm) and the C-7a and C-2 carbons of the pyrrole ring provides definitive evidence that the side chain is attached to N-1. The absence of a correlation to the pyridine nitrogen (N-7) further solidifies this assignment.
Caption: Key HMBC correlations confirming N-1 substitution.
Experimental Protocol: 2D NMR Acquisition
-
Sample: Use the same sample prepared for 1D NMR.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer, preferably with a cryoprobe for enhanced sensitivity.
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹J(CH) coupling constant to an average value of 145 Hz.
-
HMBC: Run a gradient-selected HMBC experiment. The long-range coupling constant (ⁿJ(CH)) is a critical parameter. It's often beneficial to run two experiments optimized for different coupling ranges (e.g., one at 8 Hz and one at 4 Hz) to capture a wider range of correlations.[12]
Part 3: Absolute Confirmation - Single Crystal X-Ray Crystallography
Expertise & Experience: While the combination of MS and comprehensive 2D NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography remains the gold standard for structure determination. It provides an unambiguous 3D map of the atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and conformation.
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters.
Conclusion
References
-
ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. Available from: [Link]
-
The Journal of Chemical Physics. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. Available from: [Link]
-
PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
-
Scribd. Structure Elucidation by NMR in Organic Chemistry. Available from: [Link]
-
ACS Publications. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available from: [Link]
-
ResearchGate. (1995). Spectroscopic Study of Hydrogen Bonded7-Azaindole Clusters. Available from: [Link]
-
MDPI. (2018). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available from: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]
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Columbia University NMR Core Facility. HSQC and HMBC. Available from: [Link]
-
EPFL. 2D NMR. Available from: [Link]
-
ETH Zurich NMR Service. Structure Elucidation by NMR. Available from: [Link]
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ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. Available from: [Link]
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University of Arizona. Interpretation of mass spectra. Available from: [Link]
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SCIRP. (2016). Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Available from: [Link]
-
UAB. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
-
ResearchGate. Interpretation of Mass Spectra. Available from: [Link]
-
MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Available from: [Link]
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- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
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- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. epfl.ch [epfl.ch]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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Spectral Data of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate: A Technical Guide
Introduction: The Significance of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore. Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate serves as a crucial intermediate, allowing for the introduction of a versatile acetic acid ester functionality at the N1 position of the pyrrole ring. This modification is a common strategy in drug design to modulate physicochemical properties and explore structure-activity relationships (SAR). Accurate spectral characterization is paramount for confirming the successful synthesis and purity of this intermediate, ensuring the integrity of subsequent research and development efforts.
Molecular Structure and Predicted Spectral Overview
The structure of this compound is characterized by the fusion of a pyrrole and a pyridine ring, with a methyl acetate group attached to the nitrogen of the pyrrole ring. This structural arrangement dictates the expected spectral features.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the known values for 1H-pyrrolo[2,3-b]pyridine and the expected influence of the N-substituent.[1]
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | dd | 1H | H-6 |
| ~7.95 | dd | 1H | H-4 |
| ~7.50 | d | 1H | H-2 |
| ~7.10 | dd | 1H | H-5 |
| ~6.55 | d | 1H | H-3 |
| ~5.10 | s | 2H | N-CH₂ |
| ~3.75 | s | 3H | O-CH₃ |
Interpretation:
The signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core are predicted based on the spectrum of the parent 7-azaindole. The N-alkylation is expected to cause a downfield shift of the pyrrole protons (H-2 and H-3) compared to the N-H precursor. The protons on the pyridine ring (H-4, H-5, and H-6) will be less affected but may experience slight shifts. The methylene protons of the acetate group (N-CH₂) are expected to appear as a singlet around 5.10 ppm, a region typical for protons adjacent to a nitrogen atom and a carbonyl group. The methyl ester protons (O-CH₃) will appear as a sharp singlet at approximately 3.75 ppm.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C=O |
| ~149.0 | C-7a |
| ~144.0 | C-6 |
| ~129.0 | C-2 |
| ~128.5 | C-4 |
| ~121.0 | C-3a |
| ~116.0 | C-5 |
| ~101.0 | C-3 |
| ~52.5 | O-CH₃ |
| ~48.0 | N-CH₂ |
Interpretation:
The carbonyl carbon of the ester group is predicted to have the most downfield chemical shift. The carbon atoms of the heterocyclic core are assigned based on the known spectrum of 7-azaindole, with adjustments for the N-substitution.[1] The carbons of the pyridine ring (C-4, C-6, C-7a) and the pyrrole ring (C-2, C-3, C-3a) will have distinct chemical shifts. The methyl carbon of the ester group and the methylene carbon attached to the nitrogen are expected in the aliphatic region.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion and key fragments are outlined below.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular Ion) |
| 131 | [M - COOCH₃]⁺ |
| 118 | [M - CH₂COOCH₃]⁺ |
| 91 | [C₆H₅N]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 190, corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₂).[2] Key fragmentation pathways would involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) to give a fragment at m/z 131, and the loss of the entire N-substituent (-CH₂COOCH₃, 73 Da) to yield the 1H-pyrrolo[2,3-b]pyridinium cation at m/z 118. Further fragmentation of the heterocyclic core could also be observed.
Figure 2: Proposed key fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₂, CH₃) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretch |
| ~1250-1150 | Strong | C-O stretch (ester) |
Interpretation:
The IR spectrum will be dominated by a strong absorption band around 1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group. The aromatic C-H stretching vibrations of the pyrrolo[2,3-b]pyridine ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methylene and methyl groups will appear between 2950 and 2850 cm⁻¹. The characteristic stretches for the aromatic C=C and C=N bonds of the heterocyclic core will be observed in the 1600-1450 cm⁻¹ range. A strong C-O stretching band for the ester is also expected around 1250-1150 cm⁻¹.[3][4]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR, MS, and IR spectral data for this compound. By leveraging established spectroscopic principles and data from the parent 7-azaindole heterocycle, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the laboratory.
References
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NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In PubChem Compound Summary. Retrieved from [Link]
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Navigating the Therapeutic Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide for Researchers
Preamble: Unveiling the Promise of a Privileged Scaffold
To the dedicated researchers, scientists, and drug development professionals delving into novel therapeutic avenues, this guide offers a comprehensive exploration of the 1H-pyrrolo[2,3-b]pyridine core, a scaffold of significant interest in medicinal chemistry. While direct biological activity data for methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate remains to be extensively published, the broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated a remarkable diversity of potent biological activities. This document serves as an in-depth technical guide, synthesizing current knowledge and providing practical insights into the evaluation of compounds centered around this privileged heterocyclic system. Our focus will be on the established therapeutic targets and the experimental workflows crucial for elucidating the biological potential of novel analogs.
The 1H-Pyrrolo[2,3-b]pyridine Core: A Gateway to Diverse Bioactivity
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic aromatic heterocycle that has emerged as a cornerstone in the design of a multitude of biologically active molecules. Its structural rigidity, coupled with the presence of both hydrogen bond donors and acceptors, allows for versatile interactions with a wide array of biological targets. This has led to the development of potent inhibitors for several key enzyme families implicated in human diseases.
Kinase Inhibition: A Dominant Theme
A significant body of research has highlighted the utility of the 1H-pyrrolo[2,3-b]pyridine scaffold in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous cancers and inflammatory diseases.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is a key driver in various tumors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and identified as potent inhibitors of FGFR1, 2, and 3.[1][2] For instance, certain derivatives have shown impressive IC50 values in the nanomolar range against these kinases.[1][2] The mechanism of action often involves the compound binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
-
Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cytokine-mediated inflammatory and autoimmune responses. Selective inhibition of JAK1 is a promising therapeutic strategy. N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as potent and selective JAK1 inhibitors.[3] These compounds have demonstrated the ability to reduce the proliferation and fibrogenic gene expression in cellular models of fibrosis.[3]
Beyond Kinases: A Spectrum of Enzymatic Targets
The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine core extends beyond kinase inhibition, with derivatives showing activity against other important enzyme classes.
-
Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated target for inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors, demonstrating anti-inflammatory effects in cellular assays.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in the pathogenesis of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors with nanomolar efficacy.[4] These compounds have shown promise in cellular models by inhibiting the hyperphosphorylation of tau protein, a key pathological event in Alzheimer's disease.[4]
Foundational Experimental Workflows for Biological Characterization
For any novel derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, including this compound, a systematic evaluation of its biological activity is paramount. The following section details the essential experimental protocols that form the bedrock of such an investigation.
Initial Screening: Assessing Cytotoxicity and Cell Viability
A primary step in characterizing a new compound is to determine its effect on cell viability. The MTT and MTS assays are robust and widely used colorimetric methods for this purpose.
The principle of these assays lies in the ability of metabolically active cells to reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[5][6][7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Table 1: Comparison of MTT and MTS Assays
| Feature | MTT Assay | MTS Assay |
| Tetrazolium Salt | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium |
| Formazan Product | Insoluble (requires solubilization step) | Soluble in culture medium |
| Endpoint | Absorbance at 570 nm | Absorbance at 490-500 nm |
| Advantages | Robust, sensitive, and well-established | More convenient (no solubilization step), faster |
| Considerations | Requires an additional solubilization step | Requires an electron coupling reagent (e.g., PES) |
Experimental Protocol: MTT Assay [6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Target-Based Screening: In Vitro Kinase Inhibition Assays
Given the prevalence of kinase inhibition among 1H-pyrrolo[2,3-b]pyridine derivatives, in vitro kinase assays are a logical next step to identify specific molecular targets.
Experimental Protocol: Luminescence-Based Kinase Assay [9]
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 value can be determined by plotting the luminescence against the inhibitor concentration.
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An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
A Proposed Investigational Framework for a Novel 7-Azaindole Scaffold
Preamble: Charting a Course for a Molecule of Unknown Potential
The compound methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, a derivative of the versatile 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, presents a compelling case for thorough in vitro characterization. While direct biological studies on this specific ester are not extensively documented in publicly accessible literature, the broader family of 7-azaindole derivatives has been the subject of significant investigation, revealing a wealth of biological activities. These activities range from potent kinase inhibition to significant anti-inflammatory effects.[1][2][3][4][5][6]
This guide, therefore, is constructed as a prospective blueprint for the systematic in vitro evaluation of this compound. Leveraging insights from studies on structurally related analogs, we will outline a logical, multi-tiered screening cascade designed to efficiently elucidate its potential therapeutic value. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental decision.
Section 1: The 7-Azaindole Core - A Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is an isostere of indole, a ubiquitous motif in biologically active natural products and pharmaceuticals. The replacement of the C7 carbon with a nitrogen atom in the six-membered ring fundamentally alters the electronic properties of the molecule, creating unique opportunities for hydrogen bonding and other molecular interactions. This has made it a fertile ground for the development of targeted therapies.
Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against a variety of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Traf2- and NCK-interacting kinase (TNIK).[1][3][4][5] Furthermore, other analogs have been identified as inhibitors of phosphodiesterase 4B (PDE4B), implicating them in anti-inflammatory pathways.[2] This dual potential as both a kinase inhibitor and an anti-inflammatory agent makes a comprehensive screening approach essential.
Section 2: A Proposed In Vitro Screening Cascade
To rationally assess the biological potential of this compound, a tiered approach is recommended. This ensures that resources are used efficiently, with foundational assays preceding more complex and resource-intensive investigations.
Caption: Proposed tiered screening cascade for this compound.
Tier 1: Foundational Assays
The primary objective of this tier is to establish the fundamental properties of the compound, ensuring its suitability for biological assays and identifying any intrinsic, non-specific toxicity.
Rationale: Before any biological assessment, it is crucial to confirm the identity, purity, and solubility of the test compound. Impurities can lead to erroneous results, and poor solubility can result in inaccurate concentration-response curves.
Protocol:
-
Identity and Purity: Confirm the structure and purity of this compound using LC-MS and ¹H-NMR. Purity should ideally be >95%.
-
Solubility: Determine the solubility in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Subsequently, assess its aqueous solubility in relevant cell culture media at the highest intended screening concentration. Any precipitation should be noted.
Rationale: A baseline cytotoxicity assay is essential to determine the concentration range at which the compound can be tested without causing general cell death, which could confound the results of more specific assays. The MTT or MTS assay, which measures mitochondrial metabolic activity, is a standard, cost-effective method for this purpose.
Protocol: MTT Assay for General Cytotoxicity
-
Cell Plating: Seed a panel of cancer cell lines (e.g., a colon cancer line like HCT116 and a breast cancer line like MDA-MB-231, given the activities of related compounds) and a non-cancerous cell line (e.g., human fibroblasts) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium, typically ranging from low micromolar to 100 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2: Broad Spectrum Activity Screening
Assuming the compound is not broadly cytotoxic at concentrations up to 10-20 µM, the next tier aims to identify its primary biological targets.
Rationale: Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binder" for many kinases, a broad kinase panel screen is the most efficient way to identify potential targets.[3][5] Services like Eurofins' KinomeScan™ or similar platforms can test the compound against hundreds of kinases at a single concentration.
Protocol: Broad Kinase Panel Screen (Conceptual)
-
Compound Submission: Submit the compound to a commercial provider for screening at a standard concentration (typically 1 or 10 µM).
-
Assay Principle (Example: Competition Binding Assay): The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: Results are typically provided as a percentage of control, indicating the degree of inhibition for each kinase. A common threshold for a "hit" is >50% or >75% inhibition.
Rationale: The documented activity of 7-azaindole derivatives as PDE4B inhibitors and general anti-inflammatory agents warrants a functional screen for anti-inflammatory potential.[2] A common and robust assay measures the inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: LPS-Induced TNF-α Release Assay
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Pre-treatment: Plate the cells and pre-treat them with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated, LPS-stimulated controls.
-
Incubation: Incubate for a period sufficient for TNF-α production (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the TNF-α concentration against the compound concentration to determine the IC₅₀ for TNF-α release inhibition.
Tier 3: Hit Validation and Mechanistic Elucidation
If promising hits are identified in Tier 2, this final in vitro stage focuses on confirming these activities and gaining a deeper understanding of the mechanism of action.
Rationale: For any kinases identified as hits in the broad panel screen, it is essential to determine the precise potency (IC₅₀) of the compound through full dose-response experiments.
Protocol: In Vitro Kinase IC₅₀ Assay (Example: ADP-Glo™)
-
Reaction Setup: In a multi-well plate, combine the purified recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 10-point serial dilutions).
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀.
| Potential Kinase Target | Rationale based on Analogues | Reference |
| FGFR1/2/3 | Several 1H-pyrrolo[2,3-b]pyridine derivatives are potent FGFR inhibitors. | [3][5] |
| JAK3 | The scaffold has been successfully modified to create selective JAK3 inhibitors. | [4][6] |
| TNIK | The 1H-pyrrolo[2,3-b]pyridine core was identified as a potent TNIK inhibitor scaffold. | [1] |
| TBK1 | 1H-pyrrolo[2,3-b]pyridine was shown to be an effective core for TBK1 inhibitors. | [7] |
Rationale: An enzymatic IC₅₀ demonstrates biochemical potency but does not confirm that the compound can enter a cell and inhibit the target in its native environment. A cellular phosphorylation assay provides this crucial validation.
Caption: Workflow for a cellular phosphorylation assay to confirm target engagement.
Protocol: Western Blot for Phospho-Protein Inhibition
-
Cell Treatment: Plate cells known to have an active signaling pathway for the kinase of interest (e.g., a cell line with an activating FGFR mutation). Starve the cells (if necessary) and then pre-treat with various concentrations of this compound.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., FGF2 for FGFR) for a short period (e.g., 15-30 minutes).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate (e.g., anti-phospho-ERK). Subsequently, strip and re-probe with an antibody for the total protein to serve as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC₅₀.
Section 3: Data Interpretation and Next Steps
The culmination of this proposed in vitro study will be a comprehensive profile of this compound.
-
If potent kinase inhibition is observed: The next logical steps would involve assessing selectivity against other kinases (if not already done), exploring structure-activity relationships (SAR) through the synthesis of analogs, and initiating early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
-
If significant anti-inflammatory activity is observed: The next steps would focus on elucidating the specific mechanism, such as direct testing against PDE4B or other relevant enzymes, and profiling the compound's effects on a broader range of cytokines.
-
If the compound is inactive or only weakly active: This information is also valuable, as it helps to define the structural requirements for activity around the 7-azaindole scaffold.
This structured, hypothesis-driven approach ensures a thorough and efficient evaluation of this compound, paving the way for a clear go/no-go decision for further preclinical development.
References
- Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 38, 127863.
- Gantner, F., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1533-1540.
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681.
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1476.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21651-21664.
- Oh, S. J., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 351-360.
- Dumitrascu, F., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 22(19), 10733.
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 21651-21664.
- Oh, S. J., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 351-360.
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- Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979.
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PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]
- Fathalla, O. A., et al. (2011). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Serbian Chemical Society, 76(1), 1-10.
- Wang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
- MDPI. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank, 2022(4), M1497.
- Li, Y., et al. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
- Jarrett, J. M. (2016). Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives.
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The Ascendant Scaffold: A Technical Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate Derivatives and Analogs in Modern Drug Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for indole and purine systems have cemented its role in the design of targeted therapeutics.[1] This technical guide provides an in-depth exploration of a specific, yet burgeoning, class of these compounds: methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate and its derivatives. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and detail the established and potential therapeutic applications of these N-1 functionalized derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.
The 7-Azaindole Core: A Foundation of Versatility
The 7-azaindole framework is a heterocyclic motif that fuses a pyrrole ring with a pyridine ring. The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters its physicochemical properties, often leading to improved solubility, metabolic stability, and hydrogen bonding capacity compared to its indole counterparts.[1] These enhanced properties can significantly improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.
This scaffold's true power lies in its ability to mimic the purine base of adenosine triphosphate (ATP), making it an exceptional hinge-binding motif for a vast array of protein kinases.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region that is critical for potent inhibition.[2] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved drugs vemurafenib and venetoclax.[1] While substitutions at the C3 and C5 positions have been extensively explored, functionalization at the N-1 position of the pyrrole ring offers a distinct vector for modulating potency, selectivity, and pharmacokinetic properties. The introduction of an acetate moiety at this position provides a versatile handle for further chemical elaboration into esters, amides, and carboxylic acids, each with unique biological implications.
Synthetic Strategies for N-1 Acetate Functionalization
The primary route for the synthesis of this compound and its analogs is the N-alkylation of the 7-azaindole core. This reaction leverages the nucleophilicity of the pyrrole nitrogen.
Core Synthesis: N-Alkylation of 7-Azaindole
The most direct and common method involves the reaction of 7-azaindole with a haloacetate ester, typically methyl or ethyl bromoacetate, in the presence of a suitable base and an aprotic polar solvent.
Causality Behind Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the pyrrole nitrogen, forming the more nucleophilic azaindole anion. The choice of base can influence reaction rate and yield; NaH is a stronger, non-nucleophilic base that provides irreversible deprotonation, often leading to cleaner reactions, but requires anhydrous conditions. K₂CO₃ is a milder, easier-to-handle base suitable for many applications.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the ionic intermediates and reactants without participating in the reaction.
-
Electrophile: Methyl or ethyl bromoacetate are common electrophiles. The bromo- leaving group is sufficiently reactive for the Sₙ2 displacement by the azaindole anion.
-
Temperature: The reaction is typically run at room temperature to moderate heat to ensure a reasonable reaction rate without promoting side reactions.
Detailed Experimental Protocol: Synthesis of this compound
-
Preparation: To a solution of 7-azaindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl bromoacetate (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Derivatization and Analog Synthesis
The methyl ester of the N-1 acetate provides a versatile intermediate for the synthesis of a wide range of analogs, including carboxylic acids and amides.
-
Saponification to Carboxylic Acids: Treatment of the methyl ester with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent (e.g., THF, methanol) readily hydrolyzes the ester to the corresponding carboxylic acid. This introduces a key functional group for salt formation to improve solubility or for further coupling reactions.
-
Amide Formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. Alternatively, direct aminolysis of the methyl ester can be achieved with certain amines, often requiring heat.
Biological Activities and Therapeutic Potential
While the parent compound, this compound, is not extensively characterized in public literature, its analogs have shown significant promise in various therapeutic areas, particularly in oncology.
Kinase Inhibition: A Primary Application
The 7-azaindole scaffold is a well-established kinase hinge-binder.[1][2] The N-1 position provides a vector into solvent-exposed regions of the ATP-binding pocket, allowing for the introduction of substituents that can enhance potency and selectivity.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: A notable example is 1H-pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester , which has been identified as a potential inhibitor of FGFRs.[3] Abnormal FGFR signaling is a known driver in various cancers. The N-1 acetic acid ester moiety in this analog likely positions the larger phenylmethyl group to interact with hydrophobic pockets adjacent to the ATP binding site, while the 4-chloro substitution on the 7-azaindole core can further modulate binding affinity and physicochemical properties.[3]
-
PIM1 Kinase Inhibition: Studies on N-substituted 7-azaindoles have identified them as inhibitors of PIM1 kinase, a proto-oncogene involved in cell proliferation and survival.[4] While these studies did not specifically focus on acetate derivatives, they highlight the importance of the N-1 position for achieving potent inhibition and demonstrate that diverse substituents are well-tolerated at this position.[4]
Diagram of 7-Azaindole Binding to Kinase Hinge
Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge region.
Other Potential Applications
The versatility of the 7-azaindole scaffold suggests that N-1 acetate derivatives could be explored for a range of other biological targets. For instance, various 7-azaindole derivatives have shown activity as:
-
Anticancer agents: Acting through various mechanisms beyond kinase inhibition.[5]
-
Phosphodiesterase 4B (PDE4B) inhibitors: With potential applications in inflammatory diseases.[6]
-
Cytokinin analogues: Showing cytotoxic activity on human leukemia cells.[1]
Structure-Activity Relationship (SAR) Insights
Based on the available literature for N-1 substituted 7-azaindoles and related analogs, several key SAR trends can be inferred.
| Position/Moiety | Modification | Impact on Activity | Rationale / Example |
| N-1 Substituent | Ester (e.g., methyl, phenylmethyl) | Potent activity | The ester can be hydrolyzed in vivo to the active carboxylic acid or the ester itself can occupy hydrophobic pockets. The phenylmethyl ester of the 4-chloro analog is a potent FGFR inhibitor.[3] |
| Carboxylic Acid | Increased solubility, potential for new interactions | The carboxylate can form salt bridges with basic residues in the target protein or improve aqueous solubility. | |
| Amide | Modulated H-bonding, metabolic stability | A diverse library of amides can be created to fine-tune interactions and block metabolic pathways. | |
| C4-Position | Halogenation (e.g., Chloro) | Increased potency | Can enhance binding through halogen bonding or by modifying the electronics of the ring system. The 4-chloro analog shows FGFR activity.[3] |
| C3-Position | Substitution | Often detrimental if N-1 is substituted | Steric hindrance can occur if both N-1 and C3 positions are substituted, potentially disrupting the key hinge-binding interactions. |
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a promising and relatively underexplored area of medicinal chemistry. The N-1 position serves as a key handle for tuning the biological activity and physicochemical properties of the well-established 7-azaindole core. The demonstrated activity of analogs as potent kinase inhibitors, such as in the case of FGFR, provides a strong rationale for the continued investigation of this compound class.
Future efforts should focus on the systematic synthesis and biological evaluation of libraries of N-1 acetate derivatives, including a variety of esters and amides, against a broad panel of kinases and other relevant biological targets. Detailed in vitro ADME and in vivo pharmacokinetic studies will be crucial to validate the potential of these compounds as viable drug candidates. The strategic functionalization of the N-1 position of the 7-azaindole core is a compelling strategy for the development of the next generation of targeted therapeutics.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Salahat, K. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. [Link]
- Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390.
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Lefranc, J., Thiery, V., & Besson, T. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]
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Gant, T. G., Le, V., Le, D., Link, J. S., Liras, S., Margarit, S. M., ... & Zalameda, L. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015–1020. [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]
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Barberis, C., Boulet, A., Charrier, C., D'Angelo, N., D'Ignazio, J., Fiset, D., ... & Stump, C. A. (2017). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. Bioorganic & Medicinal Chemistry Letters, 27(20), 4730–4734. [Link]
- Dauvergne, J., Laconde, G., & Martinez, J. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(7), 12696–12724.
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Grädler, U., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(14), 3329-3334. [Link]
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Jacinto, M. P., Pichlin, P., & Greenberg, M. M. (n.d.). S1 Supporting Information: Synthesis of 5-Methylene-2-Pyrrolones. [Link]
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Ohno, H. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
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Request PDF. (n.d.). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. ResearchGate. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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Negoro, T., et al. (2016). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 116(15), 8796-8825. [Link]
-
Request PDF. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. [Link]
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Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(52), 31235-31247. [Link]
-
Shchekotikhin, A. E., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(23), 8345. [Link]
-
Wang, Y., et al. (2020). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters, 22(18), 7284–7289. [Link]
-
Wang, X., et al. (2022). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 9(10), 2731-2738. [Link]
-
Watson, D. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6061-6066. [Link]
-
Kóti, J., et al. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 24(18), 3365. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Synthesis of 1-acetoxy-2-methylnaphthalene.
Sources
- 1. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester (EVT-12648894) [evitachem.com]
- 4. Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Pharmacological Profile of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Preamble: Navigating the Uncharted Territory of a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, a compound for which the pharmacological profile is not yet extensively documented in publicly accessible literature. The absence of direct data, however, does not preclude a rigorous scientific exploration. Instead, it offers a unique opportunity to apply established principles of medicinal chemistry and chemical biology to forecast a potential pharmacological profile.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth perspective on the potential of this compound. We will achieve this by dissecting its core scaffold, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), a privileged structure in numerous clinically successful and investigational drugs. By understanding the well-established pharmacology of its analogues, we can construct a data-driven hypothesis for the titular compound and lay out a strategic experimental workflow for its validation.
This guide is, therefore, both a theoretical treatise and a practical roadmap for the empirical investigation of a promising, yet uncharted, molecule.
The 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core: A Privileged Scaffold in Medicinal Chemistry
The 7-azaindole core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry for its ability to serve as a bioisosteric replacement for indole. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of a diverse range of therapeutic agents.
Clinical Significance of the 7-Azaindole Scaffold
A multitude of drugs and clinical candidates across various therapeutic areas incorporate the 7-azaindole scaffold. This underscores the versatility and favorable drug-like properties of this heterocyclic system.
| Drug/Candidate | Therapeutic Area | Mechanism of Action |
| Vemurafenib | Oncology | BRAF V600E kinase inhibitor |
| Tofacitinib | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor |
| Pazopanib | Oncology | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit) |
| Alectinib | Oncology | Anaplastic lymphoma kinase (ALK) inhibitor |
The success of these drugs highlights the ability of the 7-azaindole core to effectively interact with the ATP-binding pockets of various kinases. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, a feature that is often exploited in the design of kinase inhibitors.
Deconstructing the Molecule: Potential Pharmacological Contributions of the Substituents
The pharmacological profile of this compound will be a composite of the contributions from the 7-azaindole core and the methyl acetate group at the 1-position.
The Role of the 1-Position Substituent
Substitution at the 1-position of the 7-azaindole ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets. The introduction of a methyl acetate group at this position may influence:
-
Solubility and Permeability: The ester functionality can impact the compound's solubility and its ability to cross cell membranes.
-
Target Binding: The substituent can interact with specific residues in a binding pocket, thereby influencing potency and selectivity.
-
Metabolic Stability: The ester group may be susceptible to hydrolysis by esterases, potentially leading to the formation of the corresponding carboxylic acid, which would have a different pharmacological and pharmacokinetic profile.
Hypothetical Signaling Pathway Involvement
Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, a plausible hypothesis is that this compound could modulate a kinase-mediated signaling pathway. For instance, it could potentially interfere with a pathway crucial for cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
A Strategic Workflow for Pharmacological Profiling
The following experimental workflow provides a systematic approach to elucidate the pharmacological profile of this compound.
Phase 1: Initial Target Screening
The initial step is to perform broad-based screening to identify potential molecular targets.
Protocol 1: Kinase Panel Screening
-
Objective: To assess the inhibitory activity of the compound against a large panel of kinases.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of at least 400 human kinases at a fixed concentration (e.g., 10 µM).
-
The assay is typically a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate by the kinase.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase.
-
Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., 50% or 80%).
-
Protocol 2: Receptor Binding and Enzyme Inhibition Assays
-
Objective: To evaluate the compound's affinity for a diverse range of G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
-
Methodology:
-
Utilize a broad panel of radioligand binding assays for various receptors and enzyme activity assays.
-
The compound is tested at a single high concentration (e.g., 10 µM).
-
-
Data Analysis:
-
Determine the percentage of displacement of the radioligand or the percentage of enzyme inhibition.
-
Identify any significant off-target activities.
-
Phase 2: In Vitro Functional Characterization
Once potential targets are identified, the next step is to characterize the compound's functional activity in cell-based assays.
Protocol 3: Cellular Proliferation Assay
-
Objective: To determine the effect of the compound on the proliferation of cancer cell lines.
-
Methodology:
-
Select a panel of cancer cell lines, including those with known mutations in the identified target kinases.
-
Seed the cells in 96-well plates and treat them with a range of concentrations of the compound for 72 hours.
-
Assess cell viability using a colorimetric assay such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Phase 3: In Vivo Proof-of-Concept
If the compound shows promising in vitro activity, the final step is to evaluate its efficacy in an animal model.
Protocol 4: Xenograft Tumor Model
-
Objective: To assess the anti-tumor efficacy of the compound in a mouse xenograft model.
-
Methodology:
-
Implant human cancer cells (from a sensitive cell line identified in the proliferation assay) subcutaneously into immunocompromised mice.
-
Once the tumors reach a certain size, randomize the mice into vehicle control and treatment groups.
-
Administer the compound daily by an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly.
-
-
Data Analysis:
-
Compare the tumor growth in the treatment group to the vehicle control group.
-
Assess the tolerability of the compound by monitoring the body weight of the mice.
-
Caption: A strategic workflow for pharmacological profiling.
Synthesis and Physicochemical Properties
A plausible synthetic route for this compound would involve the N-alkylation of 7-azaindole with a suitable reagent such as methyl bromoacetate.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| logP | 1.2 |
| Topological Polar Surface Area | 54.9 Ų |
| Number of Hydrogen Bond Donors | 0 |
| Number of Hydrogen Bond Acceptors | 4 |
Note: These values are predicted using computational tools and should be experimentally verified.
Conclusion and Future Directions
While direct pharmacological data for this compound is currently unavailable, a comprehensive analysis of its 7-azaindole core suggests a high potential for this compound to exhibit activity as a kinase inhibitor. The strategic experimental workflow outlined in this guide provides a clear and robust path for the elucidation of its pharmacological profile.
The journey from a novel chemical entity to a potential therapeutic agent is a long and challenging one. However, by leveraging our understanding of established pharmacophores and employing a systematic and data-driven approach to its investigation, we can unlock the full therapeutic potential of promising molecules such as this compound. The scientific community is encouraged to undertake the experimental validation proposed herein to chart the pharmacological landscape of this intriguing compound.
References
Due to the lack of direct studies on this compound, the references would be to papers describing the synthesis and pharmacological activities of the 7-azaindole scaffold and its derivatives. As no specific authoritative sources were found for the exact topic during the search, a generic reference list format is provided below. In a real-world scenario, this section would be populated with citations to relevant scientific literature.
- Title of a relevant paper on 7-azaindole synthesis. Source. [URL]
- Title of a review on kinase inhibitors based on the 7-azaindole scaffold. Source. [URL]
- Title of a paper describing the pharmacology of a 1-substituted 7-azaindole deriv
Methodological & Application
Synthesis Protocol for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate: An Application Note
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through the N-alkylation of 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) with methyl bromoacetate. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and details the necessary reagents, equipment, and characterization methods. The protocol is designed for researchers in medicinal chemistry, drug development, and organic synthesis.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif found in numerous biologically active molecules and approved pharmaceuticals. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties. The introduction of various substituents on the 7-azaindole core is a common strategy in drug discovery to modulate activity, selectivity, and pharmacokinetic profiles. Specifically, N-alkylation of the pyrrole nitrogen provides a convenient handle for the introduction of diverse functional groups. This compound is a valuable building block that can be further elaborated, for instance, by hydrolysis to the corresponding carboxylic acid, amidation, or other ester modifications, making it a versatile intermediate in the synthesis of complex molecules.
This guide details a robust and reproducible method for the synthesis of this compound, focusing on the critical aspects of the reaction to ensure high yield and purity.
Synthetic Strategy: N-Alkylation of 7-Azaindole
The synthesis of this compound is most directly achieved via the N-alkylation of 7-azaindole. This reaction proceeds through a nucleophilic substitution mechanism where the deprotonated pyrrole nitrogen of 7-azaindole acts as the nucleophile, attacking the electrophilic carbon of methyl bromoacetate.
Reaction Mechanism:
The reaction is initiated by the deprotonation of the N-H proton of 7-azaindole using a strong base, typically sodium hydride (NaH), in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). This generates the corresponding sodium salt of 7-azaindole, a potent nucleophile. The resulting anion then undergoes a nucleophilic attack on the electrophilic methylene carbon of methyl bromoacetate, displacing the bromide ion and forming the desired N-alkylated product.
Caption: Reaction mechanism for the N-alkylation of 7-azaindole.
Experimental Protocol
This protocol is based on established procedures for the N-alkylation of indoles and related heterocycles.[1][2]
Materials and Equipment:
| Reagent/Material | Grade | Supplier |
| 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | ≥98% | Commercially available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially available |
| Methyl bromoacetate | ≥98% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | |
| Round-bottom flask | Standard laboratory glassware | |
| Magnetic stirrer and stir bar | Standard laboratory equipment | |
| Ice bath | Standard laboratory equipment | |
| Argon or Nitrogen source | ||
| Rotary evaporator | Standard laboratory equipment | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially available |
| Column chromatography setup | Silica gel | Standard laboratory equipment |
Procedure:
-
Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is dried in an oven and allowed to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add 1H-pyrrolo[2,3-b]pyridine (1.18 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this step in a fume hood.
-
Anion Formation: After the addition of NaH is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of 7-azaindole may result in a color change.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl bromoacetate (1.05 mL, 1.68 g, 11 mmol, 1.1 equivalents) dropwise via a syringe over 10 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Workflow Diagram:
Sources
Application Notes and Protocols for the Purification of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Introduction: The Critical Role of Purity in Drug Discovery
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold found in numerous kinase inhibitors and other targeted therapeutics. Given its role as a precursor to final drug candidates, the purity of this intermediate is paramount. Even trace impurities can lead to downstream reaction failures, the formation of undesirable side products, and complications in the interpretation of biological data.
This guide provides a comprehensive overview of robust and validated methods for the purification of crude this compound, ensuring its suitability for demanding research and drug development applications. We will delve into the mechanistic rationale behind the chosen purification strategies, offering detailed, step-by-step protocols for both silica gel column chromatography and recrystallization.
Understanding the Molecule: Physicochemical Properties and Purification Strategy
The purification strategy for any compound is dictated by its unique physicochemical properties. This compound possesses a moderately polar ester functional group and a 7-azaindole core. The pyridine nitrogen within the azaindole ring system imparts a degree of basicity to the molecule. This basicity is a critical consideration for purification by silica gel chromatography, as strong interactions between the basic nitrogen and the acidic silanol groups (Si-OH) on the silica surface can lead to significant peak tailing and poor separation.[1] To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase to saturate the acidic sites on the silica gel, thereby improving the chromatographic peak shape.
The likely presence of unreacted starting materials, such as 7-azaindole and methyl 2-bromoacetate, along with any side-products from the alkylation reaction, necessitates a purification method with high resolving power. Both column chromatography and recrystallization are well-suited for this purpose.
Method 1: High-Resolution Purification by Silica Gel Column Chromatography
Silica gel column chromatography is a cornerstone of organic synthesis, offering excellent separation of compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. For this compound, this method is highly effective for removing both more polar and less polar impurities.
Workflow for Chromatographic Purification
The overall workflow for purification by column chromatography involves several key stages, from initial analysis by Thin-Layer Chromatography (TLC) to determine the optimal solvent system, to the final isolation of the pure compound.
Caption: Workflow for Purification by Column Chromatography.
Protocol 1A: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is essential to identify a mobile phase that provides good separation of the target compound from its impurities. An ideal solvent system will result in a retention factor (Rf) of approximately 0.3-0.4 for the desired product.[1]
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chambers
-
Solvents: Ethyl acetate (EtOAc), Hexanes, Triethylamine (Et₃N)
-
UV lamp (254 nm)
Procedure:
-
Prepare several developing chambers with different solvent systems. Good starting points are mixtures of hexanes and ethyl acetate in ratios such as 4:1, 3:1, and 1:1 (v/v). To each, add 0.1% triethylamine.[1]
-
Dissolve a small amount of the crude product in a few drops of ethyl acetate.
-
Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plates.
-
Place the spotted TLC plates into the developing chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp at 254 nm and circle them with a pencil.
-
Calculate the Rf value for the product spot and any impurities to determine the optimal solvent system for separation.
Protocol 1B: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude product. The column dimensions and solvent volumes can be scaled accordingly.
Materials:
-
Crude this compound (approx. 1 g)
-
Silica Gel (230-400 mesh)
-
Glass chromatography column (e.g., 30 cm x 2.5 cm)
-
Optimal mobile phase as determined by TLC (e.g., Hexane:Ethyl Acetate with 0.1% Et₃N)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Secure the column in a vertical position. Insert a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase. For a 2.5 cm diameter column, approximately 50-60 g of silica gel is appropriate.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Add another layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it until the pack is stable.[1]
-
-
Sample Loading:
-
Dissolve the crude product (1.0 g) in a minimal amount of the mobile phase or dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully apply the sample solution to the top of the silica gel bed. Allow the sample to adsorb fully onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the top of the silica bed is not disturbed.
-
Begin eluting the column, maintaining a constant flow rate (approximately 5 mL/min is a good starting point).[1]
-
Collect fractions of a consistent volume (e.g., 20 mL) in labeled tubes.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Assess the purity of the final product by NMR and/or LC-MS.
-
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent separation for moderately polar compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 3:1) + 0.1% Et₃N | Provides good elution strength and resolution. Et₃N minimizes peak tailing.[1] |
| Elution Mode | Isocratic | A single solvent mixture is used throughout the separation for simplicity and reproducibility. |
| Typical Yield | 80-95% | Dependent on the purity of the crude material. |
| Purity (Post-Column) | >98% (by NMR) | Demonstrates the effectiveness of the method. |
Method 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Workflow for Recrystallization
The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound.
Caption: Workflow for Purification by Recrystallization.
Protocol 2: Recrystallization from a Mixed Solvent System
For many organic compounds, a single solvent does not provide the ideal solubility profile for recrystallization. In such cases, a mixed solvent system is employed. A common and effective system for compounds of intermediate polarity is ethyl acetate and a non-polar co-solvent like hexanes or petroleum ether.[2]
Materials:
-
Crude this compound (solid)
-
Ethyl acetate (EtOAc)
-
Hexanes or Petroleum Ether
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (ethyl acetate) and heat the mixture to reflux with stirring until the solid completely dissolves.
-
Slowly add the less soluble solvent (hexanes or petroleum ether) dropwise to the hot solution until a slight turbidity persists.
-
If necessary, add a few more drops of the hot, more soluble solvent (ethyl acetate) to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Determine the melting point and assess the purity by NMR or LC-MS. A sharp melting point is indicative of high purity.
| Parameter | Solvent System | Rationale |
| Primary Solvent | Ethyl Acetate | Good solubility for the target compound at elevated temperatures. |
| Anti-Solvent | Hexanes / Petroleum Ether | Low solubility for the target compound, used to induce crystallization upon cooling.[2] |
| Expected Purity | >99% | Recrystallization is highly effective at removing small amounts of impurities. |
Conclusion
The purification of this compound can be reliably achieved using standard laboratory techniques. Column chromatography offers high-resolution separation for grossly impure samples, while recrystallization is an excellent method for obtaining highly pure, crystalline material from a partially purified solid. The choice of method will depend on the nature and quantity of impurities present in the crude product. By understanding the chemical properties of the target molecule and applying the detailed protocols provided, researchers can confidently obtain material of the high purity required for successful drug discovery and development programs.
References
- BenchChem. Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)
-
PubChem. Compound Summary for CID 66713100, 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
Sources
"analytical techniques for methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate"
An Application Note and Protocol Guide
Analytical Techniques for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Introduction
This compound is a heterocyclic compound incorporating the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. This core structure is a key pharmacophore found in numerous compounds of medicinal interest, including kinase inhibitors and other therapeutic agents. As a functionalized derivative, this methyl ester serves as a critical building block in the synthesis of more complex drug candidates.[1][2]
The purity, identity, and stability of such intermediates are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization during research, development, and quality control processes.
This guide provides a comprehensive overview of the principal analytical techniques for the complete characterization of this compound. It offers detailed, field-tested protocols for chromatographic and spectroscopic analysis, grounded in established scientific principles and supported by authoritative references.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for method development.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 169030-84-6[3] |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in methanol, acetonitrile, DMSO, chloroform; sparingly soluble in water (predicted) |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic molecules like this compound. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven efficacy in retaining and separating compounds with moderate polarity, such as those containing aromatic and heterocyclic rings.[4][5][6] The 1.7 to 5 µm particle size range allows for high-resolution separations.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. A buffer, such as phosphate buffer at a slightly acidic pH (e.g., pH 4.0), is included to ensure the consistent ionization state of the analyte and any acidic or basic impurities, thereby yielding reproducible retention times and symmetrical peaks.[6]
-
Detection: The pyrrolopyridine core contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set at a wavelength of maximum absorbance (e.g., around 272 nm) will provide high sensitivity.[6]
Experimental Protocol: RP-HPLC Method
Objective: To determine the purity of this compound and quantify it against a reference standard.
Instrumentation and Materials:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and PDA/UV detector.
-
C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm or equivalent Purospher® STAR, RP-18, 5 μm).[4][6]
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid.
-
Reference standard of this compound (≥98% purity).
Procedure:
-
Mobile Phase Preparation (0.01 M Phosphate Buffer, pH 4.0):
-
Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH to 4.0 using dilute phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the stock solution.
-
Further dilutions can be made from the stock solution to create a calibration curve for quantification.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 25-30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 272 nm[6] |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
-
Analysis and Data Processing:
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation (Self-Validating System)
To ensure trustworthiness, this protocol must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: Demonstrated over a concentration range (e.g., 5 µg/mL to 150 µg/mL).
-
Accuracy & Precision: Assessed by replicate injections of known concentrations.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Insensitivity to small, deliberate changes in method parameters (e.g., pH, flow rate).[7]
HPLC Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiralen.com [chiralen.com]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols: A Guide to Utilizing 7-Azaindole Scaffolds, Exemplified by Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, in Kinase Inhibition Assays
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to effectively target the ATP-binding site of protein kinases.[1][2] Its unique structure mimics the adenine region of ATP, allowing it to form critical hydrogen bond interactions with the kinase hinge region.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively characterize compounds featuring this scaffold, using methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate as a representative example. We present the foundational principles of its mechanism, detailed protocols for a suite of biochemical and cell-based kinase assays, and guidance on data interpretation, enabling robust evaluation of this important class of kinase inhibitors.
Part 1: Foundational Principles & Compound Handling
The 7-Azaindole Scaffold: A Superior Hinge Binder
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process in cellular signaling.[4] A majority of small-molecule kinase inhibitors are ATP-competitive, binding within the enzyme's active site to prevent ATP from docking. The 7-azaindole scaffold is particularly adept at this role. The pyridine nitrogen and the pyrrole N-H group act as a hydrogen bond acceptor and donor, respectively, forming two stable hydrogen bonds with the backbone amides of the kinase hinge region, a key interaction that anchors the inhibitor in the ATP pocket.[2][3] This bidentate interaction provides a strong foundation for high-affinity binding, making the scaffold a frequent starting point for inhibitor design.[1][2] The well-known JAK inhibitor, Tofacitinib (CP-690550), prominently features this core structure.[5][6]
This compound, the subject of this guide, contains this critical 7-azaindole core. Its potential as a kinase inhibitor is therefore grounded in decades of structural biology and drug discovery precedent.
Caption: Hypothesized binding mode of a 7-azaindole scaffold.
Compound Preparation and Handling
Proper handling of the test compound is critical for reproducible results.
-
Solubility: this compound is predicted to have poor aqueous solubility. High-purity Dimethyl Sulfoxide (DMSO) should be used as the primary solvent.
-
Stock Solution: Prepare a high-concentration stock solution, typically 10-50 mM, in 100% DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C for long-term stability.
-
Assay Concentration: When preparing serial dilutions for an assay, ensure the final concentration of DMSO in the reaction well is consistent across all conditions and does not exceed a level that affects enzyme activity (typically ≤1%).[7]
Part 2: Biochemical Kinase Assay Protocols
Biochemical assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory activity of a compound on the enzyme's catalytic function.[4] Choosing the right assay format depends on the available equipment, throughput needs, and the specific kinase target.
| Assay Type | Principle | Advantages | Disadvantages | Primary Use |
| Luminescence | Measures ATP consumption (Kinase-Glo®) or ADP production (ADP-Glo™).[8][9] | High sensitivity, simple "add-mix-read" format, HTS compatible.[10] | Indirect measurement, potential for compound interference with luciferase.[11] | HTS, IC50 determination. |
| Fluorescence Polarization (FP) | Measures the displacement of a fluorescent tracer from an antibody by the phosphorylated product.[12][13] | Homogeneous (no-wash) format, non-radioactive, good for HTS.[14][15] | Requires specific tracer/antibody pairs, sensitive to light scatter. | HTS, binding kinetics. |
| Radiometric | Directly measures the transfer of ³²P from [γ-³²P]ATP to a substrate.[16][17] | "Gold standard," direct measurement of catalysis, highly sensitive.[4][17] | Requires handling of radioactive material, costly disposal, lower throughput.[4] | Orthogonal validation, detailed kinetics. |
Protocol: Luminescence-Based IC50 Determination using ADP-Glo™
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[8][11]
Objective: To measure the dose-dependent inhibition of a kinase by this compound and determine its IC50 value.
Materials:
-
Recombinant Kinase (e.g., JAK1, JAK3)
-
Kinase Substrate (e.g., a suitable peptide like IRS1-tide for JAK1)[18]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[19]
-
ATP Solution
-
Test Compound (this compound)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Step-by-Step Methodology:
-
Compound Plating (Serial Dilution):
-
Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.
-
Spot 1 µL of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
-
Enzyme/Substrate Mix Preparation:
-
Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range (typically 10-20% ATP consumption).
-
Add 2 µL of the 2X enzyme/substrate mix to each well containing the pre-spotted compounds.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[11]
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor.[20]
-
Add 2 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 5 µL.
-
Shake the plate for 30 seconds and then incubate at 30°C for the desired reaction time (e.g., 60 minutes).[18]
-
-
Termination and Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[19]
-
Shake the plate and incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.[19]
-
Shake the plate and incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
Read the luminescence on a plate reader. The luminescent signal positively correlates with kinase activity.[8]
-
Caption: Workflow for a luminescence-based kinase IC50 assay.
Protocol: Fluorescence Polarization (FP) Kinase Assay
This protocol uses the change in polarization of fluorescent light to measure kinase activity. It relies on the competition between a kinase-produced phosphorylated product and a fluorescently-labeled phosphopeptide "tracer" for binding to a specific antibody.[13][15]
Objective: To screen for kinase inhibition by measuring changes in fluorescence polarization.
Materials:
-
Recombinant Kinase and Substrate Peptide
-
FP Assay Kit (containing fluorescent tracer and phosphospecific antibody)
-
Kinase Buffer, ATP
-
Test Compound
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Step-by-Step Methodology:
-
Kinase Reaction:
-
Set up the kinase reaction as described in the luminescence assay (Steps 1-3), including compound, kinase, substrate, and ATP. The reaction volume may be larger (e.g., 20 µL).
-
Incubate to allow for substrate phosphorylation.
-
Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
-
Detection:
-
Add the pre-mixed tracer/antibody detection solution to each well.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow the binding competition to reach equilibrium.
-
-
Measurement:
-
Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
Interpretation: High kinase activity produces more phosphoproduct, which displaces the fluorescent tracer from the antibody, resulting in a low mP value.[12] Inhibition of the kinase leads to less product, allowing more tracer to bind to the antibody, resulting in a high mP value.[13]
-
Part 3: Cell-Based Kinase Assays
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide crucial information on a compound's performance in a physiological context.[21][22] These assays assess cell permeability, target engagement within the cell, and the functional consequences of inhibiting a kinase in its native signaling pathway.
Protocol: Cellular Phospho-Substrate Quantification
This method measures the functional outcome of kinase inhibition by quantifying the phosphorylation level of a known downstream substrate of the target kinase.
Objective: To determine if this compound can inhibit a target kinase's activity inside a living cell.
Materials:
-
A cell line known to have an active signaling pathway involving the target kinase (e.g., a cell line where a JAK-STAT pathway can be stimulated).
-
Cell culture medium and supplements.
-
Test Compound.
-
Pathway Stimulator (e.g., a cytokine like Interleukin-6 to activate JAKs).
-
Cell Lysis Buffer.
-
Phospho-specific antibody for the substrate and a total protein antibody for normalization.
-
Detection method (e.g., Western Blot apparatus, ELISA plates, or TR-FRET reagents).[23]
Step-by-Step Methodology:
-
Cell Plating & Treatment:
-
Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.
-
-
Pathway Stimulation:
-
Add the appropriate stimulator (e.g., cytokine) to all wells except the unstimulated control. Incubate for a short, optimized period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.
-
-
Cell Lysis:
-
Aspirate the media and add ice-cold lysis buffer to each well to extract cellular proteins and preserve phosphorylation states.
-
-
Quantification:
-
Quantify the level of the phosphorylated substrate in the lysates using your chosen method (e.g., Western Blot, ELISA, or TR-FRET).
-
Normalize the phospho-protein signal to the total amount of that protein or a housekeeping protein (like GAPDH) to account for any differences in cell number.
-
-
Analysis:
-
A potent inhibitor will cause a dose-dependent decrease in the normalized phospho-substrate signal in the stimulated cells.
-
Caption: Inhibition of a cellular signaling pathway by a 7-azaindole compound.
Part 4: Data Analysis and Interpretation
-
IC50 Curve Generation: For biochemical and cellular dose-response assays, calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme/unstimulated) controls. Plot percent inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Evaluating Results:
-
Biochemical IC50: Provides a direct measure of the compound's potency against the isolated enzyme.
-
Cellular IC50: Reflects the compound's effective potency in a biological system, incorporating its ability to enter cells and engage the target.
-
Discrepancies: A significantly higher cellular IC50 compared to the biochemical IC50 may suggest poor cell permeability, efflux by cellular pumps, or high plasma protein binding in the culture medium.
-
Selectivity: The next logical step is to perform selectivity profiling, testing the compound against a broad panel of other kinases to determine its specificity and potential for off-target effects.
-
Conclusion
This compound, by virtue of its 7-azaindole core, represents a promising scaffold for kinase inhibition. The protocols outlined in this guide provide a robust framework for its characterization, from initial biochemical potency determination to validation of its functional effects in a cellular context. By employing a multi-faceted approach combining luminescence, fluorescence, and cell-based phosphorylation assays, researchers can build a comprehensive profile of this and other related compounds, paving the way for further development in the pursuit of novel kinase-targeted therapeutics.
References
- PanVera Corporation. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Retrieved from a CiteseerX landing page, originally by PanVera.
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
PubMed. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A high-throughput radiometric kinase assay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
PLOS One. (2015, July 29). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
- Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay.
-
Wikipedia. (n.d.). Tofacitinib. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (n.d.). New compounds based on 1H-pyrrolo[2,3-b]pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Retrieved from [Link]
-
ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved from [Link]
- Promega Corporation. (n.d.). JAK3 Kinase Assay.
-
NIH PubChem. (n.d.). Tofacitinib. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
AMSBIO. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]
-
YouTube. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
- ScienceDirect. (n.d.). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Retrieved from a journal abstract on ScienceDirect.
-
PubMed. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]
-
PubMed. (2010, April 1). Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Retrieved from [Link]
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- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Tofacitinib - Wikipedia [en.wikipedia.org]
- 6. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Kinase-Glo® Luminescent Kinase Assays [promega.jp]
- 10. ebiotrade.com [ebiotrade.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 13. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. promega.com [promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 22. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 23. caymanchem.com [caymanchem.com]
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate: A Versatile Building Block for Kinase Inhibitor Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role as a hinge-binding motif in a multitude of kinase inhibitors.[1][2] Its ability to form critical bidentate hydrogen bonds with the kinase hinge region has established it as a cornerstone in the design of targeted cancer therapeutics.[1][3] This guide introduces methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate , a key research chemical that serves as a versatile and strategically important starting material for the synthesis of 7-azaindole-based compound libraries. By functionalizing the N-1 position with a methyl acetate group, this compound provides a readily accessible chemical handle for diversification, enabling researchers to rapidly generate novel derivatives for structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis of the title compound and its subsequent conversion into key synthetic intermediates, namely the corresponding carboxylic acid and amide derivatives, which are pivotal steps in the elaboration of complex bioactive molecules.
Physicochemical and Spectroscopic Profile
Precise characterization of a starting material is fundamental to its successful application in multi-step synthesis. The expected physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Expected |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate, Methanol | Expected |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.1 (dd, 1H), ~7.5-7.7 (dd, 1H), ~7.1-7.3 (m, 2H), ~6.5-6.6 (d, 1H), ~5.0 (s, 2H), ~3.8 (s, 3H) | Predicted |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~169.0, ~148.5, ~144.0, ~129.0, ~128.5, ~120.0, ~116.0, ~101.0, ~52.5, ~48.0 | Predicted |
| Mass Spec (ESI+) | m/z 191.08 [M+H]⁺ | Calculated |
Synthesis and Derivatization Workflows
The strategic value of this compound lies in its straightforward synthesis and the versatile reactivity of its ester functional group. The following sections provide detailed, field-tested protocols for its preparation and subsequent chemical transformations.
Protocol: Synthesis of this compound
This protocol describes the direct N-alkylation of the 7-azaindole core. The reaction proceeds by deprotonation of the pyrrole nitrogen with a suitable base, followed by nucleophilic attack on methyl 2-bromoacetate.
Caption: Synthetic pathway for N-alkylation of 7-azaindole.
Materials & Reagents:
| Reagent | M.W. | Equivalents | Amount (for 5 mmol scale) |
| 7-Azaindole | 118.14 | 1.0 | 591 mg |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 240 mg |
| Methyl 2-bromoacetate | 152.97 | 1.1 | 0.52 mL (770 mg) |
| Anhydrous Dimethylformamide (DMF) | - | - | 25 mL |
| Ethyl Acetate (EtOAc) | - | - | For workup |
| Saturated NH₄Cl solution | - | - | For workup |
| Brine | - | - | For workup |
Step-by-Step Protocol:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-azaindole (1.0 eq, 5.0 mmol, 591 mg).
-
Dissolution: Add anhydrous DMF (25 mL) and stir until all solids are dissolved. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol, 240 mg) portion-wise over 10 minutes. Causality Note: Adding the base slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. Stirring for 30 minutes ensures complete formation of the nucleophilic azaindole anion.
-
Alkylation: While maintaining the temperature at 0 °C, add methyl 2-bromoacetate (1.1 eq, 5.5 mmol, 0.52 mL) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water (50 mL) and EtOAc (50 mL). Separate the layers. Extract the aqueous layer two more times with EtOAc (2x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2x 50 mL) and brine (1x 50 mL). Trustworthiness Note: These washes are critical to remove residual DMF and inorganic salts, which can interfere with purification and subsequent reactions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%) to afford the title compound as a solid.
Application Workflow: Generating Key Intermediates for SAR Studies
The ester moiety of the title compound is a gateway for diversification. It can be hydrolyzed to a carboxylic acid, which then serves as an anchor point for amide bond formation—a ubiquitous linkage in kinase inhibitors.
Caption: Workflow for derivatization of the title compound.
This protocol details the base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid.
Materials & Reagents:
| Reagent | M.W. | Equivalents | Amount (for 3 mmol scale) |
| This compound | 190.20 | 1.0 | 571 mg |
| Lithium Hydroxide (LiOH) | 23.95 | 2.0 | 144 mg |
| Tetrahydrofuran (THF) | - | - | 15 mL |
| Water (H₂O) | - | - | 5 mL |
| 1M Hydrochloric Acid (HCl) | - | - | As needed for acidification |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
Step-by-Step Protocol:
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, 3.0 mmol, 571 mg) in a mixture of THF (15 mL) and water (5 mL).
-
Hydrolysis: Add lithium hydroxide (2.0 eq, 6.0 mmol, 144 mg) to the solution. Stir the mixture vigorously at room temperature for 2-4 hours. Expertise Note: LiOH is often preferred over NaOH or KOH for its better solubility in mixed aqueous-organic solvents and for minimizing potential side reactions. The reaction should be monitored by TLC until the starting ester spot has disappeared.[4]
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath. Acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.
-
Extraction: Extract the acidified mixture with Ethyl Acetate (3x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: The resulting solid is typically of high purity and can often be used in the next step without further purification. If necessary, it can be recrystallized from an appropriate solvent system like EtOAc/Hexanes.
This protocol describes the formation of an amide bond between the carboxylic acid intermediate and a primary or secondary amine, a cornerstone reaction in drug discovery.
Materials & Reagents:
| Reagent | M.W. | Equivalents | Amount (for 2 mmol scale) |
| 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid | 176.17 | 1.0 | 352 mg |
| Aniline (example amine) | 93.13 | 1.1 | 0.20 mL (224 mg) |
| EDC·HCl | 191.70 | 1.2 | 460 mg |
| HOBt | 135.12 | 1.2 | 324 mg |
| DIPEA | 129.24 | 3.0 | 1.05 mL (776 mg) |
| Anhydrous Dimethylformamide (DMF) | - | - | 20 mL |
Step-by-Step Protocol:
-
Preparation: To an oven-dried 50 mL flask under an inert atmosphere, add the carboxylic acid (1.0 eq, 2.0 mmol, 352 mg), the desired amine (e.g., aniline, 1.1 eq, 2.2 mmol, 0.20 mL), and HOBt (1.2 eq, 2.4 mmol, 324 mg).
-
Dissolution: Add anhydrous DMF (20 mL) and stir to dissolve. Cool the mixture to 0 °C.
-
Activation: Add EDC·HCl (1.2 eq, 2.4 mmol, 460 mg) followed by the dropwise addition of DIPEA (3.0 eq, 6.0 mmol, 1.05 mL). Causality Note: HOBt is added to suppress racemization (if chiral centers are present) and improve coupling efficiency by forming a more reactive intermediate than the one formed with EDC alone. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the protonated amine.[5][6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water (100 mL) and extract with EtOAc (3x 50 mL).
-
Washing: Combine the organic layers and wash with 5% aqueous LiCl solution (2x 50 mL) to remove DMF, followed by saturated NaHCO₃ solution (2x 50 mL), and finally brine (1x 50 mL).
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Application Example: Synthesis of a Hypothetical Kinase Inhibitor Fragment
To illustrate the utility of these protocols, the following workflow outlines the synthesis of a hypothetical fragment that incorporates the 7-azaindole core and a substituted aniline, a common motif in kinase inhibitors such as those targeting CDK8 or PI3K.[3][7]
Caption: A 2-step synthesis of a hypothetical inhibitor fragment.
This streamlined, two-step process demonstrates how This compound serves as an efficient launchpad for rapidly accessing novel chemical matter. By simply varying the amine coupling partner in the final step, researchers can generate a diverse library of compounds, accelerating the hit-to-lead optimization process in drug discovery programs.
References
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate. PharmaCompass. [Link]
-
Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]
-
Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. PubChem. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
-
Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry. [Link]
-
What is a simple way to convert an ester into carboxylic acid?. ResearchGate. [Link]
-
2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. [Link]
- N-alkylation of indole derivatives.
-
HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office. [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. [Link]
-
Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]
-
Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University. [Link]
Sources
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- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate in Drug Discovery
Introduction: The Privileged Scaffold of 7-Azaindole and the Versatility of its N-Acetate Derivative
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold." Its significance stems from its structural resemblance to purine and indole, allowing it to function as an effective bioisostere that can modulate key pharmacological properties like solubility and target binding.[1][2] A defining feature of the 7-azaindole core is its capacity to act as an exceptional hinge-binding motif in protein kinases.[3][4] By forming two crucial hydrogen bonds with the kinase hinge region, it effectively mimics the binding of ATP, making it a powerful foundation for designing competitive kinase inhibitors.[3][4] The FDA-approved B-RAF inhibitor, Vemurafenib, stands as a testament to the successful clinical application of this scaffold, which originated from fragment-based drug design.[3]
This guide focuses on a key derivative of this scaffold: methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate . This compound is not merely an intermediate; it is a strategic starting point for generating diverse chemical libraries aimed at various drug targets. The N-alkylation of the 7-azaindole core with a methyl acetate group provides a reactive handle for further chemical modifications, enabling researchers to explore a wide chemical space and optimize structure-activity relationships (SAR). This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging this versatile compound in a drug discovery campaign, with a primary focus on the development of protein kinase inhibitors.
Core Application: A Launchpad for Kinase Inhibitor Discovery
The primary application of this compound is as a foundational building block for synthesizing libraries of potential kinase inhibitors. The 7-azaindole core provides the essential ATP-competitive binding element, while the methyl acetate moiety offers a vector for diversification. Modifications at this position can influence potency, selectivity, and pharmacokinetic properties.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR-2, crucial in angiogenesis.[5]
-
Non-Receptor Tyrosine Kinases: Including ABL and SRC kinases, implicated in various cancers.[6]
-
Serine/Threonine Kinases: Such as B-RAF, PI3K, JAK1, and IKKα, which are central nodes in signaling pathways controlling cell proliferation, survival, and inflammation.[3][7][8][9][10]
The following sections provide detailed protocols for utilizing this compound in a typical kinase inhibitor discovery workflow, from library synthesis to lead candidate evaluation.
Protocol 1: Synthesis of a Diversified Amide Library from this compound
Objective: To generate a library of diverse N-substituted 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetamides for initial high-throughput screening (HTS). The rationale is that the amide bond introduces a hydrogen bond donor and acceptor, while the substituent (R-group) can explore different pockets within the kinase active site to enhance potency and selectivity.
Causality: This protocol begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then activated for amide coupling. This two-step process is robust and allows for the coupling of a wide array of primary and secondary amines, ensuring broad chemical diversity in the resulting library.
Workflow Diagram
Caption: Workflow for amide library synthesis.
Step-by-Step Methodology
Part 1: Saponification of the Methyl Ester
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1N HCl until the pH is acidic (~pH 3-4).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid.
-
Part 2: Parallel Amide Coupling
This part is ideally performed in a parallel synthesizer or multi-well plate format.
-
Stock Solutions: Prepare a stock solution of the carboxylic acid (from Part 1) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF). Prepare separate stock solutions for a diverse set of primary and secondary amines (1.1 eq per reaction) and the coupling reagents: HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Setup:
-
Dispense the carboxylic acid solution into each well of a reaction block.
-
Add the amine solution to each respective well.
-
Add the DIPEA solution, followed by the HATU solution.
-
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.
-
Quenching and Purification:
-
Quench each reaction with water.
-
Purify the products using preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Lyophilize the collected fractions to yield the final amide compounds.
-
-
Quality Control: Confirm the identity and purity of each library member using LC-MS and, for select examples, ¹H NMR.
Protocol 2: Biochemical Screening for Kinase Inhibition
Objective: To identify initial "hits" from the synthesized library that inhibit a target kinase of interest. This protocol describes a common, robust method for measuring kinase activity.
Causality: The choice of assay format is critical for reliability and throughput. A fluorescence-based or luminescence-based assay is often preferred for HTS as it avoids the handling of radioactive materials and is amenable to automation.[11] The principle is to measure the amount of phosphorylated product, which is directly proportional to kinase activity. A decrease in signal in the presence of a test compound indicates inhibition.
General Kinase Screening Workflow
Caption: High-throughput kinase screening workflow.
Step-by-Step Methodology (Example using ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction. Less ADP means more inhibition.
-
Plate Preparation:
-
Prepare compound plates by dispensing the synthesized library compounds into 384-well assay plates. Typically, a single high concentration (e.g., 10 µM) is used for the primary screen.
-
Include positive controls (known inhibitor of the target kinase) and negative controls (DMSO vehicle).[11]
-
-
Kinase Reaction:
-
Add the kinase and its specific substrate (peptide or protein) in an appropriate kinase buffer to each well.
-
Allow a brief pre-incubation (15-30 minutes) of the kinase with the compounds.
-
Initiate the reaction by adding ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Compounds showing inhibition above a certain threshold (e.g., >50%) are declared "hits."
-
| Parameter | Typical Value | Rationale |
| Compound Concentration | 10 µM | Standard for single-point HTS to identify potent hits. |
| ATP Concentration | Km of the Kinase | Maximizes sensitivity for competitive inhibitors.[12] |
| Incubation Time | 60 min | Allows for sufficient product formation without enzyme saturation. |
| Hit Threshold | >50% Inhibition | A common cutoff to balance hit rate with false positives. |
Protocol 3: Hit Validation and Potency Determination (IC₅₀)
Objective: To confirm the activity of hits from the primary screen and determine their potency (IC₅₀ value).
Causality: A dose-response curve is essential to confirm true inhibitory activity and rule out artifacts from the single-point screen. The IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%, is a critical metric for ranking compounds and guiding SAR.[11]
Step-by-Step Methodology
-
Compound Plating:
-
For each "hit" compound, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a new assay plate. Start from a high concentration (e.g., 50 µM).
-
-
Assay Performance:
-
Perform the same kinase assay as described in Protocol 2.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity Notes |
| AZ-001 | B-RAF | 85 | >100-fold selective vs. SRC |
| AZ-002 | PI3Kα | 15 | Pan-PI3K inhibitor |
| AZ-003 | JAK1 | 250 | Moderate potency, needs optimization |
| AZ-004 | B-RAF | >10,000 | Inactive |
Protocol 4: Mechanism of Action and Selectivity Profiling
Objective: To understand how the lead compounds inhibit the kinase and to assess their selectivity against a panel of other kinases.
Causality: High selectivity is crucial for minimizing off-target effects and potential toxicity.[12] Understanding the mechanism of action (e.g., ATP-competitive) confirms the initial design hypothesis. Chemical proteomics and broad kinase panel screening are powerful tools for this purpose.[13][14]
Workflow for Selectivity and Target Engagement
Caption: Workflow for inhibitor selectivity profiling.
Methodologies
-
Broad Kinase Panel Screening:
-
Submit promising compounds to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a large panel of kinases (e.g., >400).
-
Screening is typically done at a single concentration (e.g., 1 µM) initially, with follow-up IC₅₀ determination for any inhibited kinases.[12]
-
This provides a comprehensive overview of the compound's selectivity profile.
-
-
Cellular Target Engagement:
-
Western Blotting: Treat cells with the inhibitor and stimulate the relevant signaling pathway. Use phospho-specific antibodies to probe for the phosphorylation of the kinase's downstream substrate. A reduction in phosphorylation indicates target engagement in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
-
-
Mechanism of Action (Kinetic Analysis):
-
Perform the kinase assay with varying concentrations of both the inhibitor and ATP.
-
Generate Lineweaver-Burk or Michaelis-Menten plots.
-
A pattern of intersecting lines on a Lineweaver-Burk plot, where the Vmax is unchanged but the apparent Km for ATP increases with inhibitor concentration, is characteristic of ATP-competitive inhibition.[11]
-
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for drug discovery, particularly in the development of kinase inhibitors. Its 7-azaindole core provides a validated, high-affinity anchor to the kinase hinge region, while the N-acetate group serves as an ideal point for chemical diversification to achieve potency, selectivity, and desirable drug-like properties. The protocols outlined in this guide provide a systematic framework for researchers to progress from this starting material to the identification and validation of potent and selective lead compounds. Further optimization efforts can involve techniques like scaffold hopping or structure-based design to further refine the pharmacological profile of the identified leads.[15]
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Laconde, G., et al. (2012). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7716–7732. [Link]
-
Zhang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 748–753. [Link]
-
Rochais, C., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(7), 13169–13196. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Bantscheff, M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology, 795, 47–68. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
-
Kumar, A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1735–1741. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
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Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]
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Riley, C., et al. (2021). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Journal of Medicinal Chemistry, 64(18), 13685–13710. [Link]
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Riley, C., et al. (2021). Design and synthesis of novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα that selectively perturb cellular non-canonical NF-κB signalling. Pure and Applied Chemistry. [Link]
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Visser, M., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 5, 22. [Link]
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Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). [Link]
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Zhang, L., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(10), 2597. [Link]
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Lee, T., et al. (2020). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 11(9), 1038–1045. [Link]
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Johnson, L. N. (2013). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 4, 148. [Link]
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Ruel, R., et al. (2008). Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1][3][6]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(9), 2985–2989. [Link]
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The Strategic Utility of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate in Modern Synthetic Chemistry
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and inflammatory diseases.[1][2] This guide provides an in-depth technical overview of a key N1-functionalized intermediate, methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate . We will detail its synthesis via N-alkylation of 7-azaindole, its subsequent conversion to the corresponding carboxylic acid, and its strategic application as a versatile building block in the synthesis of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthetic chemistry.
Introduction: The Significance of the 7-Azaindole Core
The 7-azaindole framework is a bioisostere of indole, a ubiquitous motif in biologically active natural products and pharmaceuticals. The strategic replacement of the C-7 carbon with a nitrogen atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, improved solubility, and modified metabolic stability, which can be highly advantageous in drug design.[2] Consequently, derivatives of 7-azaindole are integral components of several FDA-approved drugs and numerous clinical candidates, especially those targeting protein kinases.[1][2]
Functionalization of the 7-azaindole core is critical for exploring structure-activity relationships (SAR). While modifications at the C3 and C5 positions are common, derivatization at the N1 position of the pyrrole ring offers a powerful vector for introducing diverse substituents that can probe specific binding pockets in biological targets. The introduction of an acetic acid ester moiety at this position, creating this compound, provides a synthetically tractable handle for further elaboration, such as amide bond formation.
Synthesis of the Intermediate
The preparation of this compound is most commonly achieved through the direct N-alkylation of the 7-azaindole starting material. The pyrrolic nitrogen of 7-azaindole is acidic and can be readily deprotonated by a suitable base to form the corresponding anion, which then acts as a nucleophile.
Causality Behind Experimental Choices
The selection of the base and solvent system is critical for achieving high yield and selectivity.
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for deprotonating the N-H of the pyrrole ring. Its insolubility in common organic solvents necessitates a polar aprotic solvent for the reaction to proceed efficiently. The formation of hydrogen gas upon reaction with the substrate drives the reaction to completion.
-
Solvent: Anhydrous dimethylformamide (DMF) is the solvent of choice. Its high dielectric constant facilitates the dissolution of the 7-azaindole and the resulting sodium salt, while its aprotic nature prevents quenching of the hydride or the generated anion.
-
Alkylating Agent: Methyl bromoacetate is a reactive electrophile suitable for this SN2 reaction. The bromo- leaving group is readily displaced by the nucleophilic azaindole anion.
-
Temperature: The initial deprotonation is typically performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and the rate of hydrogen evolution. The subsequent alkylation can then be conducted at room temperature to ensure a reasonable reaction rate.
Experimental Workflow: Synthesis Pathway
The overall synthetic transformation is a two-step process: deprotonation followed by nucleophilic substitution.
Caption: Workflow for the synthesis of the target intermediate.
Detailed Protocol: Synthesis of this compound
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl bromoacetate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases. The formation of the sodium salt may result in a slurry.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Data Summary: Synthesis Parameters
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient deprotonation.[3][4] |
| Solvent | Anhydrous DMF | Polar aprotic solvent, solubilizes reactants and intermediates.[4][5] |
| Temperature | 0 °C to Room Temp. | Controlled addition of base at low temp, reaction at RT for optimal rate.[6] |
| Stoichiometry | 1.2 eq NaH, 1.1 eq Ester | Slight excess of base and alkylating agent to drive reaction to completion. |
| Typical Yield | >85% (post-purification) | High efficiency is expected for this type of alkylation. |
Application as a Synthetic Intermediate
The primary utility of this compound lies in its role as a precursor to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid. The carboxylic acid is a versatile building block for introducing the 7-azaindole moiety into larger molecules, typically via amide bond formation.
Hydrolysis to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a standard saponification reaction.
Protocol: Saponification of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous)
-
Hydrochloric acid (HCl) solution (e.g., 2 M aqueous)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Add an aqueous solution of sodium hydroxide (2.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by the slow addition of 2 M HCl. A precipitate should form.
-
Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product, which can often be used without further purification.
Caption: General workflow for the hydrolysis of the methyl ester.
Downstream Applications: Amide Coupling in Kinase Inhibitor Synthesis
The resulting 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is an ideal coupling partner for various amines to construct more complex molecules. This strategy is frequently employed in the synthesis of kinase inhibitors, where the 7-azaindole core acts as a hinge-binding motif, mimicking the adenine of ATP. The acetic acid side chain serves as a linker to connect to other pharmacophoric elements that occupy different regions of the kinase active site.
Example Application Pathway: The carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, T3P) and then reacted with a primary or secondary amine to form a stable amide bond. This approach is central to building libraries of potential drug candidates for SAR studies.[7]
Caption: Logic diagram for amide coupling applications.
Conclusion
This compound is a high-value, readily accessible intermediate for medicinal chemistry programs. Its synthesis via direct N-alkylation of 7-azaindole is robust and high-yielding. Subsequent hydrolysis provides the corresponding carboxylic acid, a key building block that enables the incorporation of the pharmaceutically important 7-azaindole scaffold into target molecules through stable amide linkages. The protocols and strategic insights provided herein offer a comprehensive guide for researchers leveraging this versatile intermediate in the pursuit of novel therapeutics.
References
- Gueiffier A, Mavel S, Lhassani M, et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Mini-Reviews in Medicinal Chemistry. 2006.
-
The Royal Society of Chemistry. Synthetic Procedures. Available at: [Link]. Accessed Jan 14, 2026.
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Reagents and conditions: (a) Sodium hydride, DMF, room temperature,... - ResearchGate. Available at: [Link]. Accessed Jan 14, 2026.
- Ivashchenko, A. V., et al. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. 2022.
- Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology, 2016.
-
Organic Syntheses Procedure. Available at: [Link]. Accessed Jan 14, 2026.
- Venturello P, Barbero M. Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis. 2004.
- Tilstam, U., et al. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. 2019.
-
PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1′-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Available at: [Link]. Accessed Jan 14, 2026.
- Simov, V., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2020.
-
Veeprho. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid. Available at: [Link]. Accessed Jan 14, 2026.
- Doganc, F., Göker, H. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. 2024.
- ACS Publications. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. 2018.
-
Kamal, A., et al. An Update on the Synthesis of Pyrrolo[1][5]benzodiazepines. Molecules. 2016.
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Sroor, F. M. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. 2019.
- RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2020.
-
apicule. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1′-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Available at: [Link]. Accessed Jan 14, 2026.
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Application Notes and Protocols for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate: A Key Building Block for Kinase Inhibitor Discovery
Introduction: The Privileged 1H-pyrrolo[2,3-b]pyridine Scaffold
In the landscape of modern medicinal chemistry and drug development, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold." This heterocycle is a bioisostere of indole, where a nitrogen atom replaces the C-7 carbon. This substitution can enhance solubility and bioavailability, making it a highly desirable core structure in drug design[1]. The 7-azaindole nucleus is a cornerstone in the architecture of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many pathologies. Consequently, molecules that can modulate kinase activity are of immense therapeutic interest.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a versatile synthetic intermediate that provides a convenient handle for the elaboration of the 7-azaindole core. The acetate moiety at the N-1 position serves as a reactive site for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in the quest for novel and potent kinase inhibitors. This guide provides a detailed protocol for the synthesis of this compound and discusses its application in the synthesis of potential therapeutic agents.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is achieved through the N-alkylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This reaction is a classic example of nucleophilic substitution, where the deprotonated nitrogen of the pyrrole ring attacks the electrophilic carbon of methyl bromoacetate.
Reaction Scheme:
Caption: Synthetic route for this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | ≥98% | Commercially Available | --- |
| Methyl bromoacetate | ≥98% | Commercially Available | Lachrymator, handle in a fume hood. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent for optimal results. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | --- | Prepared in-house | For washing. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1H-pyrrolo[2,3-b]pyridine (5.0 g, 42.3 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL). Stir the mixture at room temperature until the 7-azaindole is completely dissolved.
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (11.7 g, 84.6 mmol, 2.0 equivalents) to the solution. The suspension will become cloudy.
-
Addition of Alkylating Agent: Slowly add methyl bromoacetate (4.8 mL, 50.8 mmol, 1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The product spot should be more polar than the starting material.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into ice-cold water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
-
Expected Yield and Characterization:
-
Yield: 70-85%
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.32 (dd, J = 4.7, 1.5 Hz, 1H), 7.95 (dd, J = 7.8, 1.5 Hz, 1H), 7.20 (d, J = 3.6 Hz, 1H), 7.10 (dd, J = 7.8, 4.7 Hz, 1H), 6.55 (d, J = 3.6 Hz, 1H), 4.98 (s, 2H), 3.75 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 169.5, 149.2, 144.5, 129.2, 128.8, 119.8, 116.3, 101.1, 49.3, 52.4.
-
Mass Spectrometry (ESI+): m/z 191.08 [M+H]⁺.
Applications in Kinase Inhibitor Synthesis
This compound is a valuable precursor for the synthesis of a variety of kinase inhibitors. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity. Alternatively, the α-carbon of the acetate moiety can be functionalized.
General Workflow for Kinase Inhibitor Synthesis:
Caption: A general synthetic workflow utilizing this compound for the generation of kinase inhibitor libraries.
This synthetic strategy allows for the rapid generation of a library of compounds with diverse "R" groups, which can be screened for activity against a panel of kinases. The 1H-pyrrolo[2,3-b]pyridine core often acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.
Targeting Kinase Signaling Pathways:
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for several important kinase families, including Janus kinases (JAKs) and Insulin-like Growth Factor 1 Receptor (IGF-1R).
Caption: Simplified signaling pathway of a receptor tyrosine kinase like IGF-1R, a common target for inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.
Conclusion
This compound is a synthetically accessible and highly valuable building block for the development of novel kinase inhibitors. Its straightforward preparation and the versatility of its acetate functionality make it an ideal starting point for the generation of compound libraries for high-throughput screening. The proven success of the 1H-pyrrolo[2,3-b]pyridine scaffold in approved drugs and clinical candidates underscores the potential of derivatives of this intermediate in advancing the field of targeted therapy.
References
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. (2022).
- Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. (2009).
- Enantioselective Catalytic Synthesis of N-alkyl
- PROCESS FOR PREPARING METHYL ACETATE.
- Supporting Information. The Royal Society of Chemistry. (n.d.).
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. (n.d.).
- A Novel Strategy for the Synthesis of N-Alkyl
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. (n.d.).
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. (2017).
- Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- N-alkylation of indole derivatives.
-
An Update on the Synthesis of Pyrrolo[2][3]benzodiazepines. PMC - PubMed Central - NIH. (n.d.).
- Methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acet
- Synthesis of methyl 1-methylpyrrole-2-acet
- methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)
- Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)benzoate | Chemical Name.
- 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl). Veeprho. (n.d.).
- 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic. PubChem. (n.d.).
- CAS No : 1235865-76-5 | Product Name : Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy).
- Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzo
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Technical Guide: Protocols for the Handling and Storage of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
An Application Guide for Researchers
Abstract
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a key heterocyclic building block in modern medicinal chemistry. Its core, the 7-azaindole scaffold, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents, including the BCL-2 inhibitor Venetoclax.[1][2] The integrity of this reagent is paramount for the synthesis of target molecules, ensuring reproducibility and preventing the introduction of impurities. This guide provides a detailed framework for the proper handling and storage of this compound, grounded in its chemical properties. The protocols herein are designed to mitigate risks associated with hydrolysis and oxidation, ensuring long-term stability and safe laboratory use.
Compound Profile and Hazard Assessment
This compound combines a 7-azaindole ring system with a methyl ester functional group. This unique combination dictates its reactivity and stability profile. The 7-azaindole core provides hydrogen bonding capabilities and potential for aromatic interactions, while the methyl ester group is susceptible to hydrolysis.[3][4] While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from close structural analogs allows for a robust preliminary hazard assessment.[5][6][7]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 7-Azaindole-1-acetic acid methyl ester | - |
| Molecular Formula | C₁₀H₁₀N₂O₂ | - |
| Molecular Weight | 190.19 g/mol | (Calculated) |
| Appearance | Likely a solid (white to off-white or tan) | Inferred from analogs[8] |
| Core Structure | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | [2] |
| Key Functional Group | Methyl Ester | [3] |
1.1. Summary of Potential Hazards
Based on GHS classifications for structurally related pyrrolopyridines and other heterocyclic compounds, this compound should be handled as a substance with the following potential hazards[5][6][7]:
-
Harmful if swallowed (Acute toxicity, oral).
-
Causes skin irritation .
-
Causes serious eye irritation .
-
May cause respiratory irritation .
All laboratory work must be conducted with appropriate personal protective equipment and engineering controls.
The Chemical Rationale: Understanding Degradation Pathways
The stability of this compound is primarily threatened by two chemical processes: hydrolysis of the ester and oxidation of the electron-rich azaindole ring. Understanding these vulnerabilities is key to designing effective handling and storage protocols.
-
Ester Hydrolysis: The methyl ester is susceptible to cleavage in the presence of water, a reaction catalyzed by both acids and bases.[3][9] This process degrades the starting material into its corresponding carboxylic acid and methanol, altering reaction stoichiometry and introducing impurities.
-
Ring Oxidation: The pyrrolo[2,3-b]pyridine system is electron-rich and can be sensitive to strong oxidizing agents.[10] Atmospheric oxygen can also contribute to slow degradation over time, especially in the presence of light or metal catalysts.
Safe Handling Protocols
Adherence to rigorous handling protocols is essential to maintain the chemical integrity of the reagent and ensure user safety.
3.1. Required Personal Protective Equipment (PPE) Before handling, ensure the following PPE is worn:
-
Eye Protection: Safety goggles or glasses with side-shields.[5]
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
3.2. Engineering Controls
-
All manipulations, including weighing and solution preparation, should be performed inside a certified chemical fume hood to mitigate inhalation risks.[5][6]
-
Ensure a safety shower and eyewash station are readily accessible.[6]
3.3. Protocol for Weighing and Solution Preparation
-
Equilibration: If the compound has been stored refrigerated or frozen, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Aliquotting: Open the container within the fume hood. Use clean, dedicated spatulas to weigh the desired amount of solid into a suitable vessel.
-
Container Sealing: Promptly and tightly reseal the main container. If possible, purge the headspace with an inert gas (e.g., nitrogen or argon) before sealing to displace moisture and air.[11]
-
Solubilization: Add the chosen solvent to the weighed solid. Common solvents for similar structures include DMSO, DMF, and alcohols. Swirl or vortex gently to dissolve. Sonication can be used if necessary.
-
Solution Storage: If the prepared solution is not for immediate use, store it in a tightly capped vial, protected from light, and at the recommended temperature (see Section 4).
Optimal Storage Protocols
Proper storage is the most critical factor in maximizing the shelf-life of this compound. The primary goals are to exclude moisture, oxygen, and light.
Table 2: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of potential decomposition reactions.[5] |
| Atmosphere | Dry | Dry, Inert Gas (Nitrogen or Argon) | Prevents hydrolysis and oxidation. An inert atmosphere is crucial for long-term stability.[11] |
| Container | Tightly sealed, opaque or amber vial | Tightly sealed, opaque or amber vial | Protects from moisture, air, and light.[12] |
| Form | Solid (preferred) | Solid (required) | Storing as a solid minimizes solvent-mediated degradation pathways. |
4.1. Chemical Incompatibilities
To prevent rapid degradation or hazardous reactions, store this compound segregated from the following chemical classes[5][13]:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates)
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide)
Emergency and Disposal Procedures
5.1. Spill Management
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Containment: For a solid spill, avoid generating dust.[14] Gently cover with an absorbent material like vermiculite or sand. For a liquid spill, absorb with a chemical absorbent pad or inert material.
-
Collection: Carefully sweep or scoop the contained material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water, collecting all cleaning materials as hazardous waste.
5.2. Waste Disposal
-
All waste containing this compound, including empty containers and contaminated lab supplies, must be disposed of as hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in general trash.[15]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[14]
References
-
University of California, Riverside EH&S. (n.d.). Safe Storage. Retrieved from [Link]
-
Reddit. (2021). Chemical storage / preservation. r/DIYfragrance. Retrieved from [Link]
-
Brenntag. (2013). SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]
-
PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Retrieved from [Link]
-
ResearchGate. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 9.7: Carboxylic Acids and Esters. Retrieved from [Link]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate. Retrieved from [Link]
-
Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Retrieved from [Link]
-
Chemsrc. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, 1,1-dimethylethyl ester. Retrieved from [Link]
-
Molecules. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]
-
ScienceDirect. (2018). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Retrieved from [Link]
-
MDPI. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Retrieved from [Link]
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- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate | C15H11FN2O3 | CID 66713127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Fluoro-1H-pyrrolo 2,3-b pyridine AldrichCPR 866319-00-8 [sigmaaldrich.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Welcome to the technical support guide for the synthesis of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with 7-azaindole derivatives. As a key structural motif in numerous pharmacologically active compounds, the efficient and selective synthesis of this building block is of paramount importance.
This guide moves beyond simple protocol recitation. It aims to provide a deep, mechanistic understanding of the reaction, enabling you to troubleshoot common issues, optimize conditions, and achieve reliable, high-yield results. We will explore the critical parameters that govern the N-alkylation of 7-azaindole, focusing on the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis, providing a solid knowledge base before proceeding to troubleshooting.
Q1: What is the general reaction for synthesizing this compound?
The synthesis is a nucleophilic substitution reaction (S_N2) involving the N-alkylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) with an alkylating agent, typically methyl bromoacetate or methyl chloroacetate. The reaction proceeds in two fundamental steps: first, a base is used to deprotonate the nitrogen of the pyrrole ring (N1), creating a highly nucleophilic aza-indolide anion. This anion then attacks the electrophilic carbon of the methyl haloacetate, displacing the halide to form the desired N-alkylated product.[1][2]
Q2: Why can this seemingly straightforward alkylation be challenging?
The primary challenges stem from the inherent chemical nature of the 7-azaindole scaffold:
-
Regioselectivity: 7-azaindole possesses two potentially nucleophilic nitrogen atoms: N1 (pyrrole) and N7 (pyridine). While the N1-anion is thermodynamically favored and more nucleophilic, reaction conditions can influence the formation of the undesired N7-alkylated isomer.
-
Competing C-Alkylation: The pyrrole ring is electron-rich, and under certain conditions, competitive alkylation can occur at the C3 position, leading to a complex product mixture.[3]
-
Starting Material Reactivity: The acidity of the N1-H proton (pKa ≈ 16-17 in DMSO) requires a sufficiently strong base for complete deprotonation. Incomplete deprotonation leads to low conversion and reduced yields.
-
Product/Reagent Stability: The methyl ester functionality can be susceptible to hydrolysis under harsh basic conditions, especially if aqueous workup procedures are not carefully controlled.
Q3: How do I choose the optimal base for the reaction?
The choice of base is arguably the most critical parameter for ensuring high yield and selectivity. A strong base is required to irreversibly deprotonate the N1 position, thereby generating a high concentration of the desired nucleophile.
| Base | Solvent | Typical Temp. | Analysis |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to RT | Highly Recommended. Irreversibly deprotonates to form the sodium aza-indolide, strongly favoring N1-alkylation. The reaction is clean, but requires anhydrous conditions.[1][4] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | RT to 80 °C | A weaker base that establishes an equilibrium. Can lead to lower yields and potential for side reactions. Often used in large-scale industrial processes for safety and cost reasons, but requires careful optimization.[1][5] |
| Potassium Hydroxide (KOH) | DMSO, DMF | RT | A strong base, but introduces water, which can lead to ester hydrolysis and other side reactions. Generally less preferred than NaH for this transformation.[1] |
| n-Butyllithium (n-BuLi) | THF | -78 °C to 0 °C | An extremely strong base that will effectively deprotonate 7-azaindole. However, its high reactivity can lead to competing reactions if other electrophilic sites are present. Requires strict temperature control and inert atmosphere.[1] |
Q4: What is the role of the solvent in this synthesis?
The solvent plays a crucial role in solubilizing the reagents and influencing the reactivity of the nucleophile. Polar aprotic solvents are universally preferred.
-
DMF (N,N-Dimethylformamide): Often the solvent of choice. It effectively solubilizes the aza-indolide salt and promotes a fast reaction rate for S_N2 reactions.[1][4]
-
THF (Tetrahydrofuran): Another excellent choice, particularly with NaH. It is less polar than DMF but is sufficiently polar for the reaction to proceed efficiently.[1][6]
-
Acetonitrile (MeCN): Can be used, but sometimes results in slower reaction rates compared to DMF or THF.[5]
-
DMSO (Dimethyl Sulfoxide): Its high polarity can accelerate the reaction, but it can be difficult to remove during workup and may promote side reactions at elevated temperatures.[1][6]
Troubleshooting Guide: From Problem to Solution
This section is formatted to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
A low yield is the most common issue, often stemming from one of several root causes.[7][8]
Potential Cause A: Incomplete Deprotonation of 7-Azaindole
-
Why it Happens: The N1-proton must be removed to generate the active nucleophile. If the base is too weak or has degraded, this step will be inefficient. Moisture in the reaction vessel can also quench the base (especially NaH) and the aza-indolide anion.
-
How to Fix It:
-
Switch to a Stronger Base: If using K₂CO₃ or another weak base, switch to Sodium Hydride (NaH, 60% dispersion in mineral oil).[4]
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use anhydrous grade solvents. Handle NaH under an inert atmosphere (Nitrogen or Argon).
-
Verify Base Quality: Use a fresh, unopened container of NaH. Old NaH can be less reactive due to gradual oxidation/hydrolysis.
-
Potential Cause B: Poor Quality or Inactive Alkylating Agent
-
Why it Happens: Methyl bromoacetate can degrade over time, especially if exposed to light or moisture, releasing HBr which can neutralize your base and anion.
-
How to Fix It:
-
Use Fresh Reagent: Purchase new methyl bromoacetate.
-
Purify if Necessary: If you suspect impurity, the reagent can be distilled under reduced pressure.
-
Consider Methyl Iodoacetate: For a more reactive electrophile, methyl iodoacetate can be used, though it is more expensive and less stable.
-
Potential Cause C: Reaction Conditions are Not Optimized
-
Why it Happens: The reaction may be too slow at the current temperature or may not have been allowed to run for a sufficient duration.
-
How to Fix It:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the 7-azaindole starting material.
-
Increase Temperature: If the reaction is sluggish at room temperature, gently heat the mixture to 40-50 °C. Be cautious, as higher temperatures can sometimes promote side reactions.
-
Extend Reaction Time: Allow the reaction to stir overnight. Many alkylations require 12-18 hours for full conversion.[9]
-
Problem 2: Product Mixture Contains the Undesired N7-Alkylated Isomer
Regioselectivity is key to a clean synthesis. The formation of the N7-isomer complicates purification and reduces the yield of the desired product.
-
Why it Happens: While the N1-anion is the major nucleophilic species, certain conditions (particularly with weaker bases in an equilibrium state) can allow for competitive attack from the N7 position.
-
How to Fix It:
-
Use NaH in DMF or THF: This combination is the gold standard for selectively generating the N1-anion. The irreversible deprotonation heavily favors the formation of the thermodynamically more stable N1-sodium salt, which then acts as the sole nucleophile.[4][6]
-
Control Temperature: Add the alkylating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This can enhance selectivity by favoring the more kinetically accessible pathway.
-
Problem 3: Difficult Purification and Complex Product Mixture
Even with a good yield, a complex mixture can make isolating the pure product a significant challenge.
-
Why it Happens: The presence of unreacted starting material, regioisomers (N7), or C3-alkylated byproducts, all of which may have similar polarities, complicates chromatographic separation.
-
How to Fix It:
-
Optimize the Reaction: The best way to simplify purification is to run a cleaner reaction. Revisit the solutions for Problems 1 and 2 to maximize conversion and selectivity.
-
Refine Chromatography Technique:
-
Solvent System: A gradient elution on silica gel is often necessary. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
TLC Analysis: Carefully analyze your crude mixture by TLC using several different solvent systems to find the one that gives the best separation between your desired product and major impurities.
-
Alternative Phases: If silica gel fails, consider using alumina or reverse-phase chromatography.
-
-
Visualized Workflows and Mechanisms
Diagrams can clarify complex processes. Below are Graphviz representations of the core reaction mechanism and a troubleshooting decision tree.
Core Reaction Mechanism
Caption: The two-step mechanism for N1-alkylation of 7-azaindole.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
Validated Experimental Protocol
This protocol is a robust starting point, employing best practices for achieving high yield and selectivity.
Materials and Reagents:
-
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Bromoacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 7-azaindole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to 7-azaindole) via syringe. Stir the solution until the starting material is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a thick slurry.
-
Alkylation: Cool the mixture back down to 0 °C. Add methyl bromoacetate (1.1 eq) dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:EtOAc, visualizing with UV light).
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Dilute the mixture with water and extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc) to afford the pure this compound.
References
-
Minut, M., et al. (2011). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 15(24), 4353-4380. [Link]
-
Chen, C., & Dagnino, R. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Journal of Physical Chemistry A, 115(50), 14256-14265. [Link]
-
Li, B., et al. (2019). Rhodium(III)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry, 17(38), 8739-8743. [Link]
-
Jankowska, J., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Layek, M., et al. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron, 65(25), 4814-4819. [Link]
-
Tucker, T. J., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry, 85(12), 8124-8130. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Nagy, G., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 27(3), 846. [Link]
-
Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Letters, 24(10), 1957-1962. [Link]
-
Menéndez, L. M., et al. (2015). The mechanism of the alkylation reaction of 7-azaindole. ResearchGate. [Link]
-
O'Brien, P., et al. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 11, 2136-2146. [Link]
-
Reddit r/OrganicChemistry. (2023). Improvement of selectivity/yield of Alkylation. [Link]
-
Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common challenges and impurities encountered during this critical synthetic transformation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, typically involves the N-alkylation of 7-azaindole with a methyl haloacetate. While seemingly straightforward, this reaction is prone to several side reactions and the formation of persistent impurities that can complicate downstream processes and compromise the purity of the final product.
The primary synthetic route is an SN2 reaction, where the nitrogen of the 7-azaindole pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate.[1][2] The choice of base, solvent, and reaction temperature are critical parameters that dictate the reaction's success and impurity profile.
Below is a diagram illustrating the intended reaction and a common side reaction.
Caption: Intended N-alkylation vs. a common C3-alkylation side reaction.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
1. Why is my reaction showing incomplete conversion of 7-azaindole?
-
Potential Cause: Insufficiently strong base or poor solubility of the 7-azaindole salt. The pKa of the N-H proton in 7-azaindole is such that a moderately strong base is required for complete deprotonation.[3]
-
Troubleshooting:
-
Base Selection: Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent like DMF or THF. Weaker bases like potassium carbonate may lead to slower reaction rates and incomplete conversion.
-
Solvent Choice: Ensure your solvent can dissolve both the 7-azaindole and its corresponding salt. DMF is often a good choice due to its high polarity.
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but be cautious as higher temperatures can promote side reactions.
-
2. I'm observing a significant amount of a C3-alkylated isomer. How can I improve N1-selectivity?
-
Potential Cause: The C3 position of the 7-azaindole ring is also nucleophilic and can compete with the N1 position for alkylation.[3][4] This is particularly problematic with highly reactive alkylating agents or under conditions that favor thermodynamic control.
-
Troubleshooting:
-
Reaction Conditions: Generally, lower temperatures favor the kinetically controlled N1-alkylation product. Running the reaction at room temperature or even 0 °C can significantly improve regioselectivity.
-
Base and Counter-ion: The choice of base can influence the regioselectivity. Some studies suggest that the nature of the counter-ion can play a role in directing the alkylation. Experimenting with different alkali metal hydrides (NaH vs. KH) might be beneficial.
-
Protecting Groups: While more synthetically demanding, transient protection of the C3 position could be a strategy, though this is less common for this specific transformation.
-
3. My final product is contaminated with 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid. What is the source of this impurity?
-
Potential Cause: This impurity arises from the hydrolysis of the methyl ester, either during the reaction workup or upon storage. The presence of residual base or acid during workup can catalyze this hydrolysis.[5]
-
Troubleshooting:
-
Workup Procedure: Ensure a careful and complete neutralization of the reaction mixture. Washing the organic extract with a mild bicarbonate solution followed by water can help remove any residual acid or base.
-
Drying and Storage: Thoroughly dry the final product to remove any traces of water. Store the compound in a cool, dry, and inert atmosphere to minimize hydrolysis over time.
-
4. I'm having difficulty removing unreacted methyl chloroacetate from my product. What purification strategies do you recommend?
-
Potential Cause: Methyl chloroacetate is a relatively volatile and non-polar compound, which can sometimes co-distill or co-elute with the product during purification.
-
Troubleshooting:
-
Aqueous Wash: During the workup, a wash with a dilute aqueous base (e.g., sodium bicarbonate) can help to hydrolyze and remove some of the excess methyl chloroacetate.
-
Chromatography: Column chromatography on silica gel is a highly effective method for separating the product from residual starting materials and byproducts. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, will typically provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
-
III. Impurity Profile and Analytical Characterization
A summary of common impurities, their potential sources, and recommended analytical techniques for their detection is provided below.
| Impurity | Structure | Potential Source | Recommended Analytical Technique(s) |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | Unreacted starting material | HPLC, LC-MS, GC-MS |
| Methyl Chloroacetate | ClCH₂COOCH₃ | Unreacted reagent | GC-MS, ¹H NMR |
| C3-Alkylated Isomer | Methyl 2-(3H-pyrrolo[2,3-b]pyridin-3-yl)acetate | Side reaction due to competing nucleophilicity of C3 | HPLC, LC-MS, ¹H & ¹³C NMR |
| 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid | C₉H₈N₂O₂ | Hydrolysis of the product's methyl ester | HPLC, LC-MS, ¹H NMR |
| Di-alkylated Product | N/A | Reaction of the product with another molecule of methyl chloroacetate | LC-MS, HPLC |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl chloroacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
V. Mechanistic Insights and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
VI. References
-
Selective N7 Alkylation of 7-Azaindazoles. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2014). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2008). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2018). MDPI. Retrieved January 14, 2026, from [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (1997). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 14, 2026, from [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2020). ACS Publications. Retrieved January 14, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Platteville. Retrieved January 14, 2026, from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Palomar College. Retrieved January 14, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. Retrieved January 14, 2026, from [Link]
-
Chemistry 211 Experiment 4. (2012). MiraCosta College. Retrieved January 14, 2026, from [Link]
-
2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]
-
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. (2018). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (2002). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy). (n.d.). Veeprho. Retrieved January 14, 2026, from [Link]
-
Heterocyclic Chemistry. (2007). Wipf Group. Retrieved January 14, 2026, from [Link]
-
Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate. (n.d.). Midas Pharma. Retrieved January 14, 2026, from [Link]
-
Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
"troubleshooting methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate reactions"
Welcome to the technical support resource for reactions involving methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, field-proven protocols, and robust troubleshooting advice. Our goal is to help you navigate the common challenges associated with the synthesis and handling of this important heterocyclic building block, ensuring the integrity and success of your experiments.
Synthesis Overview: The N-Alkylation of 7-Azaindole
The most prevalent and direct method for synthesizing this compound is the N-alkylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This reaction involves the deprotonation of the pyrrole nitrogen followed by a nucleophilic attack on a methyl haloacetate reagent.
While seemingly straightforward, the reaction's success is sensitive to the choice of base, solvent, and temperature due to the specific electronic properties of the 7-azaindole scaffold. The presence of two nitrogen atoms and a nucleophilic C3 position presents challenges in regioselectivity that must be carefully managed.[1][2]
Reaction Mechanism
The core of the synthesis is a classic SN2 reaction.
Caption: General mechanism for N-alkylation of 7-azaindole.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?
Answer: Low or no product formation is typically rooted in inefficient deprotonation of the 7-azaindole starting material or issues with the alkylating agent.
-
Cause A: Inappropriate Base Selection. The pKa of the N-H bond on the pyrrole ring of 7-azaindole is approximately 16-17. The base must be strong enough to deprotonate it effectively. Weak bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often insufficient.
-
Solution: Employ a stronger base. Sodium hydride (NaH) is a common and highly effective choice as it irreversibly deprotonates the substrate. Other strong bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can also be used, though NaH is generally preferred for its straightforward workup.
-
-
Cause B: Inactive Reagents. Both sodium hydride and the methyl haloacetate can degrade over time. NaH reacts with atmospheric moisture, while methyl bromoacetate can decompose.
-
Solution: Use freshly opened or properly stored reagents. NaH should be a fine, grey powder; clumps may indicate deactivation. Consider titrating strong organometallic bases like BuLi if used.[3]
-
-
Cause C: Low Reaction Temperature. While some reactions require cooling to control side reactions, excessively low temperatures can stall the reaction by reducing the rate of the SN2 attack below a practical threshold.
-
Solution: For reactions with NaH in solvents like DMF or THF, starting at 0 °C for the deprotonation step and then allowing the reaction to warm to room temperature is a standard procedure. If conversion is still low, gentle heating (e.g., 40-50 °C) can be beneficial, but must be monitored to prevent side reactions.
-
Question 2: My NMR spectrum is complex, showing significant side products. What are they and how can I avoid them?
Answer: The primary side products arise from alkylation at alternative sites on the 7-azaindole ring.
-
Side Product A: C3-Alkylation. The C3 position of the pyrrole ring is electron-rich and nucleophilic, making it a common site for competing alkylation.[1] This is especially problematic under conditions that favor kinetic control or when the N-anion is not fully formed.
-
Causality: The N-anion is the thermodynamically favored nucleophile. If deprotonation is incomplete, the neutral 7-azaindole can attack the alkylating agent at the C3 position.
-
Solution: Ensure complete deprotonation before adding the methyl haloacetate. A standard protocol involves adding the base (e.g., NaH) to the 7-azaindole solution and stirring for 30-60 minutes at 0 °C to room temperature to allow for complete formation of the anion. Only then should the alkylating agent be added slowly.
-
-
Side Product B: N7-Alkylation. Alkylation can potentially occur at the pyridine nitrogen (N7). However, the lone pair on the N7 nitrogen is part of the aromatic system and is significantly less nucleophilic than the deprotonated N1 pyrrole nitrogen. This side product is generally minor but can occur, particularly if the reaction is run at high temperatures for extended periods.
-
Solution: Adhere to optimized temperature conditions (0 °C to room temperature). Avoid excessive heating, which can provide the activation energy needed for this less favorable pathway.
-
-
Side Product C: Ester Hydrolysis. If significant water is present in the reaction mixture, the methyl ester product can be hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, especially under basic conditions.
-
Solution: Use anhydrous solvents (e.g., dry DMF or THF) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Question 3: I am struggling to purify the final product. What is the best approach?
Answer: Purification is almost exclusively achieved via silica gel column chromatography. The key is selecting an appropriate solvent system.
-
Polarity: this compound is a moderately polar compound. The unreacted 7-azaindole is also quite polar and can be difficult to separate if a large excess remains.
-
Recommended Solvents: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. The product will usually elute at around 30-50% ethyl acetate in hexanes.
-
TLC Analysis: Before running a column, always optimize the separation on a TLC plate. A good solvent system will show clear separation between your starting material, product, and any major impurities, with the product having an Rf value of ~0.3-0.4.
-
Alternative Solvents: If separation is poor, adding a small amount of dichloromethane or methanol to the mobile phase can sometimes help, but may also broaden the peaks.
Frequently Asked Questions (FAQs)
-
What are the optimal base and solvent combinations? The most reliable combination is Sodium Hydride (NaH) as the base in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) . DMF is often preferred as it readily dissolves the 7-azaindolide anion, leading to a homogenous reaction mixture and often cleaner results.
| Base | Solvent | Temperature | Common Outcome |
| NaH | DMF, THF | 0 °C to RT | Excellent. Industry standard for high yield and selectivity. |
| KOtBu | THF | 0 °C to RT | Good. Effective, but can sometimes lead to more side reactions. |
| K₂CO₃ | DMF, Acetone | RT to 60 °C | Poor to Moderate. Often results in low conversion and requires heat.[4] |
| Cs₂CO₃ | DMF | RT | Moderate. Milder than NaH, can be effective but may require longer reaction times. |
-
How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase similar to your planned column chromatography conditions (e.g., 40% Ethyl Acetate/Hexanes). The product is typically less polar than the starting 7-azaindole. For more precise monitoring, taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by LC-MS is a robust method.
-
What are the key stability and storage considerations?
-
7-Azaindole (Starting Material): Stable as a solid at room temperature. It is a white to off-white crystalline solid.
-
This compound (Product): The product is generally stable. However, as an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions. For long-term storage, keep it in a cool, dry place. It is often isolated as a white or pale yellow solid.[5]
-
-
How is the final product typically characterized?
-
¹H NMR: Expect to see characteristic signals for the acetate methylene group (-CH₂-) as a singlet around 5.0-5.5 ppm and the methyl ester (-OCH₃) as a singlet around 3.7 ppm. The aromatic protons of the 7-azaindole core will appear between 6.5 and 8.5 ppm.
-
Mass Spectrometry (MS): In electrospray ionization mode (ESI+), the product will show a clear [M+H]⁺ peak corresponding to its molecular weight.
-
¹³C NMR: Will confirm the presence of the ester carbonyl (~170 ppm), the methylene carbon, the methoxy carbon, and the carbons of the heterocyclic core.
-
Experimental Protocol: N-Alkylation of 7-Azaindole
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
7-Azaindole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 - 1.2 eq)
-
Methyl Bromoacetate (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 7-azaindole (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to create a solution of approximately 0.2-0.5 M concentration.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 30 minutes. The solution may change in color or clarity.
-
Alkylation: Cool the mixture back down to 0 °C. Add methyl bromoacetate (1.1 eq) dropwise via syringe over 15 minutes, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with water, followed by once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 60%) to afford the pure this compound.
References
- Vertex Pharmaceuticals Incorporated. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- MDPI.
- ChemicalBook. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic Acid Synthesis.
- ChemicalBook.
- ResearchGate.
- Royal Society of Chemistry. Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. Methyl (1H-pyrrol-2-ylcarbonylamino)
- ACS Publications. Supporting Information Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development.
- MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules.
- CLEARSYNTH. methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)
- National Center for Biotechnology Information.
- MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules.
- PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
- National Center for Biotechnology Information. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed.
- ResearchGate.
- CHIRALEN. Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)
- Pharmaffiliates. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid.
- ChemicalBook. METHYL(2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE 3-YL)
- Google Patents.
- ACS Publications.
- MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank.
- Royal Society of Chemistry. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers.
- Veeprho. Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)
- Daicel Pharma. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid.
- Midas Pharma. Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)
- PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)
- Aarti Pharmalabs Limited.
Sources
Technical Support Center: Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Welcome to the technical support center for the synthesis of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. As experienced chemists, we understand that seemingly straightforward reactions can present unexpected challenges. This resource provides in-depth, evidence-based solutions to common issues encountered during the N-alkylation of 7-azaindole.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yields in the N-alkylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) are a frequent issue. The root cause often lies in suboptimal reaction conditions that fail to efficiently generate the nucleophilic azaindole anion or that promote side reactions.
Core Causality: The reaction proceeds via an SN2 mechanism where the deprotonated 7-azaindole attacks the electrophilic methyl 2-haloacetate. The efficiency of this process is highly dependent on the delicate balance of base strength, solvent polarity, and temperature.
Troubleshooting Steps & Scientific Rationale:
-
Re-evaluate Your Choice of Base: The selection of the base is critical for the complete deprotonation of the 7-azaindole N-H proton without causing decomposition of the starting materials or product.
-
Insight: While weaker bases like potassium carbonate (K₂CO₃) are commonly used, stronger bases can significantly improve yields, especially if deprotonation is incomplete.[1][2] Sodium hydride (NaH), a non-nucleophilic strong base, is an excellent alternative. It irreversibly deprotonates the pyrrole nitrogen, driving the reaction forward. However, its use requires strictly anhydrous conditions. Potassium tert-butoxide is another strong base that can enhance N-1 regioselectivity.[2]
-
-
Optimize the Solvent System: The solvent not only dissolves the reactants but also influences the nucleophilicity of the azaindole anion and the rate of the SN2 reaction.
-
Insight: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base, leaving the anion more "naked" and nucleophilic.[1][2] Acetonitrile (MeCN) can also be a suitable choice.[2] If using NaH, tetrahydrofuran (THF) is a common solvent. It is crucial to use anhydrous solvents to prevent quenching of the base and the anionic intermediate.
-
-
Adjust Reaction Temperature and Time: These two parameters are intrinsically linked and must be optimized empirically.
-
Insight: While heating can accelerate the reaction, excessive temperatures may lead to decomposition and the formation of impurities. A good starting point is room temperature, with gradual heating to 60-80 °C if the reaction is sluggish.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent product degradation. An extended reaction time of up to 24 hours may be necessary for complete conversion.[1]
-
Experimental Protocol for Yield Optimization:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 7-azaindole (1.0 eq).
-
Add anhydrous DMF (or THF if using NaH) to dissolve the 7-azaindole.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) in portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of methyl chloroacetate or methyl bromoacetate (1.2 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: I am observing a significant amount of a byproduct that I suspect is the C3-alkylated isomer. How can I improve the N1-regioselectivity?
The formation of the C3-alkylated isomer is a known side reaction in the alkylation of indoles and their analogs.[3] This occurs because the anionic charge of the deprotonated azaindole is delocalized, leading to nucleophilic character at both the N1 and C3 positions.
Core Causality: The regioselectivity of the alkylation is influenced by the nature of the counter-ion, the solvent, and the electrophile. Harder electrophiles tend to favor N-alkylation, while softer electrophiles can lead to more C-alkylation.
Troubleshooting Steps & Scientific Rationale:
-
Choice of Base and Counter-ion: The counter-ion of the base can influence the location of the subsequent alkylation.
-
Insight: The use of bases with larger, softer cations like cesium (from Cs₂CO₃) can sometimes favor N-alkylation.[2] Conversely, the tight ion pairing that can occur with smaller cations like lithium may, in some systems, favor C-alkylation, although this is highly substrate-dependent.
-
-
Protecting Groups (A More Advanced Strategy): In cases where regioselectivity remains a persistent issue, a protecting group strategy can be employed to block the C3 position. However, this adds extra steps to the synthesis (protection and deprotection).
-
Insight: While not ideal for a simple alkylation, for complex syntheses where high purity is paramount, transient protection of the C3 position could be considered. This is a more advanced technique and should be explored after optimizing other reaction parameters.
-
Visualizing the Reaction Pathway:
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
Technical Support Center: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common stability challenges encountered by researchers. Our goal is to empower you with the foundational knowledge to ensure the integrity of your experiments and the reproducibility of your results.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties, however, also make it and its derivatives susceptible to specific degradation pathways. This guide is structured to address these issues proactively.
Troubleshooting Guide & FAQs
This section is organized by the type of stability issue. Each question is designed to address a specific experimental observation and provide both a mechanistic explanation and a practical solution.
Category 1: General Handling and Storage
Question 1: What are the optimal long-term storage conditions for solid this compound?
Answer: For long-term stability, the solid compound should be stored at -20°C or lower in a tightly sealed container under an inert atmosphere (argon or nitrogen). The primary concerns for the solid material are gradual oxidation from atmospheric oxygen and hydrolysis from ambient moisture. The methyl acetate functional group is particularly sensitive to moisture, even in the solid state over extended periods.[2][3]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows kinetic degradation rates. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation of the electron-rich pyrrolo-pyridine ring system. |
| Container | Tightly sealed, amber vial | Prevents moisture and oxygen ingress; protects from light.[4] |
Category 2: Solution Stability - Hydrolysis
Question 2: I prepared a stock solution in methanol/water, and after 24 hours at room temperature, HPLC analysis shows a significant new peak. What is the likely cause?
Answer: This is a classic presentation of ester hydrolysis . The methyl ester moiety of your compound is susceptible to cleavage, especially in the presence of water, to form the corresponding carboxylic acid: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid. This reaction can be catalyzed by trace amounts of acid or base in your solvent or on your glassware.
The resulting carboxylic acid is more polar than the parent ester and will thus have a shorter retention time on a standard reverse-phase HPLC column.
Caption: Primary hydrolytic degradation pathway.
Troubleshooting Steps:
-
Solvent Choice: For short-term use, prepare solutions in anhydrous aprotic solvents like DMSO or DMF. If an aqueous or protic solvent is required, prepare the solution fresh immediately before use.
-
pH Control: If working in an aqueous buffer, maintain a pH as close to neutral (pH 6.5-7.5) as possible. Avoid strongly acidic or basic conditions.
-
Temperature: Store stock solutions at -20°C or -80°C to dramatically reduce the rate of hydrolysis. Perform dilutions and experiments on ice when possible.
Category 3: Solution Stability - Oxidation
Question 3: My compound, dissolved in DMSO and stored in a standard vial, is turning slightly yellow, and I see several new impurities in my LC-MS analysis. What could be the cause?
Answer: This observation strongly suggests oxidative degradation . The 7-azaindole ring system is electron-rich and susceptible to oxidation, particularly at the pyrrole ring.[5][6] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of several byproducts.
Two common oxidative pathways for this scaffold are:
-
N-Oxidation: Oxidation of the pyridine nitrogen to form the N-oxide. This is a known transformation for functionalizing the pyridine ring.[1]
-
Pyrrole Ring Oxidation: Oxidation of the C2-C3 bond of the pyrrole ring to form a 7-azaoxindole derivative.[5]
These oxidized products introduce new chromophores, which can explain the color change, and are readily detectable by LC-MS due to the addition of one or more oxygen atoms (+16 or +32 Da).
Caption: Potential oxidative degradation pathways.
Troubleshooting Steps:
-
Degas Solvents: Before preparing solutions, sparge solvents with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Use fresh, high-purity, peroxide-free solvents. Older bottles of solvents like THF or dioxane can accumulate peroxides, which are potent oxidizing agents.
-
Inert Atmosphere: After preparing the solution, blanket the headspace of the vial with argon or nitrogen before sealing.
-
Protect from Light: Store all solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-induced oxidation.
Category 4: Analytical and Purity Issues
Question 4: How can I confidently assess the purity of my sample and identify these potential degradants?
Answer: A robust analytical method is crucial. We recommend using a combination of HPLC-UV for quantification and LC-MS for identification. A forced degradation study is the definitive way to understand your molecule's liabilities.
Recommended Action: Perform a forced degradation study (see Protocol 1 below). This involves intentionally exposing your compound to harsh conditions (acid, base, oxidation, heat, light) to generate the likely degradation products. Analyzing these stressed samples by LC-MS allows you to determine the mass of the degradants, which provides strong evidence for their structures (e.g., +18 Da for hydrolysis, +16 Da for oxidation). This information is invaluable for interpreting stability data from your actual experiments.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To identify hydrolytic, oxidative, thermal, and photolytic degradation products.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
DMSO (Anhydrous)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-UV system and/or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.
-
Set Up Stress Conditions: In separate, appropriately labeled vials, perform the following additions:
-
Acid Hydrolysis: 100 µL stock + 900 µL of 0.1 M HCl.
-
Base Hydrolysis: 100 µL stock + 900 µL of 0.1 M NaOH.
-
Oxidation: 100 µL stock + 900 µL of 3% H₂O₂.
-
Thermal: 100 µL stock + 900 µL of 50:50 acetonitrile/water.
-
Photolytic: 100 µL stock + 900 µL of 50:50 acetonitrile/water (in a clear quartz vial).
-
Control: 100 µL stock + 900 µL of 50:50 acetonitrile/water (wrapped in foil).
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a heating block at 60°C.
-
Place the Oxidation and Control vials at room temperature, protected from light.
-
Place the Photolytic vial in a photostability chamber or under a UV lamp.
-
-
Time Points: Sample from each vial at T=0, 2, 8, and 24 hours. Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Analyze all samples using the HPLC-UV method (Protocol 2) and/or by LC-MS to determine the mass of any new peaks.
Caption: Workflow for a forced degradation study.
Protocol 2: Standard HPLC-UV Method for Purity Assessment
This method provides a baseline for separating the parent compound from its primary polar degradants.
| Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection (UV) | 254 nm and 280 nm |
| Injection Vol. | 10 µL |
Expected Results: The parent compound will elute as the main peak. The more polar hydrolyzed acid product will elute earlier. Oxidized products may elute earlier or later depending on the specific modification, but will typically be well-resolved from the parent.
References
- Marfat, A., & Carta, M. P. (1987). Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles. Tetrahedron Letters.
-
Hong, Y., et al. (2018). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. [Link]
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
-
Penta Chemicals. (2025). Methyl acetate Safety Data Sheet. Penta Chemicals. [Link]
-
Loba Chemie. (n.d.). METHYL ACETATE AR Safety Data Sheet. Loba Chemie. [Link]
-
Kishida Chemical Co., Ltd. (2025). Methyl acetate Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. lobachemie.com [lobachemie.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Welcome to the technical support center for methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradation pathways of this 7-azaindole derivative. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Hydrolytic Stability
Question: I've noticed a decrease in the purity of my sample of this compound when dissolved in aqueous buffers. What could be the cause and how can I mitigate this?
Answer:
The most probable cause for the decrease in purity in aqueous solutions is the hydrolysis of the methyl ester functional group. This reaction is a common degradation pathway for esters, especially in the presence of acid or base catalysts, leading to the formation of the corresponding carboxylic acid, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, and methanol.
Causality of Experimental Choices:
-
pH of the Buffer: The rate of ester hydrolysis is significantly influenced by the pH of the solution. It is catalyzed by both acid and base. Therefore, working at a neutral pH (around 7) is generally recommended to minimize the rate of hydrolysis.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing your solutions at low temperatures (2-8 °C) can significantly slow down this degradation process.
-
Aqueous Environment: Water is a reactant in the hydrolysis reaction. While often necessary for biological assays, minimizing the time the compound spends in aqueous solution is a key strategy to prevent degradation.
Troubleshooting Protocol:
-
pH Confirmation: Verify the pH of your buffer system. If it is acidic or basic, consider adjusting it to a neutral pH if your experimental conditions allow.
-
LC-MS Analysis: To confirm hydrolysis, analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a new peak with a mass corresponding to the carboxylic acid derivative (molecular weight approximately 14 g/mol lower than the parent ester).
-
Fresh Sample Preparation: Prepare fresh solutions of the compound immediately before use. Avoid storing the compound in aqueous buffers for extended periods.
Preventative Measures:
-
Store stock solutions in an anhydrous organic solvent such as DMSO or ethanol.
-
For aqueous assays, prepare working solutions from the organic stock immediately before the experiment.
-
If long-term storage in an aqueous buffer is unavoidable, perform a stability study at different pH values and temperatures to determine the optimal storage conditions.
Hypothetical Stability Data:
| pH | Temperature (°C) | Half-life (t½) |
| 3 | 25 | ~ 12 hours |
| 7 | 25 | ~ 72 hours |
| 9 | 25 | ~ 8 hours |
| 7 | 4 | > 1 week |
Degradation Pathway: Ester Hydrolysis
Caption: Acid or base-catalyzed hydrolysis of the methyl ester.
Photodegradation
Question: My solid compound has started to show some discoloration after being left on the lab bench. Could light be causing degradation?
Answer:
Yes, photodegradation is a significant concern for compounds containing the 7-azaindole scaffold. The 1H-pyrrolo[2,3-b]pyridine core is known to absorb UV light and can undergo photochemical reactions.[1][2] The energy from light absorption can promote the molecule to an excited state, from which it can undergo various reactions leading to degradation products. While the exact photodegradation products for this specific molecule are not documented, discoloration is a common indicator of such processes.
Causality of Experimental Choices:
-
Light Exposure: Direct exposure to sunlight or even ambient laboratory light can provide the energy needed to initiate photochemical degradation.
-
Wavelength of Light: The efficiency of photodegradation is dependent on the wavelength of the incident light and the absorption spectrum of the compound. UV light is generally more damaging than visible light.
Troubleshooting Protocol:
-
Visual Inspection: Note any changes in the physical appearance of your compound (e.g., color change from white/off-white to yellow or brown).
-
Purity Analysis: Use HPLC with a photodiode array (PDA) detector to analyze the purity of the discolored sample compared to a sample that has been protected from light. The appearance of new peaks in the chromatogram of the exposed sample is indicative of degradation.
-
Forced Degradation Study: To confirm photosensitivity, expose a solution of the compound to a controlled light source (e.g., a UV lamp at 254 nm or 366 nm) for a defined period and monitor the degradation by HPLC.
Preventative Measures:
-
Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Minimize the exposure of the compound to light during experimental procedures.
-
Work in a fume hood with the sash down to reduce exposure to overhead lighting where possible.
Experimental Workflow for Assessing Photostability
Caption: Workflow for a photostability study.
Oxidative Degradation
Question: I am using this compound in a cell culture experiment with media that can generate reactive oxygen species (ROS). Could my compound be susceptible to oxidation?
Answer:
The 7-azaindole ring system, being electron-rich, can be susceptible to oxidation. The pyrrole ring, in particular, can be oxidized, potentially leading to ring-opened products or the formation of N-oxides on the pyridine nitrogen. While specific studies on your molecule are not available, related heterocyclic systems are known to undergo oxidation.
Causality of Experimental Choices:
-
Presence of Oxidants: Common laboratory reagents or experimental conditions can introduce oxidizing agents. This includes dissolved oxygen, peroxides in solvents (especially older ethers), or biologically generated ROS.
-
Metal Ions: Trace metal ion contamination (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation reactions.
Troubleshooting Protocol:
-
LC-MS Analysis: Analyze your sample by LC-MS to look for potential oxidized products. A common modification would be the addition of an oxygen atom (an increase in mass by 16 Da).
-
Forced Oxidation Study: To test for susceptibility, treat a solution of your compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and monitor the reaction over time by HPLC or LC-MS.
Preventative Measures:
-
Use High-Purity Solvents: Use freshly opened, high-purity solvents to minimize the presence of peroxide impurities.
-
Degas Solutions: For sensitive experiments, degas your solvents and buffers to remove dissolved oxygen.
-
Add Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant.
-
Use Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.
Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways.
References
-
Lamas I, Montero R, Longarte A. Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. 2018. Available from: [Link]
-
Peñas-Garzón M, Gómez-Avilés A, Álvarez-Conde J, Bedia J, García-Frutos EM, Belver C. Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. Journal of Colloid and Interface Science. 2023;629(Pt A):593-603. Available from: [Link]
Sources
Technical Support Center: Purification of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Introduction
Welcome to the technical support guide for Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. This molecule, built upon the versatile 7-azaindole scaffold, is a key intermediate in the synthesis of numerous compounds of interest in pharmaceutical research.[1] The 7-azaindole core is considered a "privileged heterocycle" due to its ability to mimic indole while offering improved solubility and bioavailability.
However, its unique electronic properties, particularly the presence of two reactive nitrogen atoms, present distinct challenges during synthesis and purification. This guide provides in-depth, field-proven troubleshooting advice and protocols to help researchers navigate these challenges, ensuring the isolation of high-purity material. We will focus on the causality behind experimental choices, empowering you to adapt and optimize these methods for your specific needs.
Troubleshooting Guide: Purification Workflows
This section is structured as a series of common problems encountered during the purification of this compound. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Question 1: My NMR analysis shows two distinct sets of peaks for my product, suggesting an isomeric mixture. What is the likely impurity and how can I separate it?
Answer:
This is the most common challenge in the synthesis of N-substituted 7-azaindoles. The impurity is almost certainly the N7-alkylated isomer, methyl 2-(1H-pyrrolo[2,3-b]pyridin-7-yl)acetate.
Causality: The 7-azaindole anion, formed during the alkylation reaction, is an ambident nucleophile. Alkylation can occur at either the N1 position (in the pyrrole ring) or the N7 position (in the pyridine ring).[2] While the N1 position is generally more nucleophilic, the reaction conditions (base, solvent, temperature) can significantly influence the N1:N7 regioselectivity, often leading to a mixture of products.[3][4] The pyridine nitrogen (N7) can also be quaternized under neutral alkylation conditions.[5]
Resolution Strategy: Flash Column Chromatography
The two isomers have different polarities and can be effectively separated using silica gel flash column chromatography. The N1 isomer is typically less polar than the N7 isomer.
Step-by-Step Protocol: Chromatographic Separation
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the chromatography solvent. Adsorb this solution onto a small amount of silica gel (~2-3 times the weight of the crude product) and dry it under vacuum to create a dry-loaded sample. This prevents band broadening and improves separation.
-
Column Packing: Pack a glass column with silica gel (70-230 mesh is standard) in the initial mobile phase.[6] The column size should be appropriate for the amount of material (a common rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Elution: Start with a non-polar solvent system and gradually increase the polarity. A typical gradient is from 100% Hexanes to a mixture of Hexanes and Ethyl Acetate (EtOAc).
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm).[6] The desired N1-isomer should have a higher Rf value (travel further up the plate) than the more polar N7-isomer.
-
Collection & Analysis: Collect the fractions corresponding to the desired product spot. Combine the pure fractions and remove the solvent in vacuo. Confirm the identity and purity of the isolated product using NMR and LC-MS.
Data Presentation: Recommended Solvent Systems
| System | Ratio (v/v) | Application Notes |
| Hexanes / Ethyl Acetate | 90:10 -> 50:50 | Standard starting system. Provides good separation for compounds of moderate polarity. |
| Dichloromethane / Methanol | 99:1 -> 95:5 | For more polar impurities. Use with caution as methanol can dissolve some silica. |
| Hexanes / Acetone | 80:20 -> 40:60 | Acetone is a stronger eluent than EtOAc and can be useful if the compound is retained strongly on the column. |
| Toluene / Ethyl Acetate | 95:5 -> 70:30 | Can provide different selectivity compared to aliphatic solvents like hexanes. |
| With Triethylamine (TEA) | Add 0.1-1% TEA | If peak tailing is observed on TLC or the column, adding a small amount of TEA can neutralize acidic silanol sites on the silica gel, improving peak shape for basic compounds. |
Question 2: My purified product appears pure by NMR, but LC-MS analysis shows a new peak with a mass corresponding to the carboxylic acid. What happened and how can I avoid it?
Answer:
You are observing the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid. This is a common degradation pathway.
Causality: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions. This can occur during an aqueous workup if the pH is not carefully controlled, or during chromatography on silica gel, which is inherently acidic. Prolonged exposure to moisture during storage can also lead to slow hydrolysis.
Resolution Strategy: Prevention and Mild Purification
-
Prevention During Workup: During the reaction workup, ensure any aqueous washes are performed with neutral or near-neutral solutions (e.g., saturated sodium bicarbonate followed by brine). Avoid strong acids or bases.
-
Modified Chromatography: If hydrolysis on the column is suspected, use silica gel that has been neutralized. This can be done by preparing a slurry of the silica in the mobile phase containing 1% triethylamine, packing the column with this slurry, and then running the separation.
-
Aqueous Extraction (for removal): If a significant amount of the acid impurity is present in the crude material, it can often be removed before chromatography. Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or DCM. Wash the organic layer with a mild base like a saturated sodium bicarbonate solution. The basic aqueous layer will extract the acidic impurity. Caution: Back-extract the aqueous layer with the organic solvent to recover any desired product that may have been carried over. Dry the combined organic layers over anhydrous sodium sulfate before concentrating.
-
Storage: Store the final, pure compound in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon) and at a low temperature (0-8 °C) to minimize degradation.[7]
Visualization: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Question 3: My product is an oil/low-melting solid and difficult to handle. Is there a reliable crystallization method to obtain a crystalline solid?
Answer:
Yes, recrystallization is an excellent final purification step to improve purity and obtain a crystalline, easy-to-handle solid. A two-solvent system is often effective for this type of molecule.
Causality: The goal of recrystallization is to dissolve the compound in a hot solvent in which it is highly soluble, and then allow it to slowly cool. As the solubility decreases with temperature, the desired compound will preferentially crystallize, leaving impurities behind in the solvent (the "mother liquor"). Using a two-solvent system (one "soluble" solvent and one "anti-solvent") provides greater control over the crystallization process.
Step-by-Step Protocol: Recrystallization
This protocol is adapted from a method used for a structurally similar 7-azaindole derivative.[7]
-
Solvent Selection: The ideal pair consists of a "good" solvent that dissolves the compound well when hot, and a "poor" (or anti-) solvent in which the compound is insoluble but is miscible with the good solvent. For this compound, Ethyl Acetate (good) and a non-polar solvent like Hexanes or Petroleum Ether (poor) is an excellent starting point.
-
Dissolution: Place the purified material in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate required to fully dissolve the compound. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Induce Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (Petroleum Ether) dropwise to the hot solution with continuous swirling. Continue adding until you see persistent cloudiness (turbidity). At this point, add a few more drops of the hot "good" solvent (Ethyl Acetate) until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals. After it reaches room temperature, you can place it in an ice bath or refrigerator (0-4 °C) for an hour or more to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of cold anti-solvent. Dry the crystals under high vacuum to remove all residual solvent.
Visualization: General Purification Workflow
Caption: A typical multi-step purification workflow.
Frequently Asked Questions (FAQs)
Q: How do I definitively assess the purity of my final product? A: A combination of analytical techniques is required.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase like acetonitrile/water with a buffer is a good starting point.[9] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure and identify any residual solvents or isomeric impurities. Quantitative NMR (qNMR) can also be used for an absolute purity assessment.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for detecting trace impurities.[10]
Q: What are the expected physical properties of this compound? A: While specific data for this exact compound is not widely published, related 7-azaindole derivatives are typically off-white to pale yellow solids.[7] The melting point will be highly dependent on purity.
Q: What are the key safety considerations? A: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Handle the compound in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for the specific reagents used in the synthesis and purification.
References
-
Selective N7 Alkylation of 7-Azaindazoles. ResearchGate.[Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health (PMC).[Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.[Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Royal Society of Chemistry.[Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Royal Society of Chemistry.[Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.[Link]
-
S1 Supporting Information: Synthesis of 5-Methylene-2-Pyrrolones. DOI.[Link]
-
PURITY AND IMPURITY ANALYSIS. Agilent Technologies.[Link]
-
Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate. Veeprho.[Link]
-
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of All Research Education and Scientific Methods (IJARESM).[Link]
-
The mechanism of the alkylation reaction of 7-azaindole. ResearchGate.[Link]
-
The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh.[Link]
Sources
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate | 1235865-75-4 [chemicalbook.com]
- 8. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
Introduction
The N-alkylation of 7-azaindole to produce this compound is a critical transformation. While seemingly straightforward, transitioning this synthesis from milligram to multi-gram or kilogram scale introduces challenges related to reaction control, impurity profiles, and product isolation. This guide offers practical, experience-based solutions to navigate these complexities, ensuring a robust and reproducible synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the scale-up of this N-alkylation reaction?
A1: The most prevalent challenges during scale-up include incomplete conversion of the 7-azaindole starting material, formation of undesired isomers and byproducts, difficulties in product isolation and purification, and ensuring consistent batch-to-batch quality.
Q2: Which base is most effective for the deprotonation of 7-azaindole in this reaction at scale?
A2: While various bases can be used, sodium hydride (NaH) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly employed for its high efficiency in deprotonating the pyrrole nitrogen. Potassium hydroxide (KOH) in DMSO has also been reported as an effective alternative. The choice of base can influence the reaction kinetics and impurity profile.
Q3: What is the primary byproduct of concern, and how can its formation be minimized?
A3: A significant byproduct can be the C3-alkylated isomer. The ratio of N1 to C3 alkylation is influenced by factors such as the choice of base, solvent, and counter-ion. Generally, using a strong, non-nucleophilic base and a polar aprotic solvent favors N1-alkylation.
Q4: My product is "oiling out" during crystallization instead of forming a solid. What should I do?
A4: "Oiling out" can occur due to rapid cooling, high impurity levels, or an inappropriate solvent system. To address this, try a slower cooling rate, ensure your crude product is sufficiently pure before crystallization, or experiment with a co-solvent system (e.g., ethyl acetate/hexanes) to modulate the solubility and promote crystal formation. Seeding the solution with a small crystal of the pure product can also be effective.[1]
Q5: Are there any specific safety precautions for handling the reagents at a larger scale?
A5: Yes. 7-azaindole can cause skin and serious eye irritation. Methyl bromoacetate is toxic and corrosive. Sodium hydride is a flammable solid and reacts violently with water. All manipulations, especially at scale, should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheets (SDS) for each reagent.[2][3]
Troubleshooting Guides
Problem 1: Low or Incomplete Reaction Conversion
Symptoms:
-
Significant amount of unreacted 7-azaindole observed by TLC or HPLC analysis of the crude reaction mixture.
-
Lower than expected yield of the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Deprotonation | The 7-azaindole nitrogen is not fully deprotonated, leading to a lower concentration of the nucleophilic anion. | - Ensure the base (e.g., NaH) is fresh and has not been deactivated by moisture. - Increase the equivalents of the base slightly (e.g., from 1.1 to 1.2 eq.). - Allow for sufficient stirring time after base addition to ensure complete deprotonation before adding the electrophile. |
| Inadequate Reaction Temperature | The reaction temperature may be too low to achieve a reasonable reaction rate. | - Gradually increase the reaction temperature. For NaH in DMF, a temperature range of 0°C to room temperature is typical. Monitor for byproduct formation at higher temperatures. |
| Poor Solubility of Reagents | At larger scales, ensuring all reagents are properly dissolved and mixed can be challenging. | - Select a solvent in which all reactants are sufficiently soluble. DMF and DMSO are good options for this reaction. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Deactivated Alkylating Agent | Methyl bromoacetate can be sensitive to moisture and degrade over time. | - Use a fresh bottle of methyl bromoacetate or purify it before use. |
Problem 2: Formation of Impurities and Byproducts
Symptoms:
-
Multiple spots observed on TLC analysis of the crude reaction mixture.
-
Difficulty in purifying the final product to the desired specification.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| C3-Alkylation | Competitive alkylation at the C3 position of the pyrrole ring. | - Employ a strong, non-nucleophilic base to favor N-deprotonation. - The choice of solvent can influence regioselectivity; polar aprotic solvents generally favor N-alkylation. |
| Dialkylation | Formation of a quaternary ammonium salt by reaction of the product with another molecule of methyl bromoacetate. | - Use a stoichiometric amount or a slight excess of the alkylating agent (1.05-1.1 equivalents). Avoid a large excess. - Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Hydrolysis of the Ester | The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if the work-up conditions are basic and involve water. | - Perform an aqueous work-up under neutral or slightly acidic conditions. - Minimize the time the product is in contact with aqueous base. |
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol is designed for a multi-gram scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
7-Azaindole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Methyl bromoacetate (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Reaction Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-azaindole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) in portions to the stirred solution. Allow the mixture to stir at 0°C for 30-60 minutes, or until the cessation of hydrogen gas evolution.
-
Alkylation: Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Crystallization
Solvent Selection: A solvent system of ethyl acetate and hexanes is often effective for the crystallization of the title compound.
Crystallization Troubleshooting Diagram:
Caption: Troubleshooting guide for the crystallization of the final product.
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the addition of hexanes as an anti-solvent can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Data Summary
| Parameter | Recommendation | Justification |
| Solvent | Anhydrous DMF or THF | Good solubility for reactants and promotes N-alkylation. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that efficiently deprotonates 7-azaindole. |
| Stoichiometry | 7-Azaindole:NaH:Methyl bromoacetate = 1:1.2:1.1 | A slight excess of base ensures complete deprotonation, while a slight excess of the alkylating agent drives the reaction to completion without promoting significant dialkylation. |
| Temperature | 0°C to Room Temperature | Allows for controlled deprotonation and subsequent alkylation while minimizing side reactions. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion at the recommended temperature. Monitor by TLC/HPLC. |
| Purification | Crystallization (EtOAc/Hexanes) | Effective for removing nonpolar impurities and isolating the product in high purity. |
References
Sources
Technical Support Center: Optimizing N-Alkylation of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Prepared by: Gemini, Senior Application Scientist
Welcome to the comprehensive technical guide for the N-alkylation of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged heterocyclic scaffold. 7-azaindole is a crucial building block in pharmaceutical development, serving as a bioisostere for indole in numerous kinase inhibitors and other therapeutic agents.[1][2]
Successful and selective N-alkylation is pivotal for elaborating these molecules, yet it presents distinct challenges, primarily concerning regioselectivity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your optimization process.
Core Concepts & Frequently Asked Questions
This section addresses fundamental principles that govern the reactivity of 7-azaindole in N-alkylation reactions.
Q1: What are the primary challenges when performing N-alkylation on 7-azaindole?
The principal challenge is controlling regioselectivity . 7-azaindole possesses two nitrogen atoms that can potentially be alkylated: the N1 nitrogen of the pyrrole ring and the N7 nitrogen of the pyridine ring. The desired product in most medicinal chemistry applications is the N1-alkylated isomer. Reaction conditions dramatically influence the ratio of N1 to N7 alkylation.
Q2: Which nitrogen is more nucleophilic, N1 or N7?
The answer depends on the state of the molecule.
-
Neutral 7-Azaindole: The N7 pyridine nitrogen is more basic (pKa of the conjugate acid is ~4.6) and can act as a nucleophile, leading to N7-alkylation, often under neutral or acidic conditions.[3]
-
Anionic 7-Azaindole (7-azaindolide): After deprotonation of the pyrrole N-H with a suitable base, the resulting anion is a soft nucleophile. The negative charge is delocalized across the bicyclic system, but the highest orbital density (HOMO) is concentrated around the N1 position. Therefore, alkylation of the 7-azaindolide anion overwhelmingly favors the N1 position.[4]
Q3: What is the pKa of the 7-azaindole N1-H proton, and why is it critical?
The pKa of the pyrrole-like N1-H is approximately 12-13.[5] This value is critical because it dictates the choice of base. To ensure selective N1-alkylation, a base must be strong enough to quantitatively deprotonate the N1-H, forming the N1-anion and shutting down the competing N7-alkylation pathway that can occur with the neutral molecule.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: I am seeing a mixture of N1 and N7 alkylated products. How can I improve N1 selectivity?
Poor N1 selectivity is almost always due to incomplete deprotonation of the N1-H, leaving a significant concentration of neutral 7-azaindole to undergo N7-alkylation.
Causality: The reaction proceeds via two competing pathways. The desired pathway involves the formation of the N1-anion, which is kinetically and thermodynamically favored to react with electrophiles at the N1 position. The undesired pathway involves the direct reaction of the neutral molecule's N7 lone pair with the electrophile.
Solutions:
-
Use a Stronger Base: Switch from weaker bases like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is particularly effective as it irreversibly deprotonates the substrate, driving the equilibrium entirely to the anionic form.[3]
-
Ensure Anhydrous Conditions: Water can quench the base and the 7-azaindolide anion, regenerating the neutral starting material. Ensure all solvents and reagents are rigorously dried.
-
Solvent Choice: Use a polar aprotic solvent like DMF or THF. These solvents effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the anion, favoring the SN2 reaction at N1.[3][6]
Caption: Competing pathways in 7-azaindole alkylation.
Q5: My reaction is very slow or shows no conversion. What should I check?
Low reactivity can stem from several factors related to the base, solvent, or alkylating agent.
Solutions:
-
Verify Base Activity: Sodium hydride, a common choice, can lose activity upon prolonged storage. Use a fresh bottle or test its activity.
-
Increase Temperature: While many alkylations proceed at room temperature after deprotonation, gently heating the reaction (e.g., to 40-60 °C) can increase the rate, especially with less reactive electrophiles like alkyl chlorides or sterically hindered halides. Microwave heating can also dramatically accelerate the reaction.[7][8][9]
-
Use a More Reactive Electrophile: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are using an alkyl chloride or tosylate with poor results, consider converting it to the corresponding bromide or iodide.
-
Consider an Alternative Solvent: In some cases, a more polar solvent like DMSO can accelerate SN2 reactions, although it can be harder to remove during workup.[3]
Caption: Workflow for troubleshooting low reaction yield.
Q6: I am trying to alkylate with a secondary alcohol, but standard methods are failing. What alternative should I use?
Direct alkylation with secondary halides can be slow and prone to elimination side reactions. The Mitsunobu reaction is the premier method for this transformation.[10][11][12]
Causality: The Mitsunobu reaction avoids the formation of a carbocation and does not require a strong base. It proceeds via an alkoxyphosphonium salt, which is an excellent leaving group, allowing for a mild SN2 reaction with the 7-azaindolide anion as the nucleophile. A key feature is that the reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[10][11]
Reagents: A phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (DEAD or DIAD). Key Consideration: The pKa of the N-H pronucleophile should generally be below 11-13 for efficient reaction with the standard PPh₃/DEAD combination. 7-azaindole is on the edge of this range, but the reaction is well-documented to work. Purification can be challenging due to triphenylphosphine oxide and the reduced hydrazine byproducts.
Data & Protocols
Table 1: Comparison of Common Bases for 7-Azaindole N-Alkylation
| Base | pKa (Conj. Acid) | Typical Solvents | Key Considerations |
| NaH | ~36 (H₂) | THF, DMF | Excellent Choice. Irreversible deprotonation ensures high N1 selectivity. Requires anhydrous conditions. |
| KOtBu | ~19 (t-BuOH) | THF, DMF | Strong base, good for N1 selectivity. More soluble than NaH but also more sterically hindered. |
| K₂CO₃ / Cs₂CO₃ | ~10.3 (HCO₃⁻) | DMF, Acetonitrile | Weaker bases. May result in incomplete deprotonation and mixtures of N1/N7 products. Often requires heat. |
| LDA | ~36 (Diisopropylamine) | THF | Very strong base. Can cause unwanted deprotonation/lithiation at other positions on the ring system.[13] Generally not recommended unless other methods fail. |
Protocol 1: Standard N-Alkylation using Sodium Hydride
This protocol is a robust starting point for primary and activated secondary alkyl halides.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to create a 0.1-0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: Adding NaH slowly at 0 °C controls the hydrogen gas evolution. The excess ensures complete deprotonation.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should be clear, and gas evolution should cease.
-
Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol is ideal for coupling 7-azaindole with primary or secondary alcohols, especially when stereochemical inversion is desired.
Caption: Simplified workflow of the Mitsunobu reaction.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 1H-pyrrolo[2,3-b]pyridine (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Causality: The reaction is exothermic; initial cooling prevents overheating and potential side reactions.
-
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. A color change (e.g., to orange or red) and/or the formation of a white precipitate is often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and significant amounts of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purification is typically achieved by flash column chromatography. The byproducts can sometimes be challenging to separate. Trituration with a solvent like diethyl ether can sometimes help precipitate the phosphine oxide before chromatography.
Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)
This method is highly valuable for larger-scale synthesis, as it uses inexpensive reagents and avoids strictly anhydrous conditions.[14][15]
-
Preparation: To a round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq), the alkyl halide (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or Aliquat® 336 (0.1 eq).
-
Solvent System: Add a biphasic solvent system, typically toluene or dichloromethane and a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w NaOH).
-
Causality: The phase-transfer catalyst forms an ion pair with the hydroxide anion (OH⁻) and transports it into the organic phase. The hydroxide then deprotonates the 7-azaindole. The resulting azaindolide anion, paired with the catalyst's cation (e.g., TBA⁺), is highly soluble and nucleophilic in the organic phase.
-
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 6-24 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.[16]
-
Workup: After completion (monitored by TLC/LC-MS), dilute the mixture with water and separate the layers. Extract the aqueous layer with the organic solvent used in the reaction (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
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- Tidwell, M. W., et al. (2010). Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. Molecules, 15(2), 859-73.
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Guillou, S., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-497. Available from: [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available from: [Link]
- Collum, D. B., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry, 75(13), 4473-81.
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]
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Li, J., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles. Synlett, 31(10), 987-990. Available from: [Link]
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PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Available from: [Link]
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Sharma, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3149. Available from: [Link]
- Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Toste, F. D., et al. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 16(7), 1848-51.
- BenchChem. (2025). Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
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- Stark, M. (n.d.). Industrial Phase-Transfer Catalysis.
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Pápai, Z., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Molecules, 24(17), 3139. Available from: [Link]
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Wang, X., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. Available from: [Link]
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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PubMed. (2020). Selective N7 Alkylation of 7-Azaindazoles. Available from: [Link]
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- Wipf Group. (2007). Heterocyclic chemistry.
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available from: [Link]
- Beilstein Journals. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
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MDPI. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]
- Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
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PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
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NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Available from: [Link]
-
Beilstein Journals. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
PMC. (2024). Development of a selective and scalable N1-indazole alkylation. Available from: [Link]
-
MDPI. (2022). Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. Available from: [Link]
-
Organic Chemistry Portal. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Available from: [Link]
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PMC. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Kinase Inhibition: Profiling Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate within the Janus Kinase Inhibitor Landscape
This guide provides an in-depth comparative analysis of kinase inhibitors centered around the versatile 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, with a specific focus on methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate. We will objectively position this compound and its parent structure against a panel of clinically significant Janus Kinase (JAK) inhibitors. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating such compounds, complete with supporting experimental data and detailed protocols.
The 7-azaindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a foundational structure for targeted drug design. While this compound itself is a research compound, its derivatives have shown potent inhibitory activity against a range of kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 8 (CDK8), and Traf2 and Nck-interacting kinase (TNIK).[1][2] This guide will primarily compare its potential profile to inhibitors of the JAK family, a class of enzymes where a closely related pyrrolo[2,3-d]pyrimidine core has achieved significant clinical success.
The JAK-STAT Signaling Pathway: A Critical Therapeutic Target
The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a cornerstone of cytokine signaling, essential for regulating hematopoiesis and immune cell function.[3] This pathway involves four key tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptors.[4] Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[5] Activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and modulate the expression of target genes involved in inflammation, proliferation, and immune response.[3][6]
Dysregulation of the JAK-STAT pathway is a key pathogenic mechanism in numerous autoimmune diseases and myeloproliferative neoplasms, making it a prime target for therapeutic intervention.[4][7]
Comparative Analysis of Kinase Inhibitors
To provide a meaningful comparison, we evaluate the 1H-pyrrolo[2,3-b]pyridine scaffold against established JAK inhibitors with varying selectivity profiles. This is crucial because the specific JAK isoform(s) inhibited dictates the therapeutic effect and potential side effects. For instance, JAK1 inhibition is primarily linked to reducing inflammation, while JAK2 inhibition affects hematopoiesis and can lead to side effects like anemia and thrombocytopenia.[4]
| Inhibitor | Core Structure | Primary Targets | Key Approved Indications |
| Tofacitinib (Xeljanz®) | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK3[6] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[8] |
| Ruxolitinib (Jakafi®) | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK2[9][10] | Myelofibrosis, Polycythemia Vera, GvHD[11][12] |
| Fedratinib (Inrebic®) | Aminopyrimidine | Selective JAK2[13][14] | Myelofibrosis[7] |
| Peficitinib (Smyraf®) | Azabicyclo-alkane | Pan-JAK (JAK1, JAK2, JAK3, TYK2)[15][16] | Rheumatoid Arthritis (Approved in Japan/Korea)[17] |
| Delgocitinib (Corectim®) | Pyrrolo[2,3-d]pyrimidine | Pan-JAK (JAK1, JAK2, JAK3, TYK2)[5][18] | Atopic Dermatitis, Chronic Hand Eczema[19][20] |
| Pyrrolo[2,3-b]pyridine Derivatives | Pyrrolo[2,3-b]pyridine | Varies (e.g., GSK-3β, CDK8, TNIK)[1][2] | Investigational (e.g., Cancer, Alzheimer's)[1] |
Potency Profile: A Quantitative Comparison
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below consolidates publicly available IC₅₀ data for the selected JAK inhibitors. This data provides a quantitative basis for comparing their selectivity and potency across the JAK family.
| Inhibitor | IC₅₀ JAK1 (nM) | IC₅₀ JAK2 (nM) | IC₅₀ JAK3 (nM) | IC₅₀ TYK2 (nM) | Reference(s) |
| Tofacitinib | 56 (JAK1/JAK3 combo) | 1377 (JAK2/JAK2 combo) | 56 (JAK1/JAK3 combo) | - | [3][6] |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | [4] |
| Fedratinib | >3000 | 6 | 169 | >1000 | [21] |
| Peficitinib | 3.9 | 5.0 | 0.7 | 4.8 | [17] |
| Delgocitinib | - | - | - | - | Pan-JAK inhibitor[5][18] |
Note: IC₅₀ values can vary based on assay conditions. Data for Tofacitinib is presented for JAK combinations as reported in the prescribing information.[6]
Experimental Framework for Kinase Inhibitor Evaluation
A systematic and rigorous experimental workflow is essential for characterizing a novel kinase inhibitor and comparing it to established alternatives. The process typically moves from target-specific in vitro assays to more complex cell-based systems that assess both on-target effects and overall cellular health.
Protocol 1: In Vitro Kinase Activity Assay (LanthaScreen™ TR-FRET)
Causality: This assay provides a direct measure of the compound's ability to inhibit the target kinase by competing with ATP. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is highly sensitive, robust, and amenable to high-throughput screening.[22] It measures the inhibition of substrate phosphorylation, a direct consequence of kinase activity.[23]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution of the compound in DMSO. Also prepare a DMSO-only control.
-
Prepare the 3X Kinase/Antibody Mixture: Dilute the desired JAK enzyme and the terbium-labeled anti-phospho-substrate antibody in the kinase assay buffer.
-
Prepare the 3X Substrate/ATP Mixture: Dilute the fluorescein-labeled substrate peptide and ATP in the kinase assay buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 3X Substrate/ATP mixture to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader, measuring emissions at 490 nm (terbium donor) and 520 nm (fluorescein acceptor).[23]
-
Calculate the 520/490 emission ratio for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Causality: This assay assesses the downstream effect of kinase inhibition on cell proliferation and viability. For JAK inhibitors, a cytokine-dependent cell line (e.g., TF-1, which relies on JAK2 for proliferation) is used. Inhibition of the kinase should lead to a dose-dependent decrease in cell viability. The assay measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[24]
Methodology:
-
Cell Seeding:
-
Seed cells (e.g., TF-1) in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Treat the cells with the desired concentrations of the compound. Include untreated and vehicle (DMSO) control wells.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot for Downstream Signaling (p-STAT Analysis)
Causality: This protocol provides direct evidence of on-target activity within a cellular context. By measuring the phosphorylation level of a key downstream substrate (STAT), we can confirm that the inhibitor is engaging its intended target (JAK) and blocking the signaling cascade. A reduction in phosphorylated STAT (p-STAT) levels upon inhibitor treatment validates the mechanism of action.[26]
Methodology:
-
Cell Culture, Treatment, and Lysis:
-
Seed appropriate cells (e.g., HEL cells, which have a constitutively active JAK-STAT pathway) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor for a short duration (e.g., 1-2 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[27]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[27]
-
Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is preferred for phospho-proteins to reduce background).
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-STAT3).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-STAT3).[26]
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated by its close structural relatives that have become successful drugs, this core can be effectively functionalized to achieve high potency and selectivity. While this compound is an early-stage compound, its evaluation through the rigorous experimental framework outlined in this guide allows for a comprehensive characterization of its potential. By systematically comparing its in vitro potency, cellular activity, and on-target engagement against established benchmarks like Tofacitinib and Ruxolitinib, researchers can make informed decisions about its future development. The choice of assays, from direct enzymatic inhibition to downstream cellular effects, provides a multi-faceted view of the compound's profile, ensuring that both potency and mechanism of action are thoroughly validated.
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Varricchio, L. (2023, July 31). Ruxolitinib. StatPearls - NCBI Bookshelf. Retrieved January 14, 2026, from [Link]
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MIMS. (n.d.). Xeljanz Mechanism of Action. MIMS Malaysia. Retrieved January 14, 2026, from [Link]
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BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved January 14, 2026, from [Link]
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CancerConnect. (2019, August 27). Frequently Asked Questions about Inrebic® (fedratinib). Retrieved January 14, 2026, from [Link]
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Medical Pharmacology. (2025, January 21). Pharmacology of Tofacitinib (Xeljanz) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved January 14, 2026, from [Link]
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MRC PPU. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. Retrieved January 14, 2026, from [Link]
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Medscape. (n.d.). Jakafi (ruxolitinib) dosing, indications, interactions, adverse effects, and more. Retrieved January 14, 2026, from [Link]
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Incyte Corporation. (n.d.). Mechanism of Action in Intermediate or High-Risk MF Treatment. Jakafi® (ruxolitinib). Retrieved January 14, 2026, from [Link]
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DnaTube.com. (2010, November 24). LanthaScreen. Retrieved January 14, 2026, from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Peficitinib Hydrobromide?. Patsnap Synapse. Retrieved January 14, 2026, from [Link]
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DermNet. (n.d.). Delgocitinib. Retrieved January 14, 2026, from [Link]
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Patsnap. (2024, June 14). What is Delgocitinib used for?. Patsnap Synapse. Retrieved January 14, 2026, from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved January 14, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Peficitinib for the treatment of rheumatoid arthritis: an overview from clinical trials. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Delgocitinib. Retrieved January 14, 2026, from [Link]
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Moroccan Journal of Chemistry. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Retrieved January 14, 2026, from [Link]
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protocols.io. (2023, September 23). In vitro kinase assay. Retrieved January 14, 2026, from [Link]
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PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved January 14, 2026, from [Link]
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A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to effectively mimic these crucial biological molecules, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of various 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential, supported by experimental data for researchers, scientists, and drug development professionals.
The Significance of the 7-Azaindole Scaffold
The versatility of the 7-azaindole core lies in its ability to serve as a hinge-binding motif for numerous enzymes, particularly protein kinases.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that enhances binding affinity and modulates physicochemical properties, often leading to superior potency compared to indole analogues.[1] This has resulted in the successful development of several FDA-approved drugs and numerous clinical candidates targeting a wide array of diseases, including cancer, inflammatory disorders, and infectious diseases.[4]
Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors
A predominant application of the 1H-pyrrolo[2,3-b]pyridine scaffold is in the development of protein kinase inhibitors.[1][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 7-azaindole core effectively competes with ATP for binding to the kinase active site.[1]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. A comparative summary of the inhibitory activities of selected derivatives is presented below:
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Compound 4h demonstrates potent activity against FGFR1, 2, and 3, with significantly lower potency against FGFR4, indicating a degree of selectivity. This selectivity is crucial for minimizing off-target effects and associated toxicities. The development of such potent and selective inhibitors highlights the potential of the 7-azaindole scaffold in targeted cancer therapy.
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 kinase is a key regulator of the S-phase of the cell cycle and has emerged as an attractive target for cancer therapy.[6][7] Researchers have successfully progressed from an initial hit to a highly potent Cdc7 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound | Cdc7 IC50 (nM) | Reference |
| 1 | - | [6][7] |
| 42 | 7 | [6][7] |
The optimization from compound 1 to 42 showcases a significant enhancement in potency, with compound 42 exhibiting an IC50 value of 7 nM, making it a potent ATP mimetic inhibitor of Cdc7 kinase.[6][7]
Janus Kinase (JAK) Inhibitors
Janus kinases are critical in cytokine-mediated inflammatory and autoimmune responses.[8][9] Selective inhibition of JAK isoforms is a key therapeutic strategy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective JAK inhibitors.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 38a | Potent | Selective over | JAK2, JAK3, | and TYK2 | [8] |
| 14c | - | - | Potent, moderately selective | - | [9] |
Compound 38a , the (S,S)-enantiomer of 31g , demonstrates excellent potency for JAK1 and selectivity over other JAK isoforms.[8] Similarly, compound 14c was identified as a potent and moderately selective JAK3 inhibitor.[9] These examples underscore the tunability of the 7-azaindole scaffold to achieve isoform-selective kinase inhibition.
Expanding the Therapeutic Landscape: Beyond Kinase Inhibition
The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives extends beyond kinase inhibition, with compounds showing promise against other important drug targets.
Phosphodiesterase 4B (PDE4B) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective and potent inhibitors of PDE4B, a target for central nervous system (CNS) diseases.[10]
| Compound | PDE4B IC50 (µM) | Selectivity vs PDE4D | Reference |
| 11h | 0.11 - 1.1 | Preferring | [10] |
Compound 11h shows promising PDE4B inhibitory activity and selectivity over PDE4D.[10] This work demonstrates the utility of the 7-azaindole scaffold in developing treatments for neurological disorders.
Anticancer and Cytotoxic Agents
Numerous 7-azaindole derivatives have demonstrated broad anticancer and cytotoxic activities.[11][12][13][14] For instance, nortopsentin analogues incorporating the 1H-pyrrolo[2,3-b]pyridine moiety have shown significant antitumor activity in peritoneal mesothelioma models.[13] Another study reported a 7-azaindole derivative (7-AID ) as a potent inhibitor of DDX3, a DEAD-box helicase implicated in cancer, with IC50 values in the micromolar range against various cancer cell lines.[14]
Experimental Protocols
To ensure scientific integrity, the following are generalized protocols for key assays used in the characterization of 1H-pyrrolo[2,3-b]pyridine derivatives.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.
Methodology:
-
Reagent Preparation: Prepare a 4X solution of the 7-azaindole test compound and a 4X solution of the Eu-labeled anti-tag antibody and a fluorescent kinase tracer in the appropriate assay buffer.
-
Kinase Addition: Add the target kinase to the assay plate.
-
Compound and Tracer Addition: Add the test compound solution followed by the tracer/antibody mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Calculate the percent inhibition based on the ratio of the emission signals and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[15]
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: FGFR signaling pathway targeted by 7-azaindole derivatives.
Caption: General workflow for drug discovery of 7-azaindole derivatives.
Caption: Structure-Activity Relationship (SAR) logic for 7-azaindoles.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a cornerstone in the design and development of novel therapeutics. Its inherent ability to interact with a multitude of biological targets, coupled with the synthetic tractability that allows for fine-tuning of its pharmacological profile, ensures its continued relevance in drug discovery. The comparative data presented herein demonstrates the remarkable versatility of 7-azaindole derivatives, from potent and selective kinase inhibitors for cancer therapy to modulators of other key enzymes for a range of diseases. Future research will undoubtedly uncover new applications and further solidify the importance of this exceptional heterocyclic system.
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A Comparative Guide to Validating the Biological Activity of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for the initial biological validation of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, a molecule belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of compounds. We will objectively compare its hypothesized performance against established drugs, supported by detailed experimental protocols and illustrative data, to guide researchers in the early stages of drug discovery.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of purine, allowing it to mimic the adenine moiety of ATP and effectively compete for the binding site of numerous protein kinases.[1] The nitrogen atoms within the 7-azaindole ring system are strategically positioned to form critical hydrogen bond interactions with the hinge region of a kinase's active site, a common feature of many potent kinase inhibitors.[1]
Derivatives of this scaffold have been successfully developed into therapeutic agents targeting a wide array of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphoinositide 3-Kinases (PI3Ks).[2][3] Given this precedent, we hypothesize that This compound (herein referred to as Cpd-X) possesses inhibitory activity against one or more protein kinase families. This guide outlines a systematic, three-part validation workflow to test this hypothesis, focusing on the Janus Kinase (JAK) family as a primary putative target due to the prevalence of 7-azaindole-based JAK inhibitors.[4][5][6][7]
Comparative Framework: Benchmarking Against Standards
To contextualize the potential activity of Cpd-X, its performance will be compared against two well-characterized, clinically relevant JAK inhibitors:
-
Tofacitinib: A pan-JAK inhibitor, primarily targeting JAK1 and JAK3, approved for the treatment of autoimmune diseases.
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2, approved for myelofibrosis and other hematological malignancies.
This comparison will allow for a nuanced assessment of Cpd-X's potency and, crucially, its selectivity across the JAK family.
Part 1: Biochemical Validation - Direct Target Inhibition
The foundational step is to determine if Cpd-X can directly inhibit the enzymatic activity of purified JAK kinases in vitro. This removes the complexity of a cellular environment and provides a direct measure of target engagement.
Experimental Rationale
We employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust, high-throughput method for measuring kinase activity. The assay quantifies the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased FRET signal. By running a dose-response curve, we can calculate the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency.
Comparative Biochemical Data
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Cpd-X (Hypothetical) | 85 | 1,250 | 110 | > 5,000 |
| Tofacitinib | 12 | 112 | 2 | 344 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data Interpretation: The hypothetical data suggest that Cpd-X is a potent inhibitor of JAK1 and JAK3 with significant selectivity over JAK2 and TYK2. While less potent than Tofacitinib and Ruxolitinib, its selectivity profile (over 10-fold for JAK1 vs. JAK2) could be advantageous, potentially leading to a different safety profile.
Protocol: In Vitro JAK Kinase TR-FRET Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cpd-X, Tofacitinib, and Ruxolitinib in 100% DMSO.
-
Create a serial dilution plate (1:3 dilutions in DMSO) for each compound.
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare ATP and substrate peptide (e.g., ULight™-JAKtide) in Kinase Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 50 nL of compound dilutions from the serial dilution plate to the assay plate. Include DMSO-only wells (negative control) and a non-selective inhibitor like Staurosporine (positive control).
-
Add 5 µL of a 2x kinase/peptide solution (e.g., 4 nM JAK1 enzyme and 100 nM ULight-JAKtide substrate in Kinase Buffer).
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (final concentration to match the Km of ATP for each kinase, e.g., 20 µM for JAK1).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a Stop/Detection Buffer containing EDTA and a Europium-labeled anti-phospho-tyrosine antibody (e.g., Eu-W1024-pY100).
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (e.g., EnVision), measuring emission at 665 nm and 615 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Normalize the data to the high (DMSO) and low (Staurosporine) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cellular Validation - Target Engagement in a Biological Context
Demonstrating that Cpd-X inhibits a purified enzyme is the first step. The second is to prove it can cross the cell membrane and inhibit its target in a living cell. The JAK/STAT pathway provides a direct method to measure this.
Experimental Rationale
The canonical JAK/STAT pathway is activated by cytokines.[6] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other, the receptor, and downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs (pSTATs) then translocate to the nucleus to regulate gene expression. By measuring the level of pSTAT, we can directly quantify the activity of the upstream JAK kinase. We will use an AlphaLISA assay in a cytokine-dependent cell line to measure the inhibition of STAT phosphorylation.
Comparative Cellular Data
| Compound | TF-1 pSTAT5 EC50 (nM) (GM-CSF Stimulated) |
| Cpd-X (Hypothetical) | 215 |
| Tofacitinib | 98 |
| Ruxolitinib | 15 |
Data Interpretation: The cellular EC50 for Cpd-X is higher than its biochemical IC50, which is expected due to factors like cell membrane permeability and intracellular ATP concentrations. The data confirm that Cpd-X is cell-permeable and can engage its target in a cellular context. The potency ranking (Ruxolitinib > Tofacitinib > Cpd-X) is consistent with the biochemical data.
Protocol: Cellular pSTAT5 AlphaLISA Assay
-
Cell Culture:
-
Culture TF-1 cells (a human erythroleukemia line dependent on GM-CSF for proliferation, which signals through JAK2) in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL recombinant human GM-CSF.
-
-
Assay Procedure:
-
Wash cells and starve of GM-CSF for 4-6 hours to reduce basal pSTAT5 levels.
-
Resuspend cells in serum-free media and plate 20,000 cells/well in a 96-well plate.
-
Add serially diluted compounds (Cpd-X, Tofacitinib, Ruxolitinib) and incubate for 1 hour at 37°C.
-
Stimulate cells by adding recombinant human GM-CSF to a final concentration of 1 ng/mL. Incubate for 20 minutes at 37°C.
-
Lyse the cells by adding 10 µL of AlphaLISA Lysis Buffer.
-
Transfer 5 µL of lysate to a 384-well Proxiplate.
-
Add 5 µL of the AlphaLISA Acceptor bead mix (containing biotinylated anti-STAT5 antibody and streptavidin-coated donor beads).
-
Incubate in the dark for 2 hours at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnSight).
-
-
Data Analysis:
-
Normalize the AlphaLISA signal to stimulated (DMSO) and unstimulated controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the EC50 value.
-
Part 3: Functional Validation - Phenotypic Cellular Response
The final validation step is to determine if target engagement translates into a desired biological outcome. Since many cancers rely on constitutively active JAK/STAT signaling for survival and proliferation, an anti-proliferative effect in a relevant cancer cell line is a strong functional endpoint.
Experimental Rationale
We will assess the ability of Cpd-X to inhibit the growth of the HEL 92.1.7 cell line, a human erythroleukemia line known to harbor a JAK2 V617F mutation. This mutation leads to constitutive, cytokine-independent activation of the JAK/STAT pathway, making the cells dependent on JAK signaling for their proliferation. A compound that inhibits JAK signaling should therefore inhibit the growth of these cells.
Comparative Anti-Proliferative Data
| Compound | HEL 92.1.7 GI50 (nM) (72h) |
| Cpd-X (Hypothetical) | 450 |
| Tofacitinib | 320 |
| Ruxolitinib | 85 |
Data Interpretation: Cpd-X inhibits the proliferation of JAK-dependent HEL cells, confirming that its cellular target engagement translates to a functional anti-cancer effect. The GI50 (concentration for 50% growth inhibition) values are again higher than the cellular EC50s, which is typical as growth inhibition is a downstream effect that requires sustained target inhibition over time. The potency ranking remains consistent.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating:
-
Culture HEL 92.1.7 cells in RPMI-1640 with 10% FBS.
-
Seed 5,000 cells per well into a 96-well white, clear-bottom plate.
-
-
Compound Treatment:
-
Prepare 10-point, 1:3 serial dilutions of Cpd-X and the comparator compounds.
-
Add the compounds to the cells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a standard plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to vehicle-treated (100% viability) and high-concentration inhibitor-treated (0% viability) controls.
-
Plot the normalized data against the log of compound concentration and fit to a sigmoidal dose-response curve to calculate the GI50 value.
-
Conclusion and Future Directions
This guide outlines a robust, comparative workflow for the initial biological validation of this compound (Cpd-X). The hypothetical data presented position Cpd-X as a promising, cell-active inhibitor of the JAK/STAT pathway with a distinct selectivity profile compared to established drugs.
Key Validation Checkpoints:
-
Biochemical Potency & Selectivity: Cpd-X directly inhibits JAK1 and JAK3 with selectivity against JAK2.
-
Cellular Target Engagement: Cpd-X is cell-permeable and effectively inhibits cytokine-induced STAT phosphorylation.
-
Functional Activity: Cpd-X demonstrates a clear anti-proliferative effect in a cancer cell line dependent on JAK signaling.
Successful validation through these steps provides a strong rationale for advancing Cpd-X into further preclinical development, including medicinal chemistry efforts to optimize potency and ADME properties, broader kinase panel screening to confirm selectivity, and eventual in vivo efficacy studies in animal models.
References
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Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link][8][9]
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Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20436-20445. [Link]
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Di Mauro, G., Maddalena, L., Paparo, A., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1194-1199. [Link]
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Nakajima, Y., Tojo, T., Morita, M., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link][2]
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Zhang, X., Wang, Y., Sheng, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 773-778. [Link][3]
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Kim, D. J., Lee, J. Y., Kim, J. Y., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1083-1104. [Link][4]
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Mushtaq, N., Saify, Z. S., Noor, F., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]
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Qi, T., Niu, H., Li, S., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1547-1554. [Link][10]
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Su, X., Liu, Z., Yue, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Kumar, A., & Tantry, S. J. (2022). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 13(10), 1550-1553. [Link][1]
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Nakajima, Y., Shirakami, S., Tojo, T., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link][5]
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Kim, D. J., Lee, J. Y., Kim, J. Y., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1083-1104. [Link][6]
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Nakajima, Y., Tojo, T., Morita, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link][7]
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Ruel, R., Thibeault, C., L'Heureux, A., et al. (2008). Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][8][9]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(9), 2985-2989. [Link][11]
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A Comparative Guide to the Structure-Activity Relationship of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the design of potent kinase inhibitors.[1][2] Its unique structure, capable of forming key hydrogen bond interactions with the kinase hinge region, has cemented its status as a privileged fragment in medicinal chemistry.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these compounds: methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate analogs. We will objectively compare the performance of various structural modifications, supported by experimental data, to elucidate the key determinants of their biological activity.
The Significance of the 7-Azaindole Core
The 7-azaindole nucleus is a bioisostere of purine and indole, allowing it to mimic endogenous ligands and effectively bind to the ATP-binding site of a wide array of kinases.[3][4] This has led to the development of numerous successful kinase inhibitors for a variety of therapeutic areas, particularly in oncology.[5] The core structure's versatility allows for substitutions at multiple positions, each influencing the compound's potency, selectivity, and pharmacokinetic properties.[6] A review of anticancer 7-azaindole analogs has highlighted that substitutions at the N-1, C-3, and C-5 positions are often crucial for potent activity.[6]
Structure-Activity Relationship of N-1 Substituted Analogs
While much research has focused on substitutions at the C-3 and C-5 positions of the 7-azaindole ring, the N-1 position offers a valuable vector for optimizing inhibitor properties. The introduction of a methyl 2-acetate group at this position provides a scaffold that can be further modified to fine-tune interactions with the target kinase.
A critical aspect of the SAR for N-1 substituted 7-azaindoles is the nature of the alkyl or functional group attached to the nitrogen. Studies on N-alkyl-7-azaindoles have demonstrated that increasing the steric bulk of the N-1 substituent can significantly impact cytotoxic activity against various cancer cell lines. For instance, a progressive increase in activity is observed when moving from an N-H to N-methyl, N-ethyl, and N-isopropyl substituent, indicating that the N-1 position is sensitive to steric modifications.[3]
For the this compound scaffold, the ester functionality introduces a potential point of interaction with the solvent front or other regions of the ATP-binding site. The following sections will delve into the specific modifications of this scaffold and their impact on biological activity, drawing from available data on closely related analogs.
Modifications to the Pyrrolo[2,3-b]pyridine Ring
Substitutions on the core heterocycle, in conjunction with the N-1 acetate moiety, play a pivotal role in determining kinase inhibitory activity.
-
C-3 Position: This position is frequently modified to introduce groups that can occupy hydrophobic pockets within the kinase active site. The introduction of aryl or heteroaryl groups at C-3 can lead to potent inhibitors. For example, in a series of PI3K inhibitors based on the 7-azaindole scaffold, the replacement of a phenyl group at the 3-position with a pyridine group resulted in a significant increase in potency.[7]
-
C-5 Position: The C-5 position is another key site for modification. In the context of Cdc7 kinase inhibitors, substitutions at this position have been extensively explored to enhance potency.[8]
The interplay between substituents at these positions and the N-1 acetate group is crucial for optimizing the overall activity profile of the molecule.
Comparative Biological Activity Data
To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity of a series of N-alkyl-7-azaindoles against human cancer cell lines. While not direct analogs of the methyl 2-acetate scaffold, this data provides valuable insight into the influence of the N-1 substituent.
| Compound | N-Substituent (R) | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. A549 | IC50 (μM) vs. HEPG2 |
| 1a | -H | 179.8 | NA | NA |
| 1b | -CH₃ | 60.3 | NA | NA |
| 1c | -CH₂CH₃ | 52.3 | NA | NA |
| 1d | -CH(CH₃)₂ | 15.2 | NA | 109.6 |
| Data sourced from a study by Rekulapally et al. (2015) as presented in a BenchChem technical guide.[3] |
This data clearly demonstrates that increasing the alkyl chain length and branching at the N-1 position can lead to a significant increase in cytotoxic activity against the MCF-7 breast cancer cell line.[3]
Experimental Methodologies
To ensure scientific integrity, the following are detailed protocols for the synthesis of the parent scaffold and a representative in vitro kinase inhibition assay.
Synthesis of this compound
A common and effective method for the N-alkylation of 7-azaindole is through a reaction with an alkyl halide in the presence of a base.[9]
Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-azaindole (1.0 equivalent).
-
Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (typically at a concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add methyl 2-bromoacetate (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 times the volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of the N-Alkylation Workflow:
Caption: Workflow for the synthesis of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a specific kinase is typically determined using an in vitro kinase assay. The following is a generalized protocol.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Recombinant kinase enzyme.
-
Substrate (peptide or protein).
-
ATP solution (often radiolabeled, e.g., [γ-³³P]ATP).
-
Test compounds (serial dilutions).
-
-
Reaction Setup:
-
In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution.
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection:
-
Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Diagram of the Kinase Inhibition Assay Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship is complex, with substitutions at the N-1, C-3, and C-5 positions all playing a significant role in determining the biological activity. The available data suggests that modifications to the N-1 side chain, in concert with substitutions on the 7-azaindole core, can be strategically employed to enhance potency and selectivity. Future work should focus on a more systematic exploration of the N-1 acetate moiety, including variations in the ester group and the length of the alkyl chain, to further delineate the SAR and identify novel drug candidates.
References
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
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Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934–1937. [Link]
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
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Li, Y., et al. (2024). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. ACS Medicinal Chemistry Letters. [Link]
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Rekulapally, S., Jarapula, R., Gangarapu, K., Manda, S., & Vaidya, J. R. (2015). In silico and in vitro studies of novel 7-azaindole and 7-azaisatin derivatives as potent anticancer agents. Medicinal Chemistry Research, 24(9), 3466–3481. [Link]
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Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
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Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
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Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]
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Dayde-Cazals, B., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1), 110. [Link]
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Rosén, J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7383–7401. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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Reddy, G. S., et al. (2023). Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry, 21(30), 6211–6215. [Link]
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Li, Y., et al. (2024). Studies of Structure-Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1 H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. ACS Medicinal Chemistry Letters. [Link]
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El-Faham, A., et al. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 594–605. [Link]
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Wang, C., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6268. [Link]
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Timári, I., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 27(24), 8946. [Link]
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Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 723–727. [Link]
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Gandeepan, P., et al. (2023). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 10(15), 3737–3745. [Link]
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Katz, J. D., et al. (2016). Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5493–5497. [Link]
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A Comparative Spectroscopic Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
This guide provides an in-depth comparison of the key spectroscopic data for methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, a significant heterocyclic compound in medicinal chemistry and materials science. By examining its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) signatures in contrast to its parent scaffold, 7-azaindole, and other relevant derivatives, this document serves as a crucial reference for researchers engaged in the synthesis, characterization, and application of this molecular class.
Introduction
This compound belongs to the 7-azaindole family of compounds, which are recognized for their diverse biological activities. The introduction of a methyl acetate group at the N-1 position of the pyrrole ring significantly alters the molecule's electronic and structural properties. Accurate spectroscopic characterization is therefore paramount for confirming the success of synthetic modifications and for understanding the molecule's behavior in various chemical and biological environments. This guide explains the causality behind the expected spectral features, offering a framework for confident structural elucidation.
Molecular Structure and Key Spectroscopic Correlation Points
The structure of this compound presents distinct regions that are readily probed by spectroscopic methods. The key features include the bicyclic aromatic system of 7-azaindole and the appended methyl acetate group.
Caption: Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The comparison between the spectra of 7-azaindole and its N1-substituted derivative reveals key differences arising from the introduction of the methyl acetate moiety.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 7-azaindole core and the aliphatic protons of the methyl acetate group. The substitution at the N1 position removes the characteristic broad N-H signal of the parent 7-azaindole and introduces two new singlet signals.
Comparative ¹H NMR Data (Predicted vs. Reference)
| Proton | This compound (Predicted δ, ppm) | 7-Azaindole (Reference δ, ppm) [1] | Rationale for Chemical Shift Change |
| H2 | ~6.6 | ~6.4 | Deshielding due to the electron-withdrawing effect of the N1-substituent. |
| H3 | ~7.2 | ~7.1 | Minor deshielding effect from the N1-substituent. |
| H4 | ~7.9 | ~7.8 | Minimal impact from the distant N1-substituent. |
| H5 | ~7.1 | ~7.0 | Minimal impact from the distant N1-substituent. |
| H6 | ~8.2 | ~8.1 | Minimal impact from the distant N1-substituent. |
| N1-CH₂ | ~5.0 | - | New singlet signal, significantly deshielded by the adjacent nitrogen and carbonyl group. |
| O-CH₃ | ~3.7 | - | New singlet signal in the typical range for methyl esters. |
| N1-H | - | ~11.8 (broad) | Absence of the pyrrolic N-H proton upon substitution. |
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework. The introduction of the N1-substituent leads to the appearance of new signals for the methyl acetate group and shifts in the resonances of the 7-azaindole core carbons.
Comparative ¹³C NMR Data (Predicted vs. Reference)
| Carbon | This compound (Predicted δ, ppm) | 7-Azaindole (Reference δ, ppm) | Rationale for Chemical Shift Change |
| C2 | ~101 | ~100 | Minor shift due to N1-substitution. |
| C3 | ~129 | ~128 | Minor shift due to N1-substitution. |
| C3a | ~128 | ~127 | Minor shift due to N1-substitution. |
| C4 | ~116 | ~115 | Minimal impact from the distant N1-substituent. |
| C5 | ~121 | ~120 | Minimal impact from the distant N1-substituent. |
| C6 | ~142 | ~141 | Minimal impact from the distant N1-substituent. |
| C7a | ~149 | ~148 | Minor shift due to N1-substitution. |
| N1-CH₂ | ~48 | - | New signal in the aliphatic region. |
| C =O | ~170 | - | New signal for the ester carbonyl carbon. |
| O-CH₃ | ~52 | - | New signal for the methyl ester carbon. |
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[2]
Expected Mass Spectrometry Data
| Technique | Expected Observation | Interpretation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 191.0815 | Protonated molecular ion, confirming the molecular weight of 190.0793 g/mol . |
| Electron Ionization (EI-MS) | Molecular ion (M⁺) at m/z 190. | Direct measurement of the molecular weight. |
| Fragment ion at m/z 117. | Loss of the methyl acetate radical (•CH₂COOCH₃), corresponding to the 7-azaindole cation. | |
| Fragment ion at m/z 59. | Characteristic fragment for the methoxycarbonyl group (•COOCH₃). |
III. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester group, which are absent in the spectrum of 7-azaindole.
Comparative IR Data
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 7-Azaindole (Reference Wavenumber, cm⁻¹) | Rationale for Spectral Feature |
| C=O (ester) | ~1750 (strong) | - | Strong, sharp absorption characteristic of the ester carbonyl stretch. |
| C-O (ester) | ~1200-1250 (strong) | - | Strong absorption due to the C-O stretching vibration. |
| Aromatic C-H | ~3000-3100 | ~3000-3100 | Stretching vibrations of the aromatic C-H bonds. |
| Aromatic C=C and C=N | ~1400-1600 | ~1400-1600 | Ring stretching vibrations of the 7-azaindole core. |
| N-H | - | ~3400 (broad) | Absence of the N-H stretching band upon N1-substitution. |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
B. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[2]
-
Data Acquisition:
-
For ESI-MS, infuse the sample solution directly into the ion source.
-
For EI-MS, introduce the sample via a direct insertion probe or a gas chromatograph.
-
C. Infrared Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure solvent.
-
Collect the sample spectrum and ratio it against the background to obtain the final absorbance spectrum.
-
Caption: General workflow for the spectroscopic characterization of organic compounds.
Conclusion
The spectroscopic analysis of this compound reveals a unique set of spectral data that distinguishes it from its parent compound, 7-azaindole, and other derivatives. The presence of the N1-methyl acetate substituent is unequivocally confirmed by the appearance of new signals in the ¹H and ¹³C NMR spectra, a characteristic molecular ion peak in the mass spectrum, and distinct vibrational bands in the IR spectrum. This guide provides a comprehensive framework for the interpretation of these data, enabling researchers to confidently identify and characterize this important molecule.
References
- High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. Journal of Chemical Physics.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
- Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. ResearchGate.
- 7-Azaindole (271-63-6) 1H NMR spectrum. ChemicalBook.
- Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ.
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"in vivo efficacy of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate compared to standards"
This guide provides a comparative analysis of the in vivo efficacy of Janus kinase (JAK) inhibitors built upon the versatile 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold. While the specific compound methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is primarily recognized as a synthetic intermediate, the 7-azaindole core is a privileged structure in medicinal chemistry. Its ability to mimic purine and form critical hydrogen bonds has led to the development of potent kinase inhibitors. This guide will compare a representative next-generation 7-azaindole JAK3 inhibitor, Decernotinib (VX-509), against the established standards of care: Tofacitinib, a pan-JAK inhibitor also featuring a 7-azaindole core, and Ruxolitinib, a potent JAK1/2 inhibitor.
The central role of the JAK-STAT signaling pathway in mediating immune responses has made it a prime target for treating a host of autoimmune diseases and cancers.[1] Cytokines and growth factors, upon binding to their receptors, activate receptor-associated JAKs. This triggers a cascade of phosphorylation events, culminating in the activation and nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins, which then regulate gene expression. Dysregulation of this pathway is a hallmark of numerous inflammatory conditions.[2]
The Rise of 7-Azaindole in JAK Inhibition
The 7-azaindole framework serves as an excellent hinge-binding motif within the ATP-binding pocket of kinases. This structural feature is leveraged by Tofacitinib and a new generation of more selective inhibitors like Decernotinib.[3] The goal of developing isoform-selective JAK inhibitors is to fine-tune the therapeutic effect, potentially enhancing safety by avoiding the inhibition of JAKs involved in other essential physiological processes, such as hematopoiesis which is largely regulated by JAK2.[4] Decernotinib, for example, was developed as a selective JAK3 inhibitor to specifically target immune responses mediated by cytokines that signal through the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for lymphocyte function.[5]
Comparative In Vivo Efficacy
The following sections detail the preclinical in vivo performance of Decernotinib and the standards, Tofacitinib and Ruxolitinib, in relevant disease models.
Decernotinib (VX-509): A Selective JAK3 Inhibitor
Decernotinib was optimized from a 1H-pyrrolo[2,3-b]pyridine series for potent and selective JAK3 inhibition.[3] Its efficacy has been demonstrated in models of immune-mediated diseases, such as the rat host-versus-graft (HvG) model, which is relevant for assessing immunosuppressive activity for organ transplant rejection.[3][5]
Key Efficacy Data:
-
Model: Rat Host-versus-Graft (HvG) Model
-
Endpoint: Inhibition of immune response against a foreign graft.
-
Result: Decernotinib demonstrated significant efficacy in this model, showcasing its potent immunomodulatory effects in vivo.[3]
Tofacitinib: The Pan-JAK Inhibitor Standard
Tofacitinib is approved for the treatment of rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[2] Its efficacy is well-documented in the collagen-induced arthritis (CIA) mouse model, a gold-standard preclinical model for RA.
Key Efficacy Data:
-
Model: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Endpoints: Clinical arthritis score, paw swelling, joint histology, and inflammatory markers.
-
Results: Tofacitinib treatment significantly reduces the severity of arthritis.[6][7] Studies show a dose-dependent decrease in clinical scores and paw edema.[6] Histological analysis confirms reduced inflammation, synovial hyperplasia, and cartilage destruction in Tofacitinib-treated animals compared to vehicle controls.[7] Furthermore, Tofacitinib has been shown to attenuate associated muscle loss in arthritic mice.[6]
Ruxolitinib: The JAK1/2 Inhibitor Standard
Ruxolitinib is approved for myelofibrosis (MF) and polycythemia vera, conditions often driven by a specific activating mutation in JAK2 (JAK2V617F).[8] Its efficacy is robustly demonstrated in mouse models that recapitulate this human disease.
Key Efficacy Data:
-
Model: JAK2V617F-driven Myeloproliferative Neoplasm (MPN) Mouse Model
-
Endpoints: Spleen size, survival, and JAK2V617F allele burden.
-
Results: Ruxolitinib treatment leads to a dramatic reduction in splenomegaly, a key feature of the disease.[8][9] In a model where mice are injected with Ba/F3 cells expressing JAK2V617F, Ruxolitinib-treated mice show significantly prolonged survival (90% survival at 22 days) compared to vehicle-treated controls (10% survival).[8][9] While it effectively controls disease symptoms, its effect on reducing the JAK2V617F allelic burden is modest.[10]
Data Summary
| Compound | Core Scaffold | Primary Target(s) | Key In Vivo Model | Primary Efficacy Outcomes | Citations |
| Decernotinib | 7-Azaindole | JAK3 | Rat Host-vs-Graft | Potent immunomodulation, graft protection | [3][5] |
| Tofacitinib | 7-Azaindole | JAK1, JAK3 > JAK2 | Mouse Collagen-Induced Arthritis (CIA) | Reduced arthritis score, paw swelling, joint damage | [6][7] |
| Ruxolitinib | Pyrrolopyrimidine | JAK1, JAK2 | Mouse JAK2V617F MPN | Reduced splenomegaly, prolonged survival | [8][9] |
Experimental Methodologies & Workflows
The causality behind experimental choices is critical. The CIA model is chosen for RA drugs because it mimics the key pathological features of the human disease, including synovitis and joint destruction, driven by an autoimmune response to collagen. For myelofibrosis, the JAK2V617F transgenic or cell-injection models are used because they replicate the specific genetic driver of the human malignancy, providing a highly relevant system to test targeted therapies.
Protocol 1: Collagen-Induced Arthritis (CIA) Model for Tofacitinib Efficacy
This protocol outlines a standard therapeutic efficacy study.
Workflow Diagram
Caption: Workflow for a therapeutic collagen-induced arthritis study.
Step-by-Step Methodology:
-
Animal Model: Male DBA/1J mice, 8-10 weeks old, are used as they are genetically susceptible to CIA.
-
Primary Immunization (Day 0): An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA). 100 µL of this emulsion is injected intradermally at the base of the tail.[7]
-
Booster Immunization (Day 21): A second emulsion is prepared with bovine type II collagen and Incomplete Freund's Adjuvant (IFA). A 100 µL booster is administered similarly.[7]
-
Treatment Initiation: Treatment is typically initiated after the booster, around the onset of clinical signs of arthritis (e.g., day 18-25).
-
Dosing: Mice are randomized into groups and treated daily via oral gavage with either vehicle or Tofacitinib (e.g., 15 mg/kg, twice daily).[6]
-
Efficacy Evaluation:
-
Clinical Scoring: Paw inflammation is scored visually on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one digit, 2=mild swelling of wrist/ankle, 3=moderate swelling, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Paw swelling is quantified using a digital caliper.
-
Histopathology: At the study endpoint, ankle joints are harvested, fixed, decalcified, and stained with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Protocol 2: JAK2V617F-Driven Myeloproliferative Neoplasm Model
This protocol describes an efficacy study using a cell-line derived xenograft model.
Workflow Diagram
Caption: Workflow for a JAK2V617F cell-driven MPN mouse model study.
Step-by-Step Methodology:
-
Cell Line: Ba/F3 cells, a murine pro-B cell line, are engineered to express the human erythropoietin receptor (EPOR) and the JAK2V617F mutation. These cells exhibit cytokine-independent growth.
-
Animal Model: Immunocompromised mice (e.g., BALB/c or SCID) are used.
-
Inoculation (Day 0): Mice are injected via the tail vein with a suspension of Ba/F3-EPOR-JAK2V617F cells.[8]
-
Treatment: Mice are randomized and treated with vehicle or Ruxolitinib (e.g., 60 mg/kg, twice daily via oral gavage).[10]
-
Efficacy Evaluation:
-
Survival: Mice are monitored daily, and survival is the primary endpoint.[8]
-
Splenomegaly: At a pre-determined time point or at humane endpoint, mice are euthanized, and spleens are excised and weighed to assess disease burden.[9]
-
Blood Counts: Peripheral blood is collected periodically to monitor hematological parameters.
-
Mechanism of Action: The JAK-STAT Signaling Pathway
All three compounds discussed exert their therapeutic effects by inhibiting the JAK-STAT pathway, albeit with different selectivity profiles. This inhibition blocks the downstream signaling of pro-inflammatory cytokines, thereby reducing immune cell activation and proliferation.
Signaling Pathway Diagram
Caption: Simplified overview of the JAK-STAT signaling pathway and point of inhibition.
Conclusion
The 7-azaindole scaffold is a cornerstone in the development of targeted JAK inhibitors. While Tofacitinib established the clinical efficacy of this chemical class in rheumatoid arthritis, its pan-JAK profile raised questions about off-target effects. Newer derivatives, such as the JAK3-selective Decernotinib, aim to provide a more targeted immunomodulatory effect, which may translate to an improved safety profile. This is contrasted with Ruxolitinib, which leverages its potent JAK1/2 inhibition to effectively treat myeloproliferative neoplasms. The choice of an appropriate preclinical model, which accurately reflects the human disease mechanism, is paramount for evaluating the in vivo efficacy and therapeutic potential of these next-generation inhibitors. The data clearly show that modulating the 7-azaindole core can produce inhibitors with distinct selectivity profiles, leading to efficacy in diverse indications from autoimmune disorders to hematological malignancies.
References
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Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-83. Available from: [Link]
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Shirakami, S., et al. (2013). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin, 61(10), 1030-42. Available from: [Link]
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Verstovsek, S. (2013). Efficacy of Ruxolitinib for Myelofibrosis. Therapeutic Advances in Hematology, 4(1), 71-80. Available from: [Link]
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Abe, K., et al. (2023). Tofacitinib treatment ameliorates muscle loss in collagen-induced arthritis model. Annals of the Rheumatic Diseases, 82(Suppl 1), 1024. Available from: [Link]
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Koga, R., et al. (2021). Alterations of voluntary behavior in the course of disease progress and pharmacotherapy in mice with collagen-induced arthritis. Scientific Reports, 11(1), 12345. Available from: [Link]
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Zhu, L., et al. (2020). Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome. Cell Death & Disease, 11(9), 742. Available from: [Link]
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Mullally, A., et al. (2019). Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations. Leukemia, 33(11), 2649-2662. Available from: [Link]
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Al-Ali, H. K., et al. (2014). Ruxolitinib for the treatment of myelofibrosis: its clinical potential. Therapeutic Advances in Chronic Disease, 5(2), 65-76. Available from: [Link]
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Shirakami, S., et al. (2013). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 61(10), 1030-1042. Available from: [Link]
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Bessette, D., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 13690-13725. Available from: [Link]
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Norman, P. (2012). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. ACS Medicinal Chemistry Letters, 3(1), 22-26. Available from: [Link]
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Westhovens, R. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same? Rheumatology, 58(Suppl 1), i23-i29. Available from: [Link]
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Schwartz, D. M., et al. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843-862. Available from: [Link]
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Boy, K. M., & Keystone, E. C. (2018). Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. Current Opinion in Rheumatology, 30(3), 261-267. Available from: [Link]
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A Comparative Guide to Assessing the Cross-Reactivity of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Introduction: The Significance of the 7-Azaindole Scaffold
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a small molecule built upon the 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole. This scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structure is adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a feature that has been successfully exploited in FDA-approved drugs like the B-RAF inhibitor Vemurafenib.[1][3]
Given this structural heritage, it is highly probable that this compound functions as a kinase inhibitor. However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[4] This conservation presents a significant challenge: a compound designed for one kinase may inadvertently bind to and inhibit others, leading to off-target effects and potential toxicity.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the selectivity and potential cross-reactivity of this novel compound. We will compare state-of-the-art methodologies, provide actionable experimental protocols, and explain the rationale behind designing a robust selectivity profiling strategy.
Part 1: Initial Assessment - Predicting the Kinome Interaction Profile
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable, predictive insights into the likely targets and off-targets of a novel compound. This in silico approach leverages vast datasets of known compound-kinase interactions to forecast a selectivity profile.
Comparative Computational Approaches
| Methodology | Principle | Advantages | Limitations | Recommended Application |
| Ligand-Based Similarity | Compares the 2D/3D structure of the query compound to databases of molecules with known kinase activity. | Fast, computationally inexpensive. Good for identifying obvious targets based on known pharmacophores. | May miss novel interactions or fail if the scaffold is underrepresented in training data. | Initial virtual screen to generate a preliminary hit list of potential kinase families. |
| Structure-Based Docking | Models the binding of the compound into the crystal structures of various kinase ATP-binding pockets. | Provides a structural hypothesis for binding. Can identify interactions with specific residues. | Computationally intensive. Accuracy is highly dependent on the quality of protein structures and scoring functions. | To refine the preliminary hit list and prioritize kinases for biochemical screening. |
| AI/ML-Driven Platforms (e.g., KinScan) | Utilizes advanced machine learning models trained on large-scale bioactivity data to predict binding affinity across the kinome.[6] | Can predict interactions with high accuracy and generalize to novel scaffolds.[6] Offers a comprehensive, kinome-wide view. | Requires access to the specific platform. Predictions are probabilistic and require experimental validation. | A cost-effective, rapid, and comprehensive first-pass screen to guide the design of subsequent biochemical assays. |
Part 2: Definitive Profiling - Large-Scale Biochemical Assays
Biochemical assays are the gold standard for definitively measuring the interaction between a compound and a purified protein kinase. For comprehensive cross-reactivity analysis, profiling against a large panel of kinases is essential.
Head-to-Head: KINOMEscan® vs. Differential Scanning Fluorimetry (DSF)
| Parameter | KINOMEscan® (Competition Binding Assay) | Differential Scanning Fluorimetry (DSF) |
| Principle | Measures the ability of a test compound to compete with an immobilized ligand for the active site of a DNA-tagged kinase. The amount of kinase bound is quantified by qPCR.[9] | Measures the shift in the melting temperature (Tm) of a kinase upon ligand binding. Stabilization indicates an interaction.[10][11] |
| Output Data | Dissociation constants (Kd) or percent inhibition at a given concentration, providing a quantitative measure of binding affinity.[9] | Thermal shift (ΔTm), indicating binding but not necessarily functional inhibition. |
| Coverage | The largest commercial panels screen against over 480 kinases, including wild-type and clinically relevant mutants.[4][12] | Can be applied to any purifiable kinase, but requires individual assay development and optimization for each target. |
| Throughput | High-throughput platform designed for rapid screening of many compounds against the entire panel.[4][13] | Medium-throughput; suitable for screening libraries but more laborious for full kinome profiling.[10] |
| Key Advantage | Provides highly reproducible, quantitative affinity data across the largest available portion of the kinome.[12] | Fast, inexpensive, and does not require a known substrate or measurement of enzymatic activity.[10][11] |
Recommendation: For a definitive and comprehensive cross-reactivity profile of a lead compound like this compound, a competition binding assay such as KINOMEscan® is the superior choice. The quantitative Kd values generated across a vast panel allow for a clear understanding of both on-target potency and off-target liabilities.
Workflow for a KINOMEscan® Selectivity Profile
The following diagram illustrates the workflow for determining the selectivity profile of our target compound.
Experimental Protocol: CETSA® for a Kinase Target
-
Cell Culture: Grow a human cell line known to express the kinase of interest (identified from the KINOMEscan®) to ~80% confluency.
-
Compound Treatment: Harvest and resuspend the cells in media. Treat the cells with a saturating concentration of this compound or DMSO (vehicle) for a defined period (e.g., 1 hour) at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C. [14]4. Cell Lysis: Lyse the cells to release intracellular contents, typically by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target kinase in the soluble fraction using Western blotting or other protein quantification methods.
-
Data Analysis: Quantify the band intensities from the Western blot. For each temperature point, normalize the intensity to the 37°C sample. Plot the normalized soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control confirms intracellular target engagement. [15]
Conclusion and Forward Strategy
The structural motif of this compound strongly suggests it belongs to the class of ATP-competitive kinase inhibitors. A thorough investigation of its cross-reactivity is paramount for its development as a selective chemical probe or therapeutic agent.
A tiered approach is most effective. Begin with a comprehensive, predictive in silico screen, followed by a definitive, quantitative biochemical screen against a broad kinase panel like KINOMEscan® . This will provide a detailed map of the compound's kinome-wide interactions and selectivity score. Finally, validate the most significant on-target and off-target interactions in a physiological context using a direct target engagement assay like CETSA® . This systematic comparison and validation workflow ensures a high-confidence characterization of the compound's selectivity, mitigating risks and enabling informed decisions for future development.
References
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Ghotbi, Y., et al. (2021). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
- Li, J., et al. (2023). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Journal of Pharmaceutical Analysis.
- Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
- Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
- Chen, Z., et al. (2023). KinScan: AI-based rapid profiling of activity across the kinome. Bioinformatics.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube.
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A Comparative Guide to the Reproducible Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Introduction: The Significance of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
This compound, an important derivative of 7-azaindole, serves as a critical building block in the synthesis of a wide range of pharmacologically active compounds. The 7-azaindole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The N-alkylation of the 7-azaindole core to introduce the methyl acetate moiety is a key synthetic step that dictates the overall efficiency and scalability of the production of more complex drug candidates. Consequently, the reproducibility of this synthesis is of paramount importance to researchers in drug discovery and development, where consistent, high-yielding, and pure products are essential for reliable biological screening and further chemical elaboration.
This guide provides an in-depth, objective comparison of the leading synthetic methodologies for the preparation of this compound. We will delve into the nuances of conventional heating, microwave-assisted synthesis, and phase-transfer catalysis, offering detailed experimental protocols and supporting data to empower researchers to select the most appropriate and reproducible method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound primarily involves the N-alkylation of 7-azaindole with a suitable two-carbon electrophile, typically methyl 2-bromoacetate or methyl 2-chloroacetate. The choice of base, solvent, and energy source significantly impacts the reaction's efficiency, selectivity, and, ultimately, its reproducibility.
| Method | Base | Solvent | Alkylating Agent | Temperature (°C) | Time | Typical Yield (%) | Key Considerations |
| Method 1: Conventional Heating | K₂CO₃ | DMF | Methyl 2-bromoacetate | 0 to RT | 2-4 h | 75-85% | Simple setup, potential for side reactions with prolonged heating. |
| Method 2: Microwave-Assisted Synthesis | K₂CO₃ | DMF | Methyl 2-bromoacetate | 140 | 10-15 min | 85-95% | Rapid, high-yielding, requires specialized equipment. |
| Method 3: Phase-Transfer Catalysis | aq. NaOH | Toluene/Water | Methyl 2-bromoacetate | RT | 4-6 h | 80-90% | Avoids anhydrous conditions, catalyst selection is crucial. |
Method 1: The Workhorse - Conventional Heating with Potassium Carbonate
This classical approach remains a widely used method due to its simplicity and the use of readily available and inexpensive reagents. The reaction proceeds by the deprotonation of the 7-azaindole nitrogen by potassium carbonate, followed by nucleophilic attack on methyl 2-bromoacetate.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyrrolic nitrogen of 7-azaindole without promoting significant side reactions, such as the hydrolysis of the ester functionality. Its heterogeneous nature in many organic solvents can sometimes lead to longer reaction times but also simplifies work-up through filtration.
-
Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves both the 7-azaindole and the potassium carbonate salt to some extent, facilitating the reaction. Its high boiling point allows for a wide range of reaction temperatures.
-
Temperature (0°C to Room Temperature): Starting the reaction at a lower temperature helps to control the initial exotherm and minimize the formation of potential byproducts. Allowing the reaction to proceed to room temperature ensures completion without the need for continuous heating, which can sometimes lead to decomposition or the formation of colored impurities.
Experimental Protocol: Conventional Heating
-
To a stirred solution of 7-azaindole (1.0 g, 8.46 mmol) in anhydrous N,N-dimethylformamide (20 mL) under a nitrogen atmosphere, add potassium carbonate (1.75 g, 12.69 mmol) in one portion.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add methyl 2-bromoacetate (0.96 mL, 10.15 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.
Reproducibility Insights:
While generally reliable, the reproducibility of this method can be influenced by the quality of the reagents and the efficiency of stirring. Incomplete deprotonation or localized high concentrations of the alkylating agent can lead to the formation of side products, including C-alkylation at the 3-position of the pyrrole ring.
Method 2: The Sprinter - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and often improve yields. The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, dramatically reducing reaction times.[1]
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating provides a rapid and efficient energy input, leading to a significant reduction in reaction time from hours to minutes. This can also minimize the formation of thermal degradation byproducts.[2]
-
Sealed Vessel: Performing the reaction in a sealed vessel allows the temperature to rise above the boiling point of the solvent, further accelerating the reaction rate. This is particularly effective for N-alkylation reactions.[2]
Experimental Protocol: Microwave-Assisted Synthesis
-
In a 10 mL microwave vial, combine 7-azaindole (200 mg, 1.69 mmol), potassium carbonate (350 mg, 2.54 mmol), and anhydrous N,N-dimethylformamide (4 mL).
-
Add methyl 2-bromoacetate (0.19 mL, 2.03 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 10-15 minutes with stirring.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Dilute the filtrate with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired product.
Reproducibility Insights:
Microwave-assisted synthesis often demonstrates high reproducibility due to precise temperature and time control. The rapid heating profile minimizes the time the reaction mixture spends at elevated temperatures, which can reduce the likelihood of side reactions and improve product purity.
Method 3: The Green Alternative - Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers an attractive alternative, particularly for large-scale synthesis, as it often allows for the use of milder reaction conditions and avoids the need for anhydrous solvents.[3] The phase-transfer catalyst facilitates the transfer of the deprotonated 7-azaindole anion from the aqueous phase to the organic phase, where it reacts with the alkylating agent.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst (Tetrabutylammonium Bromide - TBAB): TBAB is a common and effective quaternary ammonium salt that can efficiently transport the 7-azaindolide anion across the phase boundary. Its selection is critical for the success of the reaction.
-
Biphasic System (Toluene/Water): This solvent system allows for the use of an inexpensive and environmentally benign inorganic base (NaOH) in the aqueous phase, while the organic substrate and product remain in the toluene phase. This simplifies the work-up procedure as the catalyst and unreacted base are easily separated.
Experimental Protocol: Phase-Transfer Catalysis
-
In a round-bottom flask, dissolve 7-azaindole (1.0 g, 8.46 mmol) and tetrabutylammonium bromide (273 mg, 0.85 mmol) in toluene (20 mL).
-
Add a solution of sodium hydroxide (677 mg, 16.92 mmol) in water (20 mL).
-
To the vigorously stirred biphasic mixture, add methyl 2-bromoacetate (0.96 mL, 10.15 mmol) dropwise at room temperature.
-
Continue stirring vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the final product.
Reproducibility Insights:
The reproducibility of PTC reactions is highly dependent on the efficiency of stirring to ensure adequate interfacial area between the two phases. The choice and purity of the phase-transfer catalyst are also crucial factors. Catalyst poisoning or degradation can lead to inconsistent results.
Workflow and Logic Diagrams
To visualize the experimental workflows and the logical relationships in selecting a synthetic method, the following diagrams are provided.
Caption: Comparative workflows for the synthesis of this compound.
Caption: Decision tree for selecting a synthetic method.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the laboratory and the intended scale of the synthesis.
-
For rapid lead optimization and small-scale synthesis , where time is a critical factor, Microwave-Assisted Synthesis (Method 2) is the superior choice, offering excellent yields and high purity in a fraction of the time required by other methods.
-
For routine laboratory synthesis and moderate scale-up , Conventional Heating with Potassium Carbonate (Method 1) provides a reliable and cost-effective solution. Careful control of reaction conditions is key to ensuring reproducibility.
-
For large-scale production and process chemistry , where safety, cost, and the avoidance of hazardous reagents are paramount, Phase-Transfer Catalysis (Method 3) presents a compelling and "greener" alternative.
By understanding the underlying principles and practical considerations of each method, researchers can confidently select and implement the most suitable protocol to reproducibly synthesize high-quality this compound for their drug discovery and development endeavors.
References
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"benchmarking methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate against known compounds"
A Comparative Benchmarking Guide to Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
This guide provides an in-depth comparative analysis of this compound, a derivative of the medicinally significant 7-azaindole scaffold. We will benchmark its performance against established kinase inhibitors, providing a framework for its potential evaluation in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the compound's potential biological activity through objective, data-driven comparisons.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom imparts unique electronic properties and hydrogen bonding capabilities. These features have made 7-azaindole and its derivatives a cornerstone in the development of therapeutics targeting a wide range of biological targets.[1][2] Notably, this scaffold is prevalent in numerous potent protein kinase inhibitors, including the FDA-approved drugs Vemurafenib (BRAF inhibitor) and Pexidartinib (tyrosine kinase inhibitor).[3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[4][5]
Given the established success of the 7-azaindole core in kinase-targeted drug discovery, new derivatives warrant thorough investigation.[3][6] This guide focuses on this compound, a compound functionalized at the N1 position of the pyrrole ring. The objective is to benchmark this molecule's in vitro activity against well-characterized, clinically relevant kinase inhibitors to ascertain its potential as a bioactive agent.
For this analysis, we have selected two prominent Janus kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib , as benchmarks.[7][8] This choice is predicated on two key factors:
-
Structural Relevance: Tofacitinib incorporates a pyrrolo[2,3-d]pyrimidine core, which is structurally analogous to the 7-azaindole scaffold of our target compound.[9][10]
-
Mechanism of Action: Both Tofacitinib and Ruxolitinib are potent inhibitors of the JAK family of tyrosine kinases, which are critical transducers of cytokine signaling.[11][12][13] The JAK-STAT pathway is a frequent target for inhibitors based on the 7-azaindole framework.
By comparing our test compound against these standards in biochemical and cell-based assays, we can generate a robust preliminary profile of its inhibitory potential and selectivity.
Synthesis of this compound
The title compound can be synthesized via a standard N-alkylation reaction of the 7-azaindole core. The pyrrolic nitrogen of 7-azaindole is readily deprotonated by a suitable base, and the resulting anion acts as a nucleophile, attacking an appropriate electrophile. In this case, methyl 2-bromoacetate serves as the electrophile to introduce the acetate moiety.
Experimental Protocol: Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 7-azaindole (1.0 eq).
-
Dissolution: Dissolve the 7-azaindole in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: Adding the base slowly at low temperature controls the exothermic reaction and hydrogen gas evolution.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the azaindole anion.
-
Alkylation: Cool the reaction mixture back to 0°C and add methyl 2-bromoacetate (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure title compound.
Benchmarking Experimental Design
To provide a comprehensive comparison, we will employ a two-tiered approach: a direct biochemical assay to measure kinase inhibition and a cell-based assay to assess general cytotoxicity.
Biochemical Assay: JAK2 Kinase Inhibition
Rationale: We will assess the direct inhibitory effect of the compounds on Janus Kinase 2 (JAK2), a key enzyme in the signaling pathway targeted by our benchmark compounds.[11][14] The ADP-Glo™ Kinase Assay is selected for its high sensitivity and robustness. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15][16]
Protocol: ADP-Glo™ Kinase Assay [15]
-
Compound Plating: Prepare 10-point, 1:3 serial dilutions of the test compound, Tofacitinib, and Ruxolitinib in DMSO. In a 384-well plate, add 50 nL of each dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing recombinant human JAK2 enzyme and a suitable substrate peptide (e.g., Ulight-JAK-1tide) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (prepared in kinase buffer at a concentration near the Kₘ for JAK2).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Plot the signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Cell-Based Assay: Cytotoxicity Assessment
Rationale: It is crucial to determine if the observed activity in the biochemical assay is due to specific enzyme inhibition or general cellular toxicity. A cytotoxicity assay measures the impact of a compound on cell viability.[17][18] We will use the HeLa cell line as a standard model for human cancer cells and the Resazurin reduction assay, which is a simple, fluorescent-based indicator of metabolic activity and cell viability.[19]
Protocol: Resazurin Cytotoxicity Assay [19]
-
Cell Seeding: Seed HeLa cells in a 96-well clear-bottom black plate at a density of 5,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and controls. Add the compounds to the cells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize resazurin into the fluorescent resorufin.
-
-
Data Acquisition: Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.
-
Analysis: Normalize the fluorescence readings to the vehicle control wells (100% viability). Plot the percentage of cell viability against the logarithm of compound concentration to determine the half-maximal cytotoxic concentration (CC₅₀).
Comparative Performance Data
The following table summarizes the hypothetical experimental data obtained from the described assays. These values serve as a template for evaluating the performance of this compound.
| Compound | Target | Biochemical Assay IC₅₀ (nM) | Cell-Based Assay CC₅₀ (µM) | Selectivity Index (CC₅₀ / IC₅₀) |
| This compound | JAK2 | 850 | > 50 | > 58 |
| Tofacitinib [9][20] | JAK1/JAK3 > JAK2 | 20 | 25 | 1250 |
| Ruxolitinib [11][14] | JAK1/JAK2 | 5 | 15 | 3000 |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. CC₅₀: Half-maximal cytotoxic concentration. A higher value indicates lower cytotoxicity. Selectivity Index: A higher ratio indicates that the compound is more potent against its target than it is toxic to cells, a desirable characteristic.
Analysis and Forward-Looking Statement
Based on the hypothetical data presented, this compound demonstrates modest inhibitory activity against JAK2, with an IC₅₀ value in the high nanomolar range. In contrast, the benchmark compounds, Tofacitinib and Ruxolitinib, exhibit significantly higher potency, with IC₅₀ values in the low nanomolar range, consistent with their clinical use as potent JAK inhibitors.[13][21]
A key positive attribute of the test compound is its low cytotoxicity, with a CC₅₀ value greater than 50 µM. This results in a favorable preliminary selectivity index, suggesting that its biochemical activity is not a result of general cell death.
Interpretation and Future Directions:
-
Baseline Activity: The presence of JAK2 inhibitory activity, albeit modest, confirms that the 7-azaindole scaffold with N1-alkylation can interact with the kinase active site. The methyl acetate group at the N1 position represents a novel vector for chemical modification.
-
Opportunity for Optimization: The data positions this compound as a viable starting point or fragment for a medicinal chemistry program. Structure-activity relationship (SAR) studies should be initiated to enhance potency. For example, replacing the methyl ester with other functional groups (e.g., amides, carboxylic acids) or exploring different linkers at the N1 position could lead to improved interactions within the ATP-binding pocket of the target kinase.
-
Broader Profiling: The compound should be profiled against a wider panel of kinases to determine its selectivity. The 7-azaindole scaffold is known to inhibit various kinases, and this compound may possess higher affinity for a different kinase family.[1][22][23]
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AAT Bioquest. What are the common methods available to detect kinase activities?. [URL: https://www.aatbio.com/resources/faq-frequently-asked-questions/What-are-the-common-methods-available-to-detect-kinase-activities][26]
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Lategahn, J., Hardick, J., Grädler, U., et al. (2019). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of medicinal chemistry, 62(17), 7838–7853. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00220][22]
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Wang, C., Zhang, Y., Zhang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(18), 12152–12171. [URL: https://pubmed.ncbi.nlm.nih.gov/36136979/][35]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of ethical scientific practice. This guide, developed from the perspective of a Senior Application Scientist, provides a detailed protocol for the safe disposal of methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, a member of the 7-azaindole class of compounds. While this molecule is a valuable building block in medicinal chemistry, its handling and disposal demand a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste.[1][2][3]
The disposal procedures outlined below are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA) and the safety standards set by the Occupational Safety and Health Administration (OSHA).[4][5][6][7] Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing our environmental footprint.
Understanding the Compound: Hazard Profile and Regulatory Context
All chemical waste disposal in a laboratory setting is governed by federal and state regulations.[7][10] The EPA provides a framework for identifying and managing hazardous waste, while OSHA's Hazard Communication Standard ensures that information about chemical hazards is communicated to workers.[11][12]
Core Principles of Chemical Waste Disposal
Before delving into the specific protocol, it's essential to grasp the foundational principles of laboratory waste management:
-
Segregation: Never mix incompatible waste streams.[13][14] Mixing can lead to dangerous chemical reactions.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[14][15]
-
Containment: Use appropriate, sealed, and leak-proof containers for waste accumulation.[10][13][15]
-
Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
The following table summarizes the key information for the proper handling and disposal of this compound waste.
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Based on the potential for toxicity and irritation inherent to similar chemical structures. |
| Container Type | Chemically compatible, leak-proof container with a secure lid. Glass or polyethylene containers are generally suitable. | To prevent spills, leaks, and reactions with the container material. |
| Labeling | "Hazardous Waste," Chemical Name: "this compound," Hazard Characteristics (e.g., "Toxic," "Irritant"), Accumulation Start Date. | To ensure proper identification, handling, and compliance with regulations. |
| Storage | In a designated Satellite Accumulation Area (SAA), away from incompatible materials. | To prevent accidental mixing and ensure safe temporary storage before disposal. |
| Disposal Method | Collection by a licensed hazardous waste disposal company. | To ensure the waste is transported, treated, and disposed of in accordance with federal and local regulations. |
| PPE Required | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | To protect personnel from potential skin and eye contact. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound waste, from the point of generation to final collection.
1. Waste Identification and Segregation:
- Solid Waste: Collect unreacted solid this compound and any grossly contaminated items (e.g., weighing paper, spatulas) in a designated, labeled solid waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
- Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.[16]
2. Container Selection and Labeling:
- Select a container that is in good condition and compatible with the chemical.
- Affix a "Hazardous Waste" label to the container.
- Clearly write the full chemical name: "this compound."
- Indicate the primary hazards (e.g., "Toxic," "Irritant").
- Record the date when the first waste is added to the container (the accumulation start date).
3. Waste Accumulation:
- Store the waste container in your laboratory's designated Satellite Accumulation Area (SAA).[14]
- Keep the container closed at all times, except when adding waste.[13]
- Ensure the SAA is away from heat sources and incompatible chemicals.
4. Full Container Management:
- Once a waste container is full, securely close the lid.
- Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
5. Empty Container Disposal:
- A container that held this compound is not considered "empty" until it has been triple-rinsed.
- The first rinse should be collected and disposed of as hazardous liquid waste.[13]
- Subsequent rinses with a suitable solvent (e.g., methanol or acetone) can be managed according to your institution's policies, which may allow for disposal as non-hazardous waste.
- After rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or trash bin.[13]
6. Spill and Emergency Procedures:
- In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Collect the contaminated absorbent and dispose of it as hazardous solid waste.
- For large spills, evacuate the area and contact your institution's EHS department immediately.
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
